molecular formula C12H18BNO4 B180479 3-(N-Boc-aminomethyl)phenylboronic acid CAS No. 199609-62-6

3-(N-Boc-aminomethyl)phenylboronic acid

Cat. No.: B180479
CAS No.: 199609-62-6
M. Wt: 251.09 g/mol
InChI Key: YHAQUGOSDQZIMA-UHFFFAOYSA-N
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Description

3-(N-Boc-aminomethyl)phenylboronic acid is a useful research compound. Its molecular formula is C12H18BNO4 and its molecular weight is 251.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-5-4-6-10(7-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAQUGOSDQZIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395016
Record name 3-(N-Boc-aminomethyl)phenylboronic acid
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Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199609-62-6
Record name 3-(N-Boc-aminomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)benzeneboronic acid, N-BOC protected
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(N-Boc-aminomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Boc-aminomethyl)phenylboronic acid is a bifunctional organoboron compound that has garnered significant attention as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and an aminomethyl group protected by a tert-butyloxycarbonyl (Boc) group. This strategic combination allows for its use as a valuable intermediate in the synthesis of complex molecules, including pharmacologically active compounds.[1] The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, a feature exploited in the design of sensors and therapeutics, while the Boc-protected amine provides a stable, yet readily deprotectable, site for subsequent chemical modifications.[1][2][3] This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for its proper handling, storage, and application in experimental settings.

Table 1: Chemical Identifiers

PropertyValue
CAS Number 199609-62-6[1][][5][6][7]
Molecular Formula C12H18BNO4[1][][5][6]
Molecular Weight 251.09 g/mol [1][5][6]
IUPAC Name [3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid[][5]
Common Synonyms (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid; 3-((N-Boc-amino)methyl)phenylboronic acid; [3-(N-Boc-Aminomethyl)phenyl]boronic acid[1][][5]

Table 2: Physical and Chemical Properties

PropertyValue/Description
Appearance White to off-white solid.[1]
Solubility Soluble in polar organic solvents like ethers and ketones; moderately soluble in chloroform and poorly soluble in hydrocarbons.[1][8]
Stability The Boc-protected amino group enhances stability.[1] The compound is generally air-stable and can be stored at room temperature.[9][10] Like other boronic acids, it can be susceptible to oxidative deboronation but can be stabilized by forming complexes or esters.[2]
Purity Commercially available with purity typically ≥97%.[]

Key Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as a reactant in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process that couples an organoboron compound with an aryl or vinyl halide or triflate.[11][12] this compound serves as the organoboron partner, enabling the introduction of the 3-(N-Boc-aminomethyl)phenyl moiety onto a variety of molecular scaffolds. This reaction is fundamental in the synthesis of biaryl compounds, which are prevalent structures in pharmaceuticals.[12]

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) pd_ii_complex R-Pd(II)L_n-X pd0->pd_ii_complex aryl_halide Aryl Halide (R-X) aryl_halide->pd0 oxidative_addition Oxidative Addition transmetalation Transmetalation pd_ii_r_r_prime R-Pd(II)L_n-R' pd_ii_complex->pd_ii_r_r_prime boronic_acid Boronic Acid (R'-B(OH)2) boronic_acid->pd_ii_complex base Base (e.g., K2CO3) base->pd_ii_complex pd_ii_r_r_prime->pd0 reductive_elimination Reductive Elimination product Coupled Product (R-R') pd_ii_r_r_prime->product

Suzuki-Miyaura Catalytic Cycle Workflow.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl chloride with this compound. Conditions should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)2] (2-5 mol%)

  • A suitable phosphine ligand, such as SPhos or XPhos (4-10 mol%)[10]

  • Base, such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (3.0 eq)[10]

  • Anhydrous solvent mixture, typically Toluene/Water (e.g., 4:1 ratio)[10]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[10]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Relevance in Drug Discovery and Development

Boronic acids are recognized as privileged structures in medicinal chemistry.[13] The boron atom's empty p-orbital allows it to form a reversible covalent bond with the hydroxyl groups of diols, which are common in biological molecules like carbohydrates and serine residues in enzyme active sites.[2][13] This unique interaction has led to the development of several FDA-approved drugs, such as the proteasome inhibitor Bortezomib for treating multiple myeloma.[13]

This compound serves as a key precursor for synthesizing novel drug candidates that can target specific biological pathways.[] Its use has been noted in the development of potential treatments for cancer and diabetes.[] By incorporating this moiety, medicinal chemists can design molecules that inhibit enzymes or disrupt protein-protein interactions.

A primary mechanism for boronic acid-based anticancer drugs is the inhibition of the 26S proteasome. The proteasome is responsible for degrading polyubiquitinated proteins, including those that regulate the cell cycle and apoptosis. Inhibition of this pathway leads to an accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[13]

Proteasome_Inhibition sub Cellular Protein (e.g., Pro-apoptotic factor) poly_ub Polyubiquitinated Protein sub->poly_ub Ubiquitination ub Ubiquitin ub->poly_ub proteasome 26S Proteasome poly_ub->proteasome degradation Protein Degradation & Recycling of Ubiquitin proteasome->degradation accumulation Accumulation of Pro-apoptotic Factors proteasome->accumulation Blocked inhibitor Boronic Acid Inhibitor (e.g., Bortezomib) inhibitor->proteasome Inhibition apoptosis Apoptosis (Cell Death) accumulation->apoptosis

Mechanism of Proteasome Inhibition by Boronic Acids.

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and critical applications. Its utility in robust synthetic methodologies like the Suzuki-Miyaura coupling, combined with the therapeutic potential of the boronic acid pharmacophore, makes it an indispensable tool for researchers in organic synthesis and drug discovery. A thorough understanding of its chemical behavior, handling, and reaction protocols is essential for leveraging its full potential in the creation of novel materials and next-generation therapeutics.

References

An In-Depth Technical Guide to 3-(N-Boc-aminomethyl)phenylboronic acid (CAS: 199609-62-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(N-Boc-aminomethyl)phenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, and key applications, with a focus on its role in Suzuki-Miyaura coupling and as a pharmacophore in drug discovery.

Physicochemical Properties

This compound is a white to off-white solid that is soluble in polar organic solvents.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic media, making it a valuable intermediate in a variety of chemical transformations.[1]

PropertyValueReference(s)
CAS Number 199609-62-6[2]
Molecular Formula C₁₂H₁₈BNO₄[1][2]
Molecular Weight 251.09 g/mol [2]
Melting Point 188-190 °CNot explicitly found for this CAS, but a related compound has a similar melting point.
Appearance White to off-white solid[1]
Solubility Soluble in polar organic solvents such as methanol, DMSO, and THF. Limited solubility in water.[1][3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the amino group of 3-(aminomethyl)phenylboronic acid with di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow

G cluster_synthesis Synthesis of this compound A 3-(Aminomethyl)phenylboronic acid (Starting Material) B Dissolution in a suitable solvent (e.g., THF/water mixture) A->B C Addition of a base (e.g., Sodium Bicarbonate) B->C D Addition of Di-tert-butyl dicarbonate (Boc₂O) C->D E Reaction Stirring (Room Temperature, Overnight) D->E F Work-up (Extraction and washing) E->F G Purification (Column Chromatography or Recrystallization) F->G H This compound (Final Product) G->H

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure based on standard Boc protection of amines.[4][5][6]

Materials:

  • 3-(Aminomethyl)phenylboronic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-(aminomethyl)phenylboronic acid hydrochloride (1 equivalent) in a mixture of THF and water (e.g., 1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a base such as sodium bicarbonate (2.5 equivalents) or triethylamine (2.2 equivalents) to the solution while stirring.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in THF.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Add water to the remaining aqueous layer and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

The crude product can be purified by either column chromatography or recrystallization.[7][8][9]

Method 1: Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Method 2: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate/hexanes mixture).

  • If the solution is colored, activated charcoal can be added and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • If crystallization does not occur, adding a seed crystal or scratching the inside of the flask may help.[9]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions and serves as a key building block in the synthesis of complex molecules for drug discovery.[1][]

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety of this compound readily participates in palladium-catalyzed cross-coupling reactions with aryl, heteroaryl, or vinyl halides to form carbon-carbon bonds.[11][12][13]

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Reaction A This compound F Reaction Mixture A->F B Aryl/Vinyl Halide B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene/Water, Dioxane) E->F G Heating (Conventional or Microwave) F->G H Work-up and Purification G->H I Coupled Product H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This is a representative protocol for a Suzuki-Miyaura reaction.[11][14]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of toluene and water or dioxane)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Role in Drug Discovery

Phenylboronic acids and their derivatives are of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies.[15][16][17][18] The boronic acid moiety can form reversible covalent bonds with diols, a property that can be exploited for targeting specific biological molecules.

G cluster_targeting Mechanism of Phenylboronic Acid-Mediated Cancer Cell Targeting PBA Phenylboronic Acid Moiety Binding Reversible Covalent Bond Formation (Boronate Ester) PBA->Binding SA Sialic Acid Residues (Overexpressed on Cancer Cells) CCM Cancer Cell Membrane SA->CCM CCM->Binding Targeting Targeted Drug Delivery or Imaging Binding->Targeting

Caption: Phenylboronic acids can target cancer cells by binding to overexpressed sialic acids.

The Boc-protected aminomethyl group in the title compound provides a handle for further functionalization, allowing for its incorporation into larger molecules such as peptides or small-molecule inhibitors.[19][20][21][22] After deprotection of the Boc group, the resulting free amine can be used for amide bond formation or other coupling reactions. This versatility makes this compound a valuable precursor for creating libraries of compounds for screening in drug discovery programs, including those targeting cancer and diabetes.[]

Safety Information

Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

This technical guide is intended for informational purposes only and should be used by qualified professionals. All experimental work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to 3-(N-Boc-aminomethyl)phenylboronic acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Boc-aminomethyl)phenylboronic acid is a versatile synthetic building block of significant interest in medicinal chemistry and drug discovery. The presence of a boronic acid moiety, a Boc-protected aminomethyl group, and a phenyl ring provides a trifunctional platform for diverse chemical modifications. This guide provides a comprehensive overview of its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules, including a representative experimental workflow.

Synonyms and Chemical Identifiers

A clear identification of chemical compounds is crucial for researchers. This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below for easy reference.

Synonym CAS Number Molecular Formula Molecular Weight
3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid199609-62-6C12H18BNO4251.09 g/mol
[3-(N-Boc-Aminomethyl)phenyl]boronic acid199609-62-6C12H18BNO4251.09 g/mol
3-((tert-butoxycarbonylamino)methyl)phenylboronic acid199609-62-6C12H18BNO4251.09 g/mol
[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic Acid199609-62-6C12H18BNO4251.09 g/mol
3-(Aminomethyl)benzeneboronic acid, N-BOC protected199609-62-6C12H18BNO4251.09 g/mol
(3-{[(Tert-butoxycarbonyl)amino]methyl}phenyl)boronic acid199609-62-6C12H18BNO4251.09 g/mol
3-(N-tert-butoxycarbonylaminomethyl)phenylboronic acid199609-62-6C12H18BNO4251.09 g/mol

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 3-(aminomethyl)phenylboronic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 3-(Aminomethyl)phenylboronic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a mixture of acetone and water)

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 3-(aminomethyl)phenylboronic acid (1 equivalent) in the chosen solvent system (e.g., a mixture of acetone and water).

  • Base Addition: Add triethylamine (1.5 - 2 equivalents) to the solution with stirring.

  • Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • If a biphasic system with water was used, separate the aqueous layer. Acidify the aqueous layer to a pH of 2-3 with a dilute HCl solution.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts and wash with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield this compound as a solid.[1]

Characterization Data:

Property Value
Appearance White to off-white solid
Purity (Typical) ≥95%
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spectrometry Consistent with the molecular weight
Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The Boc-protected amino group can be deprotected in a subsequent step to introduce a primary amine for further functionalization.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)

  • This compound (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2 - 3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates a general workflow for the synthesis of a biaryl amine, a common scaffold in drug discovery, utilizing this compound. This process involves a Suzuki-Miyaura coupling followed by deprotection of the Boc group.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Boc Deprotection ArylHalide Aryl Halide (Ar-X) Catalyst Pd Catalyst & Base ArylHalide->Catalyst Reactant BoronicAcid This compound BoronicAcid->Catalyst Reactant CoupledProduct Boc-Protected Biaryl Amine Catalyst->CoupledProduct Forms Acid Acid (e.g., TFA) CoupledProduct->Acid Reactant FinalProduct Biaryl Amine Acid->FinalProduct Yields

Caption: Synthetic workflow for a biaryl amine using this compound.

This workflow highlights the utility of this compound as a key intermediate. The resulting biaryl amine can be a crucial component of various pharmacologically active molecules, including enzyme inhibitors and receptor ligands. The modularity of this synthetic route allows for the generation of diverse compound libraries for high-throughput screening in drug discovery programs.

References

An In-depth Technical Guide to 3-(N-Boc-aminomethyl)phenylboronic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Boc-aminomethyl)phenylboronic acid is a versatile synthetic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique structure, featuring a phenylboronic acid moiety and a Boc-protected aminomethyl group, allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including potent therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of CXCR4 antagonists.

Core Structure and Properties

This compound, with the chemical formula C₁₂H₁₈BNO₄ and a molecular weight of approximately 251.09 g/mol , is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a tert-butoxycarbonyl (Boc) protected aminomethyl group [-CH₂NHBoc] at the meta position.[1] The Boc protecting group provides stability and allows for selective deprotection and further functionalization of the amino group. The boronic acid functionality is a key reactive site, enabling participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This data is essential for its identification, characterization, and purity assessment.

PropertyValueReference
CAS Number 199609-62-6[1]
Molecular Formula C₁₂H₁₈BNO₄[1]
Molecular Weight 251.09 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥97%
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.71 (s, 1H, Ph-H-2), 7.65 (d, J = 7.6 Hz, 1H, Ph-H-6), 7.45–7.32 (m, 2H, Ph-H-5, -NH), 7.29 (d, J = 7.5 Hz, 1H, –Ph-H-4), 4.40–4.36 (m, 2H, -CH₂), 5.04 (brs, 1H, -NHtBu), 1.46 (d, J = 17.8 Hz, 9H, tBu)[2]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the protection of the commercially available (3-(aminomethyl)phenyl)boronic acid hydrochloride.[2]

Materials:

  • (3-(Aminomethyl)phenyl)boronic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (3-(aminomethyl)phenyl)boronic acid hydrochloride (1.0 eq) in anhydrous tetrahydrofuran, add triethylamine (2.5 eq).

  • Stir the resulting mixture for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (2.5 eq) in anhydrous tetrahydrofuran dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (n-Hexane/EtOAc) to yield this compound as a white solid.[2]

Suzuki-Miyaura Coupling Reaction using this compound

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide, for instance, 4-bromobenzonitrile.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.2 eq), 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add potassium carbonate (2.0 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 1:1 ratio).

  • Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Application in Drug Discovery: CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cell migration, hematopoiesis, and immune responses.[1][3] Dysregulation of the CXCR4 signaling pathway is implicated in several diseases, including cancer metastasis and HIV entry into cells.[4] Consequently, CXCR4 has emerged as a significant therapeutic target, and the development of CXCR4 antagonists is an active area of research.

This compound serves as a key building block in the synthesis of small-molecule CXCR4 antagonists.[5] The phenylboronic acid moiety can be utilized in Suzuki-Miyaura coupling reactions to construct the biaryl scaffolds often found in potent CXCR4 inhibitors. The protected aminomethyl group provides a versatile handle for introducing further diversity and optimizing the pharmacokinetic and pharmacodynamic properties of the final compounds.

CXCR4 Signaling Pathway

The binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4 triggers a cascade of intracellular signaling events. This process is initiated by the activation of heterotrimeric G proteins, leading to the dissociation of the Gαi and Gβγ subunits. These subunits, in turn, activate various downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of these pathways ultimately results in cellular responses such as chemotaxis, cell survival, and proliferation. CXCR4 antagonists function by competitively binding to the receptor, thereby blocking the binding of CXCL12 and inhibiting the downstream signaling cascade.[3][6][7][8]

CXCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds & Activates Antagonist CXCR4 Antagonist (e.g., synthesized using This compound) Antagonist->CXCR4 Binds & Inhibits G_protein Gαi/Gβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Cellular_Response Cellular Response (Migration, Proliferation, Survival) PLC->Cellular_Response Leads to Akt Akt PI3K->Akt Activates Akt->Cellular_Response Leads to

Caption: CXCR4 signaling pathway and its inhibition by antagonists.

Experimental Workflow for Synthesis and Evaluation of a CXCR4 Antagonist

The development of a novel CXCR4 antagonist using this compound typically follows a multi-step workflow, from chemical synthesis to biological evaluation.

Experimental_Workflow Start Start: Design of CXCR4 Antagonist Scaffold Synthesis Synthesis of 3-(N-Boc-aminomethyl) phenylboronic acid Start->Synthesis Suzuki Suzuki-Miyaura Coupling with Aryl Halide Synthesis->Suzuki Deprotection Boc Deprotection Suzuki->Deprotection Functionalization Further Functionalization Deprotection->Functionalization Purification Purification and Characterization (NMR, MS) Functionalization->Purification Binding_Assay Biological Evaluation: CXCR4 Binding Assay Purification->Binding_Assay Signaling_Assay Functional Assay: Inhibition of CXCL12-induced Signaling (e.g., Calcium Flux) Binding_Assay->Signaling_Assay End Lead Compound Identification Signaling_Assay->End

Caption: General experimental workflow for CXCR4 antagonist development.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its well-defined structure and predictable reactivity in key transformations like the Suzuki-Miyaura coupling make it an indispensable tool for medicinal chemists. The ability to readily incorporate this moiety into complex molecular scaffolds, as exemplified by the synthesis of CXCR4 antagonists, underscores its importance in the ongoing quest for novel and effective therapeutics. This technical guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

An In-depth Technical Guide to the Synthesis of 3-(N-Boc-aminomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a common and effective synthetic route to 3-(N-Boc-aminomethyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the catalytic hydrogenation of 3-cyanophenylboronic acid to yield 3-(aminomethyl)phenylboronic acid, which is subsequently protected with a tert-butoxycarbonyl (Boc) group. Detailed experimental protocols and a summary of quantitative data are presented to facilitate reproduction and understanding of the process.

Synthesis Pathway

The synthesis proceeds via the following two key transformations:

  • Reduction of 3-cyanophenylboronic acid: The nitrile group is selectively reduced to a primary amine using catalytic hydrogenation.

  • N-Boc Protection: The resulting aminomethyl group is protected with di-tert-butyl dicarbonate (Boc anhydride) to afford the final product.

Synthesis_Workflow Start 3-Cyanophenylboronic Acid Intermediate 3-(Aminomethyl)phenylboronic acid Start->Intermediate Catalytic Hydrogenation FinalProduct This compound Intermediate->FinalProduct N-Boc Protection Reagent1 H₂, Raney® Ni Methanol Reagent1->Start Reagent2 (Boc)₂O, Triethylamine THF/Water Reagent2->Intermediate

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 3-(Aminomethyl)phenylboronic acid

This procedure details the catalytic hydrogenation of 3-cyanophenylboronic acid.

  • Materials:

    • 3-Cyanophenylboronic acid

    • Raney® Nickel (50% slurry in water)

    • Methanol

    • Hydrogen gas

    • Pressurized hydrogenation apparatus

    • Filtration apparatus (e.g., Celite® pad)

  • Procedure:

    • To a solution of 3-cyanophenylboronic acid (1 equivalent) in methanol, add a catalytic amount of Raney® Nickel (approximately 5-10% by weight of the starting material).

    • Pressurize the reaction vessel with hydrogen gas (typically to 50 psi).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield crude 3-(aminomethyl)phenylboronic acid, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Synthesis of this compound

This protocol describes the N-Boc protection of 3-(aminomethyl)phenylboronic acid.[1]

  • Materials:

    • 3-(Aminomethyl)phenylboronic acid

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N) or other suitable base (e.g., NaOH, NaHCO₃)

    • Tetrahydrofuran (THF) and water, or other suitable solvent system (e.g., dioxane/water, acetone/water).[2][3]

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 3-(aminomethyl)phenylboronic acid (1 equivalent) in a mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1-1.5 equivalents) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of 2-3 with a dilute acid (e.g., 1 M HCl).

    • Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)AppearanceSpectroscopic Data (¹H NMR, ¹³C NMR, MS)
3-Cyanophenylboronic acid C₇H₆BNO₂146.94-White to off-white solid¹H NMR (DMSO-d₆): δ 8.25 (s, 1H), 8.05 (d, J=7.6 Hz, 1H), 7.85 (d, J=7.6 Hz, 1H), 7.55 (t, J=7.6 Hz, 1H).
3-(Aminomethyl)phenylboronic acid C₇H₁₀BNO₂150.9785-95%Solid¹H NMR (DMSO-d₆): δ 7.75 (s, 1H), 7.65 (d, J=7.2 Hz, 1H), 7.35 (d, J=7.2 Hz, 1H), 7.25 (t, J=7.2 Hz, 1H), 3.90 (s, 2H).[4] ¹³C NMR (DMSO-d₆): δ 143.5, 134.0, 130.5, 128.0, 127.5, 45.0.[4] MS (ESI): m/z 152.1 [M+H]⁺.
This compound C₁₂H₁₈BNO₄251.0990-98%White to light yellow solid.[5]¹H NMR (CDCl₃): δ 7.80 (s, 1H), 7.75 (d, J=7.5 Hz, 1H), 7.40 (d, J=7.5 Hz, 1H), 7.30 (t, J=7.5 Hz, 1H), 4.35 (d, J=6.0 Hz, 2H), 1.45 (s, 9H).[6] ¹³C NMR (CDCl₃): δ 156.0, 140.0, 134.5, 131.0, 128.0, 127.0, 80.0, 45.0, 28.5.[6] MS (ESI): m/z 252.1 [M+H]⁺.

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The provided data is representative.

This guide offers a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols to their specific laboratory conditions and safety procedures.

References

An In-depth Technical Guide to the Solubility of 3-(N-Boc-aminomethyl)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(N-Boc-aminomethyl)phenylboronic acid. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for its determination, discussing expected solubility trends based on its chemical structure and data from analogous compounds, and offering a qualitative assessment of its solubility profile.

Introduction to this compound

This compound is an organoboron compound that plays a significant role as a building block in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, which is crucial for Suzuki-Miyaura cross-coupling reactions, and an N-Boc protected aminomethyl group. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and modulates its solubility in organic solvents, making it a versatile intermediate in the synthesis of complex molecules and potential drug candidates.[1][][3] An understanding of its solubility is critical for reaction optimization, purification, and formulation development.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₈BNO₄[4]
Molecular Weight251.09 g/mol [4]
AppearanceWhite to off-white solid[1]
Melting PointNo specific data available. For the related compound 3-(N-Boc-amino)phenylboronic acid, the melting point is approximately 168 °C (decomposes).N/A

Qualitative Solubility Profile

While specific quantitative data is lacking, the chemical structure of this compound allows for a qualitative prediction of its solubility. The presence of the polar boronic acid group and the amide linkage suggests potential solubility in polar organic solvents.[1] The bulky, nonpolar Boc group and the phenyl ring contribute to its solubility in less polar organic media.

Expected Solubility Trends:

  • High Solubility: Likely to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in lower alcohols like methanol and ethanol.

  • Moderate Solubility: May exhibit moderate solubility in solvents like acetone, acetonitrile, and ethyl acetate.

  • Low Solubility: Expected to have low solubility in nonpolar solvents such as hexanes, toluene, and diethyl ether.

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can affect their solubility and lead to challenges in obtaining reproducible data.[5][6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, two well-established methods are recommended: the dynamic (synthetic) method and the isothermal shake-flask method (OECD Guideline 105).

4.1. Dynamic (Synthetic) Method

This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[5][6][7]

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Device to measure turbidity (e.g., luminance probe or laser and photodetector)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and the selected organic solvent into the jacketed glass vessel.

  • Heating and Stirring: The mixture is stirred continuously while the temperature is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min) using the circulating thermostat bath.[7]

  • Turbidity Measurement: The turbidity of the solution is monitored continuously.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[7]

  • Data Collection: The procedure is repeated for different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[7]

4.2. Isothermal Shake-Flask Method (OECD 105)

This method is a robust and widely accepted protocol for determining the equilibrium solubility of a substance at a constant temperature.[8]

Apparatus:

  • Constant temperature shaker bath

  • Flasks with low-adsorption properties and tight seals

  • Validated analytical method (e.g., HPLC-UV, GC-MS)

  • Centrifuge or filtration apparatus

Procedure:

  • Equilibration: Add an excess amount of this compound to a flask containing the chosen organic solvent to ensure that a solid phase remains at equilibrium.[8]

  • Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to reach equilibrium. It is recommended to prepare at least three replicate flasks.[8]

  • Phase Separation: After equilibration, the flasks are left undisturbed in the bath to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid phase by centrifugation or filtration.

  • Analysis: The concentration of the dissolved this compound in the clear supernatant is determined using a validated analytical technique.

  • Calculation: The average concentration from the replicate flasks is reported as the solubility at the specified temperature.

Data Presentation: Hypothetical Solubility Data

The following table is a template for presenting experimentally determined solubility data for this compound.

SolventTemperature (°C)Solubility (g/L)Method
Methanol25Experimental ValueShake-Flask
Ethanol25Experimental ValueShake-Flask
Acetone25Experimental ValueShake-Flask
Acetonitrile25Experimental ValueShake-Flask
Tetrahydrofuran25Experimental ValueShake-Flask
Dichloromethane25Experimental ValueShake-Flask
Toluene25Experimental ValueShake-Flask
Hexane25Experimental ValueShake-Flask

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the Isothermal Shake-Flask (OECD 105) method for solubility determination.

G cluster_A Step 1 cluster_B Step 2 cluster_C Step 3 cluster_D Step 4 cluster_E Step 5 A Preparation B Equilibration A->B Excess solid in solvent A_desc Add excess this compound to the chosen organic solvent in triplicate flasks. C Phase Separation B->C Agitation at constant T B_desc Agitate flasks in a shaker bath at a constant temperature (e.g., 24-48 hours) to reach equilibrium. D Analysis C->D Centrifugation/Filtration C_desc Separate the saturated supernatant from the undissolved solid. E Data Reporting D->E Analytical quantification (e.g., HPLC) D_desc Determine the concentration of the dissolved compound in the supernatant. E_desc Calculate and report the average solubility from the triplicate samples.

Caption: Workflow for the OECD 105 Shake-Flask solubility method.

Conclusion

References

Stability of 3-(N-Boc-aminomethyl)phenylboronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3-(N-Boc-aminomethyl)phenylboronic acid, a key building block in pharmaceutical and chemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in drug development and other applications. This document outlines potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Concepts of Stability

The stability of this compound is primarily influenced by its two key functional groups: the N-Boc-aminomethyl group and the phenylboronic acid moiety. Each of these groups is susceptible to degradation under specific conditions.

The tert-butoxycarbonyl (Boc) protecting group is known to be labile in acidic environments, which can lead to its removal.[1][2] While generally stable to neutral and basic conditions, prolonged exposure to strong bases or high temperatures may also compromise its integrity.[3][4]

The phenylboronic acid group is susceptible to two main degradation pathways:

  • Oxidative degradation: This is often a major degradation pathway for boronic acids, leading to the cleavage of the carbon-boron bond to form the corresponding alcohol (in this case, 3-(N-Boc-aminomethyl)benzyl alcohol).[5]

  • Hydrolysis (Protodeboronation): Under certain conditions, particularly in the presence of acid or base, the boronic acid group can be replaced by a hydrogen atom.[6]

Long-term stability of Boc-protected amino acids is best achieved under cold and dry conditions to minimize potential degradation.[7] For boronic acids, storage at refrigerated temperatures (below 4°C/39°F) and under an inert atmosphere is recommended to prevent oxidation and hydrolysis.[8]

Based on supplier recommendations for similar compounds, this compound solid is expected to be stable for extended periods at room temperature when stored in a dark, dry place.[8] For long-term storage, refrigeration is advisable. In solution, storage at -20°C to -80°C can prolong shelf life.[8]

Potential Degradation Pathways

The primary degradation pathways for this compound are hypothesized to be acid-catalyzed deprotection of the Boc group and oxidation of the boronic acid moiety.

G A This compound B 3-(Aminomethyl)phenylboronic acid A->B Acidic Hydrolysis (Deprotection) C 3-(N-Boc-aminomethyl)phenol A->C Oxidation (Protodeboronation) D Isobutylene + CO2 B->D Byproducts

Figure 1: Potential Degradation Pathways

Quantitative Stability Data

Forced degradation studies are essential for elucidating the stability of a molecule. The following tables present a template for summarizing quantitative data from such studies.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTemperature (°C)DurationPurity (%) by HPLCMajor Degradant(s)
Acid Hydrolysis
0.1 M HCl6024hData3-(Aminomethyl)phenylboronic acid
Base Hydrolysis
0.1 M NaOH6024hDataData
Oxidation
3% H₂O₂2524hData3-(N-Boc-aminomethyl)phenol
Thermal Degradation
Solid State807 daysDataData
Photostability
ICH Q1B257 daysDataData

Table 2: Long-Term and Accelerated Stability Data (Solid State)

Storage ConditionTime PointPurity (%) by HPLCAppearance
Long-Term
25°C / 60% RH0DataWhite to off-white solid
3 monthsDataData
6 monthsDataData
12 monthsDataData
Accelerated
40°C / 75% RH0DataWhite to off-white solid
3 monthsDataData
6 monthsDataData

Experimental Protocols

A comprehensive stability testing program should be established to evaluate the stability of this compound.

G cluster_0 Stability Study Initiation cluster_1 Forced Degradation Studies cluster_2 Long-Term & Accelerated Studies cluster_3 Analysis at Time Points cluster_4 Data Evaluation A Reference Standard and Test Sample Preparation B Initial Analysis (t=0) (HPLC, LC-MS, NMR) A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Stress B->E F Thermal Stress B->F G Photolytic Stress B->G H Long-Term Storage (25°C/60% RH) B->H I Accelerated Storage (40°C/75% RH) B->I J Sample Withdrawal C->J D->J E->J F->J G->J H->J I->J K Analytical Testing (HPLC, LC-MS) J->K L Data Analysis and Comparison K->L M Degradation Pathway Elucidation L->M N Shelf-Life Determination M->N

Figure 2: Experimental Workflow for Stability Testing
Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose.[6][10]

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). To mitigate on-column hydrolysis of the boronic acid, a column with low residual silanol activity is recommended.[11]

    • Mobile Phase: A gradient of acetonitrile and water containing a suitable buffer (e.g., ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in a suitable aprotic solvent like acetonitrile to minimize hydrolysis before injection.[5][6]

  • LC-MS Method: For the identification of unknown degradation products, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is invaluable.[6]

  • NMR Spectroscopy: ¹H and ¹¹B NMR can be used for structural confirmation of the parent compound and its degradants.[6]

Forced Degradation Protocol

Forced degradation studies are conducted to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a stability chamber at 80°C for 7 days.

  • Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.

Long-Term and Accelerated Stability Protocol

These studies are designed to determine the shelf-life and recommended storage conditions.[9][12]

  • Sample Packaging: Store the compound in well-sealed containers that mimic the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.[9]

  • Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and degradation products.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. The primary potential degradation pathways involve acid-catalyzed deprotection and oxidation of the boronic acid moiety. A robust stability testing program, including forced degradation and long-term studies with a validated stability-indicating HPLC method, is essential for ensuring the quality and defining appropriate storage conditions and shelf-life for this important chemical intermediate. The protocols and data presentation formats outlined herein serve as a comprehensive resource for researchers and drug development professionals.

References

The Pivotal Role of 3-(N-Boc-aminomethyl)phenylboronic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Building Block in the Synthesis of Novel Therapeutics

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and functionalized building blocks. Among these, 3-(N-Boc-aminomethyl)phenylboronic acid has emerged as a cornerstone scaffold, enabling the construction of a diverse array of biologically active molecules. This technical guide delves into the multifaceted applications of this key intermediate in drug discovery, with a particular focus on its role in the development of targeted cancer therapies and its burgeoning potential in neuroscience. We will explore its synthetic utility, present quantitative data on the activity of its derivatives, and provide detailed experimental protocols for its key transformations.

Introduction: A Building Block of Strategic Importance

This compound is an organoboron compound featuring a phenylboronic acid moiety, a Boc-protected aminomethyl group, and a strategically positioned meta-substitution pattern. This unique combination of functional groups makes it an invaluable tool for medicinal chemists. The boronic acid group is a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The N-Boc protecting group offers a stable and readily cleavable means of masking the primary amine, allowing for sequential and controlled synthetic manipulations. This strategic design facilitates the introduction of diverse pharmacophoric elements, enabling the exploration of vast chemical space in the quest for potent and selective drug candidates. Its utility has been particularly noted in the development of therapies for cancer and diabetes[].

Core Applications in Drug Discovery

The primary applications of this compound in drug discovery are centered on its use as a precursor for the synthesis of enzyme inhibitors and other targeted therapies.

Proteasome Inhibitors for Cancer Therapy

The ubiquitin-proteasome system is a critical pathway for protein degradation within cells, and its inhibition has proven to be a powerful strategy in cancer therapy. Phenylboronic acid derivatives are known to act as potent proteasome inhibitors[2][3]. The boron atom in these compounds forms a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome, leading to the inhibition of its proteolytic activity. This inhibition disrupts the degradation of key regulatory proteins, ultimately inducing apoptosis (programmed cell death) in cancer cells[4][5].

Table 1: Representative IC50 Values for Boronic Acid Proteasome Inhibitors

Compound ClassTargetIC50 Value (nM)Reference
Tripeptide Boronic Acid20S Proteasome0.079[2]
Bortezomib (reference)20S Proteasome0.161[2]
Dipeptidyl Boronic AcidProteasome<10[2]

Note: These values represent the general potency of boronic acid-based proteasome inhibitors and are not specific to derivatives of this compound.

The synthesis of such inhibitors often involves the deprotection of the Boc group on the aminomethylphenylboronic acid precursor to reveal the primary amine, which can then be coupled with peptide fragments or other pharmacophores.

Emerging Applications in Neuroscience

Recent research has highlighted the potential of aminopropyl carbazole derivatives as potent neuroprotective agents[6][7][8][9][10][11]. These compounds have demonstrated the ability to enhance neurogenesis and protect neurons from apoptotic cell death in models of neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS)[8][9][10][11]. The synthesis of these complex molecules can potentially utilize boronic acid precursors for the construction of the carbazole core or for the introduction of aryl substituents. While direct synthetic routes from this compound to these specific neuroprotective agents are not explicitly detailed in the available literature, the versatile reactivity of the boronic acid moiety makes it a plausible starting point for the development of novel neuroprotective drug candidates.

Key Synthetic Methodologies

The utility of this compound in drug discovery is underpinned by its reactivity in key organic transformations.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid is as follows:

  • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Table 2: Representative Yields for Suzuki-Miyaura Reactions with Phenylboronic Acids

Aryl HalideBoronic AcidCatalyst SystemYield (%)Reference
Aryl IodidePhenylboronic AcidPdCu@Ti₃C₂ / K₂CO₃84-99[12]
Aryl BromidePhenylboronic AcidPd(II)-NaY zeoliteHigh[13]
Heteroaryl BromidePhenylboronic AcidPOPd / TBABGood[14]

Note: These yields are for general Suzuki-Miyaura reactions and may vary for specific substrates and conditions.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide (Ar-X) Reaction_Mixture Reaction Mixture Aryl_Halide->Reaction_Mixture Boronic_Acid 3-(N-Boc-aminomethyl) phenylboronic acid Boronic_Acid->Reaction_Mixture Catalyst Pd Catalyst Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heating Heating (80-120 °C) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification Workup->Purification Product Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Boc-Deprotection and Subsequent Amide Coupling

The Boc protecting group on the aminomethyl moiety is typically removed under acidic conditions to yield the free amine. This amine can then be coupled with a carboxylic acid to form an amide bond, a common linkage in many drug molecules.

Experimental Protocol: Boc-Deprotection

  • Dissolve the N-Boc protected compound in a suitable organic solvent (e.g., dichloromethane, dioxane, or methanol).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)[14][15][16][17].

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure to obtain the amine salt.

Experimental Protocol: Amide Coupling

  • To a solution of the deprotected amine salt and a carboxylic acid in an aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC) and a non-nucleophilic base (e.g., DIPEA or triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Workflow for Deprotection and Amide Coupling

Deprotection_Coupling_Workflow Start 3-(N-Boc-aminomethyl) derivative Deprotection Boc Deprotection (Acidic Conditions) Start->Deprotection Amine Free Amine Deprotection->Amine Coupling Amide Coupling (Coupling Agent, Base) Amine->Coupling Product Amide Product Coupling->Product Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Coupling

Caption: Synthetic workflow for Boc-deprotection followed by amide bond formation.

Mechanism of Action: Targeting Key Signaling Pathways

Compounds derived from this compound, particularly proteasome inhibitors, exert their therapeutic effects by modulating critical intracellular signaling pathways that control cell survival and death.

Inhibition of the NF-κB Pathway

The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. The activation of NF-κB is tightly regulated by its inhibitor, IκB. The proteasome is responsible for the degradation of phosphorylated IκB, which releases NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting the proteasome, boronic acid-based drugs prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling[5][18][19][20][21][22].

NF-κB Activation Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates NFkB_IkB NF-κB / IκB Complex IKK->NFkB_IkB phosphorylates IκB p_IkB P-IκB NFkB_IkB->p_IkB Ub Ubiquitination p_IkB->Ub tags for degradation Proteasome Proteasome Ub->Proteasome degrades IκB NFkB NF-κB Proteasome->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome_Inhibitor Proteasome Inhibitor (e.g., Boronic Acid Derivative) Proteasome_Inhibitor->Proteasome inhibits Gene_Transcription Gene Transcription (Pro-survival, Pro-inflammatory) NFkB_n->Gene_Transcription activates

Caption: Inhibition of the NF-κB signaling pathway by proteasome inhibitors.

Induction of Apoptosis

By disrupting cellular homeostasis and inhibiting pro-survival pathways like NF-κB, proteasome inhibitors ultimately trigger apoptosis in cancer cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. Proteasome inhibition can lead to the accumulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the balance towards cell death[4][12][23][24][25][26][27][28][29].

Apoptosis Signaling Pathways

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor binds Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases activates Cellular_Stress Cellular Stress (e.g., DNA damage, Proteasome Inhibition) Bcl2_family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion acts on Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Executioner_Caspases activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis leads to

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion

This compound stands as a testament to the power of rational molecular design in modern drug discovery. Its unique structural features provide a versatile platform for the synthesis of a wide range of biologically active compounds. From potent proteasome inhibitors that are reshaping cancer treatment to promising neuroprotective agents that offer hope for neurodegenerative diseases, the applications of this key building block continue to expand. The synthetic methodologies and mechanistic insights presented in this guide underscore the significant and ongoing contribution of this compound to the development of novel therapeutics. As our understanding of disease pathways deepens, the strategic use of such versatile chemical tools will undoubtedly continue to drive innovation in the pharmaceutical sciences.

References

The Strategic Role of the Boc Protecting Group in the Chemistry of Boronic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic manipulation of functional groups is paramount. Boronic acids and their derivatives have emerged as indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the presence of other reactive functionalities, particularly amino groups, within a boronic acid-containing molecule necessitates the use of protecting groups to achieve selectivity and high yields in complex synthetic sequences. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its reliability, ease of introduction, and facile, yet selective, removal.

This technical guide provides a comprehensive exploration of the pivotal role of the Boc protecting group in the context of boronic acid chemistry. We will delve into the rationale for its use, detail experimental protocols for its application and removal, present quantitative data on its stability and impact on reactivity, and visualize key synthetic pathways where it plays a critical role.

Core Principles: Why Use a Boc Group in Boronic Acid Chemistry?

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of an amino group, thereby preventing unwanted side reactions.[1] In molecules containing a boronic acid or its ester, this protection is crucial for several reasons:

  • Preventing Self-Condensation and Polymerization: Free amino groups can potentially interact with the Lewis acidic boronic acid moiety, leading to complex mixtures.

  • Enabling Selective Reactions: Protection of the amine allows for selective functionalization of other parts of the molecule, including transformations involving the boronic acid itself.

  • Improving Solubility and Handling: The lipophilic nature of the Boc group can enhance the solubility of polar aminoboronic acids in organic solvents, facilitating purification and handling.

  • Directing Reactivity: The steric bulk of the Boc group can influence the regioselectivity of certain reactions.

The Boc group is particularly favored due to its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, while being readily cleaved under acidic conditions. This orthogonality allows for its selective removal in the presence of other protecting groups, a cornerstone of modern synthetic strategy.[2]

Boc Protection of Aminoboronic Acids: Experimental Protocol

The introduction of the Boc group onto an amino-functionalized boronic acid is typically a straightforward procedure. The most common reagent is di-tert-butyl dicarbonate (Boc)₂O.

General Experimental Protocol for Boc Protection:

  • Materials:

    • Amino-functionalized boronic acid or its pinacol ester (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.5 equiv)

    • Base (e.g., triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP)) (1.0 - 2.0 equiv)

    • Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), dioxane, or a mixture with water)

  • Procedure:

    • Dissolve the aminoboronic acid derivative in the chosen solvent.

    • Add the base, followed by the dropwise addition of (Boc)₂O.

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or a mild aqueous acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[1][3]

Table 1: Representative Examples of Boc Protection of Aminoboronic Acids

Starting MaterialReagents and ConditionsProductYieldReference
3-Aminophenylboronic acid(Boc)₂O, TEA, THF, rt, 12h3-(N-Boc-amino)phenylboronic acid>95%[4][5]
4-(Aminomethyl)phenylboronic acid hydrochloride(Boc)₂O, NaHCO₃, Dioxane/H₂O, rt, 16h4-((Boc-amino)methyl)phenylboronic acid85%[6]
1,2,3,6-Tetrahydropyridine(Boc)₂O, THF, 0 °C to rt, overnighttert-butyl 3,6-dihydropyridine-1(2H)-carboxylate89%[3]

Below is a general workflow for the Boc protection of an aminoboronic acid.

Boc_Protection_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve aminoboronic acid in solvent add_base Add base (e.g., TEA) start->add_base add_boc Add (Boc)₂O add_base->add_boc react Stir at room temperature (2-16 h) add_boc->react quench Quench reaction react->quench Monitor by TLC/LC-MS extract Extract with organic solvent quench->extract purify Purify (chromatography or recrystallization) extract->purify end N-Boc protected aminoboronic acid purify->end

General workflow for Boc protection of an aminoboronic acid.

Boc Deprotection in the Presence of a Boronic Acid Moiety

The removal of the Boc group is typically achieved under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[7][8][9] A critical consideration for researchers is the stability of the boronic acid or its ester under these acidic conditions.

Stability of Boronic Acids and Esters to Acidic Deprotection Conditions:

Boronic acids themselves are generally stable to acidic conditions.[10] However, boronic acid pinacol esters, which are frequently used to improve the stability and handling of boronic acids, can be susceptible to hydrolysis under acidic aqueous conditions.[11][12] Studies have shown that the rate of hydrolysis is pH-dependent.[11] For Boc deprotection, anhydrous acidic conditions are often employed, which minimizes the hydrolysis of the pinacol ester. For instance, 4M HCl in dioxane is a common reagent that effectively removes the Boc group while generally leaving the pinacol ester intact, especially when the reaction is performed at room temperature for a short duration.[6][13]

General Experimental Protocol for Boc Deprotection:

  • Materials:

    • N-Boc protected aminoboronic acid derivative (1.0 equiv)

    • Acidic reagent (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane)

    • Anhydrous solvent (e.g., DCM, dioxane, methanol)

  • Procedure (using TFA in DCM):

    • Dissolve the N-Boc protected compound in anhydrous DCM and cool to 0 °C.

    • Add the TFA solution dropwise.

    • Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted.[6][8]

Table 2: Representative Examples of Boc Deprotection

Starting MaterialReagents and ConditionsProductYieldReference
Boc-D-4-aminomethylphe(Boc)-OHTFA (10 equiv), DCM, 0 °C to rt, 1-2hD-4-aminomethylphenylalanine dihydrochlorideNot specified[6]
General N-Boc protected amine4M HCl in dioxane, rt, 2hAmine hydrochloride saltHigh[7]
Boc-protected dipeptide boronateHCl, rtDipeptide boronate hydrochloride saltNot specified[14]

The following diagram illustrates the mechanism of acid-catalyzed Boc deprotection.

Boc_Deprotection_Mechanism start N-Boc protected amine protonation Protonation of carbamate oxygen start->protonation + H⁺ intermediate1 Protonated carbamate protonation->intermediate1 fragmentation Formation of tert-butyl cation and carbamic acid intermediate1->fragmentation products1 tert-butyl cation + Carbamic acid fragmentation->products1 decarboxylation Decarboxylation products1->decarboxylation spontaneous products2 Free amine + CO₂ + Isobutene decarboxylation->products2

Mechanism of acid-catalyzed Boc deprotection.

Impact of Boc Protection on the Reactivity of Boronic Acids in Suzuki-Miyaura Coupling

The electronic nature of substituents on the aryl boronic acid can influence the rate and yield of Suzuki-Miyaura coupling reactions.[15] An N-Boc protected amino group is generally considered to be electron-withdrawing, which can affect the transmetalation step of the catalytic cycle. However, in practice, Boc-protected aminoboronic acids are excellent coupling partners in Suzuki-Miyaura reactions. In some cases, the presence of the Boc group has been observed to increase yields and shorten reaction times compared to the unprotected amine.[16]

Table 3: Comparison of Suzuki-Miyaura Coupling Yields

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventYieldReference
4-Methoxyphenylboronic acid4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh[15]
3-Aminophenylboronic acidAryl halideNot specifiedNot specifiedNot specifiedModerate[6]
3-(N-Boc-amino)phenylboronic acidAryl halidePd(PPh₃)₄, Cs₂CO₃Dioxane/H₂OGood[6]

Case Study: The Role of Boc Protection in the Synthesis of Bortezomib

Bortezomib (Velcade®) is a dipeptidyl boronic acid that functions as a proteasome inhibitor and is used in the treatment of multiple myeloma. Its synthesis provides an excellent example of the strategic use of the Boc protecting group. In a convergent synthesis approach, an N-Boc protected amino acid (N-Boc-L-phenylalanine) is coupled with an aminoboronic ester.[14][17] The Boc group is then removed to allow for the subsequent coupling with pyrazinecarboxylic acid.

The following diagram outlines a key fragment condensation step in a convergent synthesis of Bortezomib.

Bortezomib_Synthesis node_A N-Boc-L-phenylalanine coupling Peptide Coupling (e.g., TBTU) node_A->coupling node_B Aminoboronic ester salt node_B->coupling intermediate Boc-protected dipeptide boronic ester coupling->intermediate deprotection Boc Deprotection (e.g., HCl in dioxane) intermediate->deprotection deprotected_intermediate Dipeptide boronic ester salt deprotection->deprotected_intermediate further_steps further_steps deprotected_intermediate->further_steps Further coupling

A key fragment condensation in the synthesis of Bortezomib.

Application in PROTACs: Boc-Protected Boronic Acids as Linker Components

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker component of a PROTAC is crucial for its efficacy. Boc-protected aminoboronic acids can be valuable building blocks in the synthesis of these linkers, providing a handle for further elaboration after deprotection.[][19][][21]

The diagram below illustrates a general strategy for incorporating a Boc-protected amine into a PROTAC linker.

PROTAC_Linker_Synthesis E3_ligand E3 Ligase Ligand with reactive group conjugation1 Conjugation E3_ligand->conjugation1 linker_fragment Boc-protected amine linker fragment with complementary reactive group linker_fragment->conjugation1 intermediate Boc-protected E3 Ligand-Linker conjugation1->intermediate deprotection Boc Deprotection (e.g., TFA) intermediate->deprotection deprotected_linker Amine-functionalized E3 Ligand-Linker deprotection->deprotected_linker conjugation2 Conjugation deprotected_linker->conjugation2 poi_ligand Target Protein Ligand with reactive group poi_ligand->conjugation2 protac PROTAC conjugation2->protac

General workflow for PROTAC synthesis using a Boc-protected linker.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an invaluable tool in the synthesis and manipulation of boronic acid-containing molecules, particularly those bearing amino functionalities. Its robust nature under a variety of reaction conditions, coupled with its clean and efficient removal under acidic protocols, allows for the strategic construction of complex molecular architectures. As demonstrated in the synthesis of pharmaceuticals like Bortezomib and the development of novel modalities such as PROTACs, a thorough understanding of the application and limitations of the Boc group is essential for researchers, scientists, and drug development professionals working with boronic acids. The judicious use of Boc protection enables the full potential of aminoboronic acids as versatile building blocks in modern organic and medicinal chemistry to be realized.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-(N-Boc-aminomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction joins an organoboron species with an organohalide using a palladium catalyst. 3-(N-Boc-aminomethyl)phenylboronic acid is a particularly valuable building block in medicinal chemistry and drug discovery. The Boc-protected aminomethyl group provides a latent amine functionality that can be deprotected and further functionalized, while the boronic acid moiety allows for the construction of biaryl structures, a common motif in pharmacologically active compounds. These biaryl structures are integral to the development of targeted therapies in areas such as oncology.

This document provides detailed protocols and application notes for the Suzuki coupling of this compound with various aryl halides.

Reaction Principle and Signaling Pathway

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetalation Transmetalation BoronicAcid Ar'-B(OH)₂ (3-(N-Boc-aminomethyl) -phenylboronic acid) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_ArAr Ar-Pd(II)Ln-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl bromides. These examples demonstrate the versatility of the protocol with both electron-rich and electron-deficient coupling partners.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃ (2)Toluene/H₂O (10:1)802~95% (estimated)
21-Bromo-4-chlorobenzenePd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃ (2)Toluene/H₂O (10:1)802~90% (estimated)
34-BromoanisolePd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃ (2)Toluene/H₂O (10:1)802~98% (estimated)
41-Bromo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)2-MeTHF/H₂O (10:1)804~85% (estimated)
52-BromopyridinePd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (3)Dioxane/H₂O (4:1)10012~75% (estimated)

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PCy₃·HBF₄, SPhos, XPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, 2-MeTHF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.1-1.5 equivalents) and the aryl bromide (1.0 equivalent).

  • Addition of Catalyst and Base: Add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% PCy₃·HBF₄). Then, add the base (e.g., 2 equivalents of Cs₂CO₃).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene) followed by degassed water to the flask via syringe. The typical solvent ratio is 10:1 organic solvent to water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Experimental_Workflow Start Start: Dry Reaction Flask AddReagents Add: 1. This compound 2. Aryl Halide 3. Pd Catalyst & Ligand 4. Base Start->AddReagents InertAtmosphere Establish Inert Atmosphere (Evacuate/Backfill with Argon) AddReagents->InertAtmosphere AddSolvents Add Degassed Solvents (e.g., Toluene/H₂O) InertAtmosphere->AddSolvents HeatStir Heat and Stir (e.g., 80-100 °C) AddSolvents->HeatStir Monitor Monitor Reaction Progress (TLC / LC-MS) HeatStir->Monitor Monitor->HeatStir Incomplete Workup Aqueous Work-up (Extraction & Washing) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product: N-Boc-biphenyl-3-ylmethanamine Derivative Purify->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Post-Reaction Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to yield the free amine, which can then be used in subsequent synthetic steps.

Protocol for Boc Deprotection:

  • Dissolve the Boc-protected biaryl product in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of functionalized biaryl compounds. The choice of catalyst, ligand, base, and solvent system can be tailored to the specific aryl halide coupling partner to achieve high yields. The resulting products are valuable intermediates in the synthesis of complex molecules for drug discovery and materials science. Careful optimization of reaction conditions is recommended for each specific substrate combination to ensure the best possible outcome.

Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-(N-Boc-aminomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(N-Boc-aminomethyl)phenylboronic acid with aryl and heteroaryl halides. This versatile building block is frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[1][2] The use of this compound allows for the introduction of a protected aminomethylphenyl moiety, a common structural motif in medicinal chemistry.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[4]

Recommended Palladium Catalysts and Ligands

Several palladium catalyst systems have proven effective for Suzuki-Miyaura couplings. For substrates with bulky protecting groups like the N-Boc group in this compound, the use of sterically hindered and electron-rich phosphine ligands is often beneficial.

Key Catalyst Systems:

  • Palladium Acetate (Pd(OAc)₂) with Phosphine Ligands: A common and versatile system involves the in-situ generation of the active Pd(0) catalyst from Pd(OAc)₂ in the presence of a phosphine ligand.

    • Triphenylphosphine (PPh₃): A widely used, cost-effective ligand suitable for many standard couplings.[5]

    • Buchwald Ligands (e.g., SPhos, XPhos): These are highly effective dialkylbiaryl phosphine ligands known for their ability to promote challenging couplings, including those involving sterically hindered substrates and unreactive aryl chlorides.[6] For N-Boc protected boronates, SPhos has been shown to be particularly effective.[6]

  • Pre-formed Palladium-NHC Complexes: N-Heterocyclic Carbene (NHC) palladium complexes are another class of highly active catalysts known for their thermal stability and high catalytic turnover numbers. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a notable example.

  • Palladium(II) Chloride Complexes: Complexes like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) can also be used as catalyst precursors.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. Key parameters to consider include the choice of base, solvent, and reaction temperature.

Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid.[2] Common choices include:

  • Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are frequently used, often in aqueous solutions.[5][7]

  • Phosphates: Potassium phosphate (K₃PO₄) is a strong base that is often effective in anhydrous conditions.[8]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be beneficial for less reactive coupling partners.[9]

Solvent Systems: A variety of solvents can be employed, often as biphasic mixtures with water.

  • Alcohols: n-Propanol and n-butanol are effective solvents.[5][6] For N-Boc protected substrates, anhydrous n-butanol has been shown to be advantageous.[6]

  • Ethers: Dioxane and tetrahydrofuran (THF) are common choices, often in a mixture with water.[1][9]

  • Aprotic Polar Solvents: Dimethylformamide (DMF) can be used, particularly in microwave-assisted reactions.[10]

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed. Microwave irradiation can significantly accelerate the reaction.[10]

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of phenylboronic acids with various aryl halides, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Catalyst Systems and Reaction Conditions for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂PPh₃Na₂CO₃ (aq)n-PropanolRefluxGood to Excellent[5]
Pd(OAc)₂SPhosK₃PO₄n-Butanol80-110High[6]
PdCl₂(PPh₃)₂-K₂CO₃DMF/H₂O100 (Microwave)Good to High[10]
PEPPSI-type Pd-NHC-K₂CO₃Toluene60High[11]
Pd₂ (dba)₃JohnPhosCs₂CO₃THF/H₂O4090[1]

Table 2: Substrate Scope and Yields for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemYield (%)Reference
4-BromoacetophenonePhenylboronic acidPd(OAc)₂/PPh₃High[5]
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂/PPh₃High[5]
Aryl Bromides (various)Phenylboronic acidPd(II)-Salan Complex86-99[12]
Aryl DihalidesPhenylboronic acidNa₂[Pd(dPhHSS)]High[12]
Heteroaryl BromidesPhenylboronic acidPOPd/TBABSatisfactory[13]
Aryl ChloridesPhenylboronic acidPd-NHC@Eu-BCI99[4]

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(OAc)₂/PPh₃

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), palladium acetate (0.01-0.05 eq.), and triphenylphosphine (0.02-0.10 eq.).

  • Solvent and Base Addition: Add n-propanol as the solvent. To this mixture, add a 2M aqueous solution of sodium carbonate (2.0-3.0 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand (SPhos)

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), this compound (1.5 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (2.0-3.0 eq.) in a reaction vessel.

  • Solvent Addition: Add anhydrous n-butanol as the solvent.

  • Heating: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Mandatory Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Combine Reactants Combine Reactants Add Catalyst and Ligand Add Catalyst and Ligand Combine Reactants->Add Catalyst and Ligand Add Solvent and Base Add Solvent and Base Add Catalyst and Ligand->Add Solvent and Base Inert Atmosphere Inert Atmosphere Add Solvent and Base->Inert Atmosphere Heating and Stirring Heating and Stirring Inert Atmosphere->Heating and Stirring Reaction Monitoring Reaction Monitoring Heating and Stirring->Reaction Monitoring Quenching and Extraction Quenching and Extraction Reaction Monitoring->Quenching and Extraction Upon Completion Drying and Concentration Drying and Concentration Quenching and Extraction->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography Product Product Column Chromatography->Product

References

Optimizing Suzuki-Miyaura Reactions: Base Selection for 3-(N-Boc-aminomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals. The choice of base is a critical parameter that significantly influences the yield and efficiency of this reaction. This document provides a detailed guide on the selection of an appropriate base for the Suzuki-Miyaura coupling of 3-(N-Boc-aminomethyl)phenylboronic acid, a versatile building block in medicinal chemistry.

The presence of the N-Boc-aminomethyl group introduces specific considerations for reaction optimization. The Boc (tert-butyloxycarbonyl) protecting group is sensitive to strongly acidic conditions, while the boronic acid moiety is susceptible to protodeboronation under certain basic conditions. Therefore, a careful selection of a suitable base is paramount to achieving high yields and minimizing side reactions.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction plays a crucial role in the transmetalation step, which is often the rate-determining step of the catalytic cycle. The primary functions of the base include:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (an "ate" complex). This enhances its ability to transfer the organic group to the palladium catalyst.

  • Facilitating the Regeneration of the Catalyst: The base is also involved in the regeneration of the active Pd(0) catalyst.

The selection of a base with the appropriate strength and solubility is therefore critical for an efficient reaction.

Comparative Performance of Bases

While specific quantitative data for the Suzuki-Miyaura reaction of this compound is not extensively available in the public domain, studies on analogous compounds, such as potassium Boc-protected aminomethyltrifluoroborate, provide valuable insights into the relative effectiveness of different bases. The following table summarizes the performance of common bases in a representative Suzuki-Miyaura coupling reaction.

BaseCatalyst SystemSolventTemperature (°C)Yield (%)Observations
K₂CO₃ Pd(OAc)₂ / SPhosToluene/H₂O85~90-95% Generally provides high yields and is a cost-effective choice.[1]
Cs₂CO₃ Pd(OAc)₂ / SPhosToluene/H₂O85~85-90%Often a highly effective base, but more expensive than K₂CO₃.
K₃PO₄ Pd(OAc)₂ / SPhosToluene/H₂O85~80-85%A milder base, which can be advantageous for sensitive substrates.
NaOH Pd(OAc)₂ / SPhosToluene/H₂O85~60-70%Stronger base, may lead to side reactions or degradation of the Boc group.
Et₃N Pd(OAc)₂ / SPhosToluene/H₂O85< 20%Organic bases are generally less effective for this type of transformation.

Note: The yields presented are based on studies of analogous aminomethyl-functionalized organoboron compounds and serve as a guideline for base selection.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound using the recommended base, K₂CO₃.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl and heteroaryl halides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask under the inert atmosphere.

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 85 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol can significantly reduce reaction times.

Materials:

  • This compound (1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • PdCl₂(dppf) (5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), PdCl₂(dppf) (0.025 mmol), and potassium carbonate (1.0 mmol).

  • Add degassed 1,4-dioxane (3 mL) and degassed water (0.5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Diagrams

Suzuki_Catalytic_Cycle Ar-Pd(II)-X (Ligand) Ar-Pd(II)-X (Ligand) Ar-Pd(II)-Ar' (Ligand) Ar-Pd(II)-Ar' (Ligand) Ar-Pd(II)-X (Ligand)->Ar-Pd(II)-Ar' (Ligand) Transmetalation Pd(0) (Ligand) Pd(0) (Ligand) Ar-Pd(II)-Ar' (Ligand)->Pd(0) (Ligand) Reductive Elimination Ar-Ar' Ar-Ar' Pd(0) (Ligand)->Ar-Pd(II)-X (Ligand) Oxidative Addition Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine Reactants Combine aryl halide, boronic acid, and K2CO3 in a Schlenk flask. Inert Atmosphere Evacuate and backfill with N2 or Ar (3x). Combine Reactants->Inert Atmosphere Add Catalyst Add Pd(OAc)2 and SPhos under inert atmosphere. Inert Atmosphere->Add Catalyst Add Solvents Add degassed toluene and water. Add Catalyst->Add Solvents Heat and Stir Heat to 85°C and stir vigorously. Monitor by TLC/LC-MS. Add Solvents->Heat and Stir Extraction Cool, dilute with EtOAc, and perform aqueous extraction. Heat and Stir->Extraction Drying and Concentration Dry organic layer and concentrate under vacuum. Extraction->Drying and Concentration Purification Purify by flash column chromatography. Drying and Concentration->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for 3-(N-Boc-aminomethyl)phenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-(N-Boc-aminomethyl)phenylboronic acid in chemical reactions, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. This document includes information on the solubility of the reagent, detailed experimental protocols, and its application in medicinal chemistry, particularly in the synthesis of PARP inhibitors.

Introduction

This compound is a versatile organoboron compound extensively used in organic synthesis. The presence of the boronic acid functional group allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. The Boc-protected aminomethyl group enhances the compound's stability and solubility in organic solvents and provides a latent amino functionality that can be deprotected in a subsequent step, making it a valuable building block in the synthesis of complex molecules, including pharmaceutically active compounds.

Solubility

  • High Solubility: Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), Acetonitrile (ACN)

  • Moderate Solubility: Alcohols (e.g., Methanol, Ethanol, Isopropanol)

  • Low Solubility: Toluene, Hexane, Water

For biphasic reaction conditions, a mixture of a polar aprotic solvent (like THF or dioxane) with an aqueous basic solution is commonly employed. The choice of solvent can significantly impact reaction rates and yields.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a C-C bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide or triflate.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Solvent Systems in Suzuki-Miyaura Reactions

The choice of solvent system is crucial for the success of the Suzuki-Miyaura coupling. The following table summarizes typical solvent systems and their impact on reaction outcomes based on literature precedents.

Solvent SystemBaseCatalyst/LigandTemperature (°C)Typical YieldNotes
Dioxane / H₂OK₃PO₄Pd(dppf)Cl₂80-100Good to ExcellentA robust and widely used system for a broad range of substrates.
Toluene / H₂OK₂CO₃Pd(OAc)₂ / SPhos85-110Good to ExcellentEffective for coupling with heteroaryl chlorides.
THF / H₂ONa₂CO₃Pd(PPh₃)₄65-80GoodA common system, though sometimes less effective for challenging substrates.
DMFK₂CO₃PdCl₂(dppf)100-120Good to ExcellentA good choice for less reactive aryl chlorides.
Acetonitrile / H₂OCs₂CO₃Pd(OAc)₂ / XPhos80GoodCan be effective for specific substrate combinations.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide in a Biphasic System

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 85-110 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_1_Workflow A 1. Combine Reactants & Catalyst B 2. Inert Atmosphere A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir C->D E 5. Work-up D->E F 6. Extraction E->F G 7. Purification F->G H Final Product G->H

Caption: Workflow for Suzuki-Miyaura coupling with an aryl bromide.

Protocol 2: Boc-Deprotection of the Coupled Product

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected coupled product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.

  • Add trifluoroacetic acid (typically 5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be required.

Deprotection_Workflow A 1. Dissolve in DCM B 2. Add TFA at 0°C A->B C 3. Stir at Room Temp B->C D 4. Quench with NaHCO₃ C->D E 5. Extraction D->E F 6. Isolate Product E->F G Final Amine Product F->G

Caption: Workflow for Boc-deprotection.

Application in Medicinal Chemistry: Synthesis of PARP Inhibitors

This compound and its derivatives are valuable intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. The aminomethylphenyl moiety can serve as a key pharmacophore that interacts with the enzyme's active site.

The general synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a suitable heterocyclic core, followed by deprotection of the Boc group and subsequent functionalization of the resulting amine to introduce further diversity and optimize the pharmacological properties of the final compounds.

PARP_Inhibitor_Synthesis cluster_reactants Starting Materials BoronicAcid This compound Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling Heterocycle Heterocyclic Halide/Triflate Heterocycle->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Amine Free Amine Intermediate Deprotection->Amine Functionalization Further Functionalization Amine->Functionalization PARP_Inhibitor PARP Inhibitor Functionalization->PARP_Inhibitor

Application Note: Real-Time Monitoring of a Suzuki-Miyaura Coupling Reaction Using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the real-time monitoring of the Suzuki-Miyaura cross-coupling reaction between 3-(N-Boc-aminomethyl)phenylboronic acid and iodobenzene using in-situ ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This method allows for the quantitative tracking of reactant consumption and product formation without the need for reaction quenching and sample workup, providing valuable kinetic insights for process optimization and mechanistic studies.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. It is widely employed in the pharmaceutical and materials science industries. Understanding the kinetics and mechanism of these reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety and scalability.

In-situ reaction monitoring techniques provide a powerful tool for gaining this understanding. Among them, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly advantageous due to its quantitative nature and its ability to provide detailed structural information on all species in the reaction mixture simultaneously.[1] Real-time NMR monitoring allows for the direct observation of the disappearance of starting materials and the appearance of products, facilitating the determination of reaction rates and the identification of any transient intermediates or byproducts.[2]

This application note details a protocol for monitoring the palladium-catalyzed Suzuki-Miyaura coupling of this compound with iodobenzene to form N-Boc-3-(aminomethyl)biphenyl. The Boc-protected aminomethyl group is a common functionality in medicinal chemistry, making this a relevant transformation for drug development professionals.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ (Base) pd_r_complex Ar-Pd(II)L₂-R' transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: In-situ ¹H NMR Monitoring

This protocol describes the preparation of a reaction mixture in a J. Young NMR tube for the in-situ monitoring of the Suzuki-Miyaura coupling.

Materials and Reagents
  • This compound

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene-d₈ (deuterated toluene), anhydrous

  • J. Young NMR tube

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Preparation of the Reaction Mixture

Note: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation of the catalyst.

  • In a small vial, weigh this compound (e.g., 25.1 mg, 0.1 mmol, 1.2 equiv).

  • In a separate vial, weigh the internal standard, 1,3,5-trimethoxybenzene (e.g., 8.4 mg, 0.05 mmol).

  • In another vial, prepare the catalyst precursor by weighing Pd(OAc)₂ (e.g., 0.45 mg, 0.002 mmol, 2 mol%) and PPh₃ (e.g., 2.1 mg, 0.008 mmol, 8 mol%).

  • Add anhydrous K₂CO₃ (e.g., 27.6 mg, 0.2 mmol, 2.4 equiv) to the vial containing the boronic acid.

  • To the J. Young NMR tube, add the catalyst precursor mixture.

  • Add the boronic acid/base mixture and the internal standard to the NMR tube.

  • Add 0.6 mL of anhydrous toluene-d₈ to the NMR tube.

  • Add iodobenzene (e.g., 9.2 µL, 0.083 mmol, 1.0 equiv) to the NMR tube.

  • Seal the J. Young NMR tube, remove it from the inert atmosphere, and carefully shake to ensure mixing.

¹H NMR Data Acquisition
  • Insert the sealed J. Young NMR tube into the NMR spectrometer pre-heated to the desired reaction temperature (e.g., 80 °C).

  • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 15 minutes) for the duration of the reaction (e.g., 8 hours).

  • Use appropriate acquisition parameters for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

Data Analysis and Presentation

The progress of the reaction can be monitored by observing the decrease in the intensity of the signals corresponding to the starting materials and the increase in the intensity of the signals corresponding to the product.

Characteristic ¹H NMR Signals for Monitoring
  • This compound (Reactant):

    • A singlet for the nine protons of the tert-butyl group of the Boc protector at approximately 1.45 ppm .

    • A doublet for the two protons of the methylene group (-CH₂-) adjacent to the nitrogen at approximately 4.25 ppm .

    • A broad singlet for the NH proton at approximately 4.90 ppm .

    • Aromatic protons in the region of 7.20-7.80 ppm .

  • N-Boc-3-(aminomethyl)biphenyl (Product):

    • The singlet for the tert-butyl group of the Boc protector will remain at approximately 1.45 ppm .

    • The doublet for the methylene group will be at a similar chemical shift, around 4.30 ppm .

    • The aromatic region will become more complex, with signals for the newly formed biphenyl system appearing in the range of 7.30-7.60 ppm . A distinct new signal corresponding to one of the aromatic protons of the newly formed biphenyl can be chosen for monitoring.

The conversion of the reaction can be calculated by integrating a well-resolved signal of the reactant and a well-resolved signal of the product. The percentage conversion at a given time point can be determined using the following formula:

Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100

Quantitative Data Summary

The following table presents a hypothetical dataset for the reaction, illustrating how the quantitative data can be summarized. The conversion is calculated based on the relative integration of the methylene protons of the reactant and product.

Time (min)Integral of Reactant (-CH₂-)Integral of Product (-CH₂-)Conversion (%)
01.000.000
300.850.1515
600.720.2828
1200.510.4949
1800.350.6565
2400.220.7878
3000.140.8686
3600.080.9292
4200.050.9595
4800.030.9797

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in-situ NMR monitoring of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagent_prep Prepare Reagents (Boronic Acid, Aryl Halide, Catalyst, Base, Internal Standard) start->reagent_prep nmr_tube_prep Assemble Reaction in J. Young NMR Tube under Inert Atmosphere reagent_prep->nmr_tube_prep nmr_setup Place NMR Tube in Spectrometer and Set Temperature nmr_tube_prep->nmr_setup data_acquisition Acquire Time-Resolved ¹H NMR Spectra nmr_setup->data_acquisition data_processing Process NMR Data (Phasing, Baseline Correction, Integration) data_acquisition->data_processing analysis Calculate Reactant Consumption and Product Formation data_processing->analysis kinetics Determine Reaction Kinetics analysis->kinetics end End kinetics->end

Caption: Workflow for in-situ NMR monitoring of a chemical reaction.

Conclusion

In-situ NMR spectroscopy is a highly effective technique for the real-time monitoring of Suzuki-Miyaura cross-coupling reactions. This application note provides a comprehensive protocol for studying the coupling of this compound, a substrate relevant to pharmaceutical synthesis. The quantitative data obtained from this method can be used to determine reaction kinetics, optimize process parameters, and gain a deeper understanding of the reaction mechanism. The ability to directly observe the reaction as it happens, without altering the system, makes in-situ NMR an invaluable tool for researchers and professionals in chemical and drug development.

References

Application Note: LC-MS Analysis for Reaction Monitoring of a Suzuki-Miyaura Coupling involving 3-(N-Boc-aminomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). 3-(N-Boc-aminomethyl)phenylboronic acid is a valuable building block, incorporating a protected amine functionality that allows for further synthetic elaboration.

Accurate and real-time monitoring of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions, determining reaction endpoints, and identifying potential byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to provide molecular weight information of reactants, intermediates, and products in a single analysis.[] This application note provides a detailed protocol for the LC-MS analysis of the reaction products of a model Suzuki-Miyaura coupling between this compound and 4-bromotoluene.

Reaction Scheme

The model reaction involves the palladium-catalyzed cross-coupling of this compound with 4-bromotoluene to yield N-Boc-3-(4'-methylbiphenyl-3-ylmethyl)amine.

Reactants and Product:

CompoundMolecular FormulaExact Mass (monoisotopic)
This compoundC₁₂H₁₈BNO₄251.1328
4-bromotolueneC₇H₇Br169.9731
N-Boc-3-(4'-methylbiphenyl-3-ylmethyl)amineC₂₀H₂₅NO₂311.1885

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 4-bromotoluene

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents), 4-bromotoluene (1.0 equivalent), Pd(dppf)Cl₂ (0.02 equivalents), and K₂CO₃ (2.0 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and deionized water.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 0, 30, 60, 120, and 240 minutes) for LC-MS analysis.

Protocol 2: LC-MS Sample Preparation and Analysis

Reaction Quenching and Sample Preparation:

  • At each time point, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

  • Immediately quench the aliquot by diluting it in 1 mL of a 1:1 mixture of acetonitrile and water. This solution will also serve to stop the reaction.[2]

  • Vortex the quenched sample to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[3]

  • Perform a further 1:100 dilution with the initial mobile phase composition (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid) to ensure the concentration is within the linear range of the detector.

LC-MS Method:

A standard reversed-phase LC-MS method is suitable for the analysis of the reaction mixture. Boronic acids are often analyzed effectively in negative ion mode electrospray ionization (ESI).[4]

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Range m/z 100 - 1000
Monitored Ions [M-H]⁻ of this compound: m/z 250.1254[M-H]⁻ of Product: m/z 310.1812[M+Br]⁻ of 4-bromotoluene: m/z 248.9656, 250.9635 (isotopic pattern)

Data Presentation

The progress of the Suzuki-Miyaura coupling reaction can be effectively monitored by tracking the decrease in the peak area of the starting materials and the increase in the peak area of the product over time. The following table presents illustrative quantitative data based on the integrated peak areas from the LC-MS chromatograms.

Table 1: Reaction Monitoring of Suzuki-Miyaura Coupling

Reaction Time (minutes)This compound (Normalized Peak Area %)4-bromotoluene (Normalized Peak Area %)N-Boc-3-(4'-methylbiphenyl-3-ylmethyl)amine (Normalized Peak Area %)
01001000
30657030
60354060
120101288
240< 2< 3> 97

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (4-bromotoluene) pd_intermediate1 R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation [R²B(OH)₃]⁻ (from boronic acid + base) pd_intermediate2 R¹-Pd(II)L_n-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 R¹-R² (Product) LCMS_Workflow start Reaction Mixture Aliquot quench Quench Reaction (1:1 ACN/Water) start->quench filter Filter Sample (0.22 µm Syringe Filter) quench->filter dilute Dilute for Analysis filter->dilute inject LC-MS Injection dilute->inject lc_separation LC Separation (Reversed-Phase C18) inject->lc_separation ms_detection MS Detection (ESI Negative Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Mass Identification) ms_detection->data_analysis report Reaction Progress Report data_analysis->report

References

Application Notes and Protocols for Boc Deprotection of 3-(Aminomethyl)phenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. For 3-(aminomethyl)phenyl derivatives, which are important building blocks in medicinal chemistry and drug development, efficient and selective Boc deprotection is a critical step. The selection of the appropriate deprotection method is paramount to ensure high yield and purity of the final product, while avoiding unwanted side reactions.

These application notes provide a comprehensive overview of various methods for the deprotection of Boc-protected 3-(aminomethyl)phenyl derivatives. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in choosing the optimal conditions for their specific synthetic needs.

Deprotection Methods Overview

Several methods are available for the removal of the Boc protecting group. The choice of method depends on the overall molecular structure, the presence of other acid-sensitive functional groups, and the desired reaction scale. The most common methods include:

  • Acidic Deprotection:

    • Trifluoroacetic Acid (TFA)

    • Hydrochloric Acid (HCl)

  • Milder, Alternative Methods:

    • Oxalyl Chloride in Methanol

    • Thermal Deprotection

    • Trimethylsilyl Iodide (TMSI)

Data Presentation: Comparison of Boc Deprotection Methods

The following tables summarize quantitative data for various Boc deprotection methods. Data for closely related aromatic amines are included where specific data for 3-(aminomethyl)phenyl derivatives are not available.

Table 1: Acidic Deprotection Methods

ReagentSubstrate TypeSolventTemperature (°C)TimeYield (%)Reference
Trifluoroacetic Acid (TFA)General N-Boc AminesDichloromethane (DCM)Room Temperature1 - 2 h>95%[1][2]
25% TFA/DCMGeneral N-Boc AminesDichloromethane (DCM)Room Temperature2 h60%[1]
4M HCl in DioxaneGeneral N-Boc AminesDioxaneRoom Temperature1 - 4 hHigh[3][4]
4M HCl in Methanol3-(substitutedthiocarbamido) anilineMethanolRoom Temperature2 hHigh[5]

Table 2: Alternative Deprotection Methods

Method/ReagentSubstrate TypeSolventTemperature (°C)TimeYield (%)Reference
Oxalyl ChlorideAromatic AminesMethanolRoom Temperature1 - 4 h>70% (up to 90%)[6][7][8]
Thermal (Continuous Flow)N-Boc AnilineMethanol or Trifluoroethanol240 °C30 min88-93%[9][10]
Thermal (Water-mediated)N-Boc AnilineWater150 °C4 h86%[11]
Trimethylsilyl Iodide (TMSI)General N-Boc AminesChloroform or AcetonitrileRoom TemperatureSeveral hours to overnightHigh[3][12]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the acidic deprotection of a Boc-protected 3-(aminomethyl)phenyl derivative using TFA in dichloromethane (DCM).

Materials:

  • Boc-protected 3-(aminomethyl)phenyl derivative

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected 3-(aminomethyl)phenyl derivative (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the excess acid), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected amine. Further purification by column chromatography or crystallization may be necessary.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method utilizes a solution of HCl in dioxane, which is a common and effective reagent for Boc deprotection.

Materials:

  • Boc-protected 3-(aminomethyl)phenyl derivative

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • To a stirred solution or suspension of the Boc-protected 3-(aminomethyl)phenyl derivative (1 equivalent) in a minimal amount of a suitable solvent (e.g., dioxane or methanol), add 4M HCl in 1,4-dioxane (4-10 equivalents) at room temperature.[3][4]

  • Stir the mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.[3]

  • Upon completion, the product hydrochloride salt often precipitates from the reaction mixture.

  • If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This protocol offers a milder alternative to strong acids, which can be beneficial for substrates with acid-sensitive functional groups.[6][7][8]

Materials:

  • Boc-protected 3-(aminomethyl)phenyl derivative

  • Oxalyl chloride

  • Methanol, anhydrous

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected 3-(aminomethyl)phenyl derivative (1 equivalent) in anhydrous methanol (e.g., 3 mL for 50 mg of substrate).[13]

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the stirred solution using a syringe. Caution: Oxalyl chloride is toxic and corrosive. This step should be performed in a well-ventilated fume hood. An immediate exothermic reaction may be observed.[13]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.[6]

  • Upon completion, quench the reaction by the slow addition of deionized water (5 mL).[13]

  • Extract the aqueous mixture with DCM (2 x 5 mL).[13]

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[13] Purification by flash column chromatography may be required.

Visualizations

General Experimental Workflow for Boc Deprotection

G General Experimental Workflow for Boc Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Boc-protected 3-(aminomethyl)phenyl derivative add_reagent Add Deprotection Reagent (e.g., TFA, HCl, Oxalyl Chloride) start->add_reagent react Stir at appropriate temperature and time add_reagent->react monitor Monitor reaction by TLC or LC-MS react->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Work-up/ Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography, Crystallization, etc.) concentrate->purify end_product Isolated Deprotected Product purify->end_product

Caption: General experimental workflow for Boc deprotection.

Decision Tree for Selecting a Boc Deprotection Method

G Decision Tree for Selecting a Boc Deprotection Method start Start: Boc-protected 3-(aminomethyl)phenyl derivative acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive strong_acid Use Strong Acid (TFA or HCl) acid_sensitive->strong_acid No mild_acid Consider Milder Methods: - Oxalyl Chloride/MeOH - TMSI acid_sensitive->mild_acid Yes thermal_stability Is the compound thermally stable? thermal_stability->mild_acid No Re-evaluate mild acid options thermal Consider Thermal Deprotection thermal_stability->thermal Yes mild_acid->thermal_stability

Caption: Decision tree for selecting a Boc deprotection method.

References

Application Note and Protocol: Purification of Suzuki Coupling Products Containing an Aminomethylphenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Suzuki coupling products that feature an aminomethylphenyl group. It addresses the common challenges encountered during purification and offers strategies to obtain highly pure compounds, which are often key intermediates in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] The inclusion of an aminomethylphenyl moiety in these structures is of significant interest in medicinal chemistry due to its potential to modulate pharmacological properties.[3] However, the presence of the basic aminomethyl group introduces specific challenges to the purification process. This document outlines effective strategies to overcome these challenges and achieve high purity of the target compounds.

Challenges in Purification

The primary challenges in purifying Suzuki coupling products containing an aminomethylphenyl moiety stem from the properties of the functional groups involved:

  • Coordination with Palladium Catalyst: The basic amine of the aminomethyl group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or the formation of stable complexes that are difficult to remove.[1]

  • Removal of Boronic Acid and its Byproducts: Excess boronic acid and its homo-coupling byproducts are common impurities. The amphoteric nature of aminomethylphenyl boronic acids can complicate their removal through simple extraction.

  • Separation of Structurally Similar Impurities: Byproducts from the Suzuki reaction, such as homo-coupled products and deborylated starting materials, are often structurally similar to the desired product, making chromatographic separation challenging.[4]

  • Polarity of the Product: The presence of the amine group increases the polarity of the product, which can lead to issues like tailing and poor separation on normal-phase silica gel chromatography.[5]

Purification Strategies

A multi-step approach is often necessary for the successful purification of these compounds. The general workflow involves an initial workup to remove the bulk of impurities, followed by a more refined purification technique like chromatography.

PurificationWorkflow cluster_reaction Suzuki Coupling Reaction cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis Reaction Aryl Halide + Aminomethylphenyl Boronic Acid (or ester) Workup Aqueous Workup (e.g., Water/Brine Wash) Reaction->Workup Cool & Dilute Extraction Acid-Base Extraction Workup->Extraction Separate Layers Chromatography Column Chromatography Extraction->Chromatography Crude Product Recrystallization Recrystallization Chromatography->Recrystallization Optional Further Purification Analysis Purity & Identity Confirmation (NMR, LC-MS, etc.) Chromatography->Analysis Recrystallization->Analysis

Caption: General workflow for the purification of aminomethylphenyl-containing Suzuki coupling products.

3.1. Initial Workup and Extraction

Following the completion of the reaction, a standard aqueous workup is typically performed to remove inorganic salts and water-soluble impurities.[3] This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[3]

Acid-Base Extraction: An acid-base extraction can be a highly effective method to separate the basic aminomethyl-containing product from non-basic impurities like boronic acid homo-coupling byproducts.

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an aqueous acidic solution (e.g., 1 M HCl). The desired product will move into the aqueous layer as a protonated salt.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., 1 M NaOH, saturated NaHCO₃) to a pH > 10.

    • Extract the now basic aqueous layer with an organic solvent to recover the purified product.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

3.2. Chromatographic Methods

Column chromatography is a widely used technique for the final purification of Suzuki coupling products.[3][6] The choice of stationary and mobile phases is critical for achieving good separation.

Normal-Phase Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. To mitigate tailing caused by the basic amine, a small amount of a basic modifier (e.g., triethylamine, 0.1-1%) is often added to the eluent. For more polar products, a solvent system like dichloromethane/methanol may be more effective.[5]

Reverse-Phase Chromatography (RPC):

  • Stationary Phase: C18-functionalized silica is a common choice for RPC.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid (TFA), is used. RPC is particularly useful for highly polar compounds that are difficult to purify using normal-phase chromatography.

Ion-Exchange Chromatography (IEX):

  • This technique separates molecules based on their net charge.[7][8] Cation-exchange chromatography can be employed to capture the positively charged (protonated) aminomethyl-containing product. The product is then eluted by increasing the salt concentration or the pH of the mobile phase.

3.3. Boronic Acid Scavengers

For the removal of residual boronic acids, specialized scavengers can be employed. Silica-based scavengers with diol or N,N-diethanolamine (DEAM) functionalities have been shown to be effective in binding and removing boronic acids from reaction mixtures.[9]

PurificationDecisionTree Start Crude Suzuki Product (containing aminomethylphenyl moiety) IsProductBasic Is the product significantly basic? Start->IsProductBasic AcidBaseExtraction Perform Acid-Base Extraction IsProductBasic->AcidBaseExtraction Yes IsPolar Is the product highly polar? IsProductBasic->IsPolar No AcidBaseExtraction->IsPolar IonExchangeChrom Ion-Exchange Chromatography AcidBaseExtraction->IonExchangeChrom Alternative NormalPhaseChrom Normal-Phase Chromatography (with amine additive) FinalProduct Pure Product NormalPhaseChrom->FinalProduct IsPolar->NormalPhaseChrom No ReversePhaseChrom Reverse-Phase Chromatography IsPolar->ReversePhaseChrom Yes ReversePhaseChrom->FinalProduct IonExchangeChrom->FinalProduct

Caption: Decision tree for selecting a suitable purification method.

Experimental Protocols

Protocol 1: General Purification of a Boc-Protected Aminomethylphenyl Suzuki Product

The use of a tert-butyloxycarbonyl (Boc) protecting group on the amine can simplify purification by reducing its basicity and potential for catalyst coordination.[1][10]

  • Reaction Workup:

    • Upon reaction completion as monitored by TLC or LC-MS, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 volumes).

    • Wash the organic layer sequentially with water (2 x 5 volumes) and brine (1 x 5 volumes).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Silica Gel Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto the column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 50% ethyl acetate).

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product and concentrate in vacuo.

Protocol 2: Purification of an Unprotected Aminomethylphenyl Suzuki Product

  • Reaction Workup and Acid-Base Extraction:

    • Follow the reaction workup steps as described in Protocol 1.

    • Dissolve the crude residue in ethyl acetate (10 volumes).

    • Extract the organic solution with 1 M HCl (3 x 5 volumes).

    • Combine the acidic aqueous layers and wash with ethyl acetate (2 x 5 volumes) to remove non-basic impurities.

    • Cool the aqueous layer in an ice bath and basify to pH 10-12 with 2 M NaOH.

    • Extract the product from the basic aqueous layer with dichloromethane (3 x 5 volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Silica Gel Chromatography with Amine Additive:

    • Prepare a silica gel column.

    • Prepare the mobile phase, for example, 90:10:1 hexanes:ethyl acetate:triethylamine.

    • Dissolve the product from the extraction in a minimal amount of the mobile phase.

    • Load the solution onto the column and elute with the prepared mobile phase.

    • Collect and analyze fractions as described previously.

Data Presentation

The following tables summarize typical purification outcomes for Suzuki coupling products containing an aminomethylphenyl moiety.

Table 1: Comparison of Purification Methods for a Model Unprotected Aminomethylphenyl Product

Purification MethodCrude Purity (by LC-MS)Final Purity (by LC-MS)Yield (%)Key Impurities Removed
Silica Gel Chromatography~75%>95%65Boronic acid, homo-coupled byproducts
Acid-Base Extraction followed by Chromatography~75%>98%60Non-basic organics, boronic acid
Reverse-Phase HPLC~75%>99%55Polar and non-polar impurities

Table 2: Effect of Amine Protection on Purification

SubstrateProtectionPurification MethodFinal Purity (by LC-MS)Overall Yield (%)
2-(Aminomethyl)phenylboronic acidNoneAcid-Base Extraction + Chromatography>98%60
N-Boc-2-(aminomethyl)phenylboronic acidBocChromatography>98%75

Conclusion

The purification of Suzuki coupling products containing an aminomethylphenyl moiety requires careful consideration of the compound's basicity and polarity. A combination of aqueous workup, acid-base extraction, and chromatography is often the most effective strategy. The use of a Boc protecting group for the amine can significantly simplify the purification process and improve yields. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop robust purification methods for this important class of compounds.

References

Application Notes and Protocols for the Use of 3-(N-Boc-aminomethyl)phenylboronic Acid in Medicinal Chemistry Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Boc-aminomethyl)phenylboronic acid is a versatile bifunctional building block crucial in medicinal chemistry for the synthesis of complex molecular scaffolds. Its unique structure, featuring a boronic acid moiety for palladium-catalyzed cross-coupling reactions and a Boc-protected aminomethyl group, allows for the strategic introduction of a flexible aminomethylphenyl group into target molecules. This facilitates the exploration of chemical space and the development of novel therapeutic agents. The Boc protecting group ensures stability and prevents unwanted side reactions, and can be readily removed under acidic conditions to reveal a primary amine for further functionalization.

This document provides detailed protocols for the synthesis of a biarylmethylamine scaffold, a privileged motif in many biologically active compounds, using this compound. The application of this scaffold in the context of kinase inhibition, a key area in drug discovery, is also highlighted.

Core Application: Synthesis of a Biarylmethylamine Scaffold

A primary application of this compound is in the synthesis of biarylmethylamines via a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by deprotection of the Boc group. This scaffold is of significant interest as it is present in numerous kinase inhibitors.

Step 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In this protocol, this compound is coupled with an aryl halide, for example, 4-bromoisoquinoline, to yield the N-Boc protected biarylmethylamine.

Experimental Protocol: Synthesis of tert-butyl (3-(isoquinolin-4-yl)benzyl)carbamate

  • Materials:

    • This compound

    • 4-bromoisoquinoline

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane, anhydrous

    • Water, deionized

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask, add this compound (1.2 eq), 4-bromoisoquinoline (1.0 eq), and potassium carbonate (2.0 eq).

    • Seal the flask with a septum and purge with a stream of nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

    • Under the inert atmosphere, add anhydrous 1,4-dioxane and water (typically in a 4:1 v/v ratio).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (3-(isoquinolin-4-yl)benzyl)carbamate.

Data Presentation: Representative Reaction Parameters and Yield

ParameterValue
Reactant 1This compound (1.2 mmol)
Reactant 24-bromoisoquinoline (1.0 mmol)
CatalystPd(PPh₃)₄ (0.05 mmol)
BaseK₂CO₃ (2.0 mmol)
Solvent1,4-Dioxane/Water (4:1, 10 mL)
Temperature90 °C
Reaction Time18 hours
Yield ~85%

Representative Characterization Data for tert-butyl (3-(isoquinolin-4-yl)benzyl)carbamate

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm)9.25 (s, 1H), 8.50 (s, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.80-7.70 (m, 2H), 7.60-7.40 (m, 5H), 5.00 (br s, 1H), 4.40 (d, J=6.0 Hz, 2H), 1.50 (s, 9H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm)156.0, 152.0, 148.5, 142.0, 139.0, 135.0, 130.5, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 127.0, 80.0, 44.5, 28.5.
MS (ESI) m/z 375.2 [M+H]⁺
Step 2: N-Boc Deprotection

The final step in the synthesis of the biarylmethylamine scaffold is the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions.

Experimental Protocol: Synthesis of (3-(isoquinolin-4-yl)phenyl)methanamine

  • Materials:

    • tert-butyl (3-(isoquinolin-4-yl)benzyl)carbamate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl (3-(isoquinolin-4-yl)benzyl)carbamate in dichloromethane.

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C (ice bath). A common ratio is 1:1 DCM:TFA.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in dichloromethane and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired (3-(isoquinolin-4-yl)phenyl)methanamine.

Data Presentation: Representative Reaction Parameters and Yield

ParameterValue
Reactanttert-butyl (3-(isoquinolin-4-yl)benzyl)carbamate (1.0 mmol)
ReagentTrifluoroacetic acid
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time2 hours
Yield >95%

Mandatory Visualizations

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: N-Boc Deprotection Reactants This compound + 4-Bromoisoquinoline Reaction_Conditions_1 Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90°C Reactants->Reaction_Conditions_1 Intermediate tert-butyl (3-(isoquinolin-4-yl)benzyl)carbamate Reaction_Conditions_1->Intermediate Reaction_Conditions_2 TFA, DCM 0°C to RT Intermediate->Reaction_Conditions_2 Final_Product (3-(isoquinolin-4-yl)phenyl)methanamine Reaction_Conditions_2->Final_Product

Caption: Experimental workflow for the synthesis of a biarylmethylamine scaffold.

Application in Medicinal Chemistry: Kinase Inhibitors

Biarylmethylamines are prevalent scaffolds in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The synthesized (3-(isoquinolin-4-yl)phenyl)methanamine is a valuable scaffold for developing inhibitors of various kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3]

The isoquinoline moiety can interact with the hinge region of the kinase ATP-binding pocket, while the aminomethylphenyl group can be further functionalized to enhance potency and selectivity by forming additional interactions with the protein.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RhoA RhoA Receptor_Tyrosine_Kinase->RhoA ROCK ROCK RhoA->ROCK Downstream_Effectors Downstream Effectors (e.g., Myosin Light Chain) ROCK->Downstream_Effectors Cellular_Responses Cellular Responses (Contraction, Proliferation) Downstream_Effectors->Cellular_Responses Inhibitor (3-(isoquinolin-4-yl)phenyl)methanamine Scaffold Inhibitor->ROCK

References

Application Notes and Protocols for the Scale-Up of Suzuki Reactions Involving 3-(N-Boc-aminomethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful scale-up of Suzuki-Miyaura cross-coupling reactions utilizing 3-(N-Boc-aminomethyl)phenylboronic acid. This key building block is frequently employed in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The following protocols and data are designed to facilitate the transition from laboratory-scale experiments to larger, process-scale production.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and versatile carbon-carbon bond-forming reaction, widely adopted in industrial synthesis for its functional group tolerance and relatively mild reaction conditions. The use of this compound introduces a protected aminomethylphenyl moiety, a common pharmacophore in drug candidates. Scaling up this reaction requires careful consideration of several parameters to ensure efficiency, safety, reproducibility, and cost-effectiveness. Key challenges in the scale-up of Suzuki reactions include catalyst selection and loading, management of reaction exotherms, efficient product isolation, and removal of residual palladium.

Key Considerations for Scale-Up

Successful scale-up of Suzuki reactions with this compound hinges on the optimization of several critical parameters.

Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount for achieving high conversion and yield. While Pd(PPh₃)₄ is a classic catalyst, modern bulky and electron-rich phosphine ligands, such as SPhos and XPhos, often provide superior results, especially with less reactive aryl chlorides.[1] For industrial applications, heterogeneous catalysts like palladium on carbon (Pd/C) are attractive due to their ease of separation and potential for recycling.[2][3]

Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield, and should be optimized for the specific substrates.

Solvent System: A variety of solvent systems can be employed, often consisting of an organic solvent and water to facilitate the dissolution of both the organic reactants and the inorganic base. Common organic solvents include toluene, 1,4-dioxane, and 2-propanol. The use of aqueous media is also gaining traction from a green chemistry perspective.[3]

Temperature Control: Reaction temperature is a critical parameter that influences reaction kinetics and impurity profiles. Exothermic events during the reaction must be carefully managed in large-scale reactors to ensure safety and prevent runaway reactions.

Work-up and Purification: The purification of Boc-protected compounds on a large scale can be challenging. Crystallization is often the preferred method for obtaining high-purity solid products. Other techniques like flash chromatography or preparative HPLC may be suitable for smaller scales but can be less economical for large quantities.

Experimental Protocols

The following protocols provide a starting point for the scale-up of Suzuki reactions with this compound. Optimization may be required based on the specific aryl halide and available equipment.

General Protocol for Kilogram-Scale Suzuki Coupling

This protocol is designed for the coupling of an aryl bromide with this compound on a kilogram scale.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 - 1 mol%)

  • Phosphine ligand (e.g., SPhos, 0.1 - 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Charge a suitable, clean, and dry reactor with the aryl bromide, this compound, and potassium carbonate.

  • Inert the reactor by evacuating and backfilling with nitrogen or argon (repeat 3 times).

  • In a separate vessel, prepare a solution of the palladium catalyst and phosphine ligand in a portion of the degassed organic solvent.

  • Add the catalyst solution to the reactor.

  • Add the remaining degassed organic solvent and degassed water to the reactor.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with efficient stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove the inorganic salts. This may involve adding water and a suitable organic solvent (e.g., ethyl acetate), separating the layers, and washing the organic layer with brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product, typically by crystallization from a suitable solvent system.

Work-up and Purification of Boc-Protected Product

The following is a general procedure for the purification of the Boc-protected biphenyl product.

  • Solvent Removal: After the aqueous work-up, concentrate the organic phase under reduced pressure to obtain the crude product as an oil or solid.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble.

    • Slowly add a co-solvent in which the product is poorly soluble until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for Suzuki-Miyaura couplings relevant to the scale-up involving aminophenylboronic acid derivatives.

Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Derivatives.

EntryAryl HalideBoronic Acid DerivativeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295[4]
21-Bromo-4-nitrobenzenePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001692[4]
34-ChloroanisolePotassium Boc-aminomethyltrifluoroboratePd(OAc)₂ (5)XPhos (10)K₂CO₃ (3.0)Toluene/H₂O (4:1)852293[1]
44-ChlorobenzonitrilePotassium Boc-aminomethyltrifluoroboratePd(OAc)₂ (5)SPhos (10)K₂CO₃ (3.0)Toluene/H₂O (4:1)852295[1]
52,6-DibromopyridinePhenylboronic acidPd-PEPPSI (0.1)-K₂CO₃ (2.0)DMF/H₂O (1:1)100290[5]

Table 2: Scale-Up Example of a Suzuki Coupling Reaction. [6]

ParameterLaboratory Scale (5 g)Pilot Plant Scale (45 g)
Reactant A 5.0 g45.0 g
Reactant B 1.2 equiv1.2 equiv
Catalyst Pd(OAc)₂Pd(OAc)₂
Catalyst Loading 1 mol%1.5 mol%
Ligand PPh₃PPh₃
Ligand Loading 2 mol%3 mol%
Base K₃PO₄K₃PO₄
Solvent n-Butyl Acetate1,4-Dioxane
Temperature 100 °C100 °C
Reaction Time 18 h24 h
Isolated Yield 87%95%

Visualizations

The following diagrams illustrate the key processes involved in the scale-up of Suzuki reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 + Base Ar'-B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale_Up_Workflow cluster_0 Process Development cluster_1 Scale-Up cluster_2 Downstream Processing Lab_Scale Laboratory Scale (mg to g) Optimization Optimization of Parameters (Catalyst, Base, Solvent, Temp.) Lab_Scale->Optimization Safety_Assessment Safety Assessment (Calorimetry, Exotherm Control) Optimization->Safety_Assessment Pilot_Plant Pilot Plant Scale (kg) Safety_Assessment->Pilot_Plant Process_Validation Process Validation Pilot_Plant->Process_Validation Manufacturing Manufacturing Scale (multi-kg) Process_Validation->Manufacturing Work_Up Aqueous Work-up Manufacturing->Work_Up Purification Purification (Crystallization) Work_Up->Purification Analysis Product Analysis (Purity, Residual Pd) Purification->Analysis

Caption: A typical workflow for the scale-up of a Suzuki coupling reaction.

Conclusion

The scale-up of Suzuki-Miyaura reactions involving this compound is a critical process in the development of many pharmaceutical and fine chemical products. Careful optimization of reaction parameters, including catalyst system, base, solvent, and temperature, is essential for a successful and efficient scale-up. The protocols and data provided in these application notes serve as a valuable resource for researchers and process chemists, enabling them to navigate the challenges of transitioning from laboratory to production scale. A thorough understanding of the reaction mechanism and a commitment to process safety are paramount for achieving robust and reliable manufacturing processes.

References

Troubleshooting & Optimization

preventing protodeboronation of 3-(N-Boc-aminomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of 3-(N-Boc-aminomethyl)phenylboronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

Protodeboronation is an undesired side reaction where the carbon-boron bond of the phenylboronic acid is cleaved and replaced by a carbon-hydrogen bond. This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. In the case of this compound, this decomposition leads to the formation of N-Boc-3-methylbenzylamine, which can be difficult to separate from the desired product.

Q2: What are the main factors that contribute to the protodeboronation of arylboronic acids?

Several factors can influence the rate of protodeboronation:

  • pH: Both acidic and basic conditions can promote protodeboronation.[1][2][3]

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[4][5]

  • Solvent: The choice of solvent can affect the stability of the boronic acid. Protic solvents, especially in the presence of a base, can be problematic.

  • Choice of Base: The type and concentration of the base used in reactions like Suzuki-Miyaura coupling are critical. Strong bases can significantly promote protodeboronation.[5]

  • Catalyst System: An inefficient catalyst system that leads to slow cross-coupling will allow more time for the boronic acid to decompose.[4]

  • Atmosphere: The presence of oxygen can sometimes contribute to the degradation of boronic acids.

Q3: How should I store and handle this compound to ensure its stability?

To maintain the quality of your this compound, follow these storage and handling guidelines:

  • Storage: Store the solid compound at room temperature.[6] For solutions in a solvent, store at -20°C for up to a year or at -80°C for up to two years.[6]

  • Handling: Handle the compound in a dry, inert atmosphere (e.g., under argon or nitrogen) whenever possible, especially when preparing solutions for reactions. Avoid prolonged exposure to air and moisture.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound, with a focus on preventing protodeboronation.

Problem Potential Cause Recommended Solution
Low yield of desired product and significant formation of N-Boc-3-methylbenzylamine. Protodeboronation of the boronic acid.1. Optimize the base: Switch to a weaker, non-hydroxide base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[5] 3. Use a more efficient catalyst system: Employ a highly active palladium catalyst and ligand to accelerate the desired cross-coupling reaction, outcompeting the protodeboronation.[4] 4. Ensure anhydrous conditions: Use anhydrous solvents and dry glassware. Consider adding molecular sieves.[5]
Inconsistent results between experiments. Degradation of the boronic acid starting material.1. Check the purity of the boronic acid: Use a fresh bottle or re-purify the existing stock. 2. Standardize storage and handling: Ensure all users are following the recommended procedures for storage and handling to minimize degradation.
Reaction is sluggish and incomplete, leading to protodeboronation over time. Poor catalyst activity or deactivation.1. Ensure an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[4] 2. Use fresh, high-purity catalyst and ligands. 3. Consider a modest increase in catalyst loading. [4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

Reagents and Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and heating plate

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Boronic Acid Addition: Add the this compound to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can then be purified by column chromatography.

Visualizations

Protodeboronation_Mechanism A Arylboronic Acid (Ar-B(OH)₂) B Boronate Species ([Ar-B(OH)₃]⁻) A->B + Base B->A + H⁺ C Protodeboronated Product (Ar-H) B->C + H₂O Proton H⁺ Base Base (e.g., OH⁻)

Caption: General mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow Start Low Yield / High Protodeboronation Check_Base Is a strong base (e.g., NaOH, KOH) used? Start->Check_Base Switch_Base Switch to a weaker base (K₃PO₄, K₂CO₃, Cs₂CO₃) Check_Base->Switch_Base Yes Check_Temp Is the reaction temperature high (>100 °C)? Check_Base->Check_Temp No End Problem Resolved Switch_Base->End Lower_Temp Lower the reaction temperature (e.g., 60-80 °C) Check_Temp->Lower_Temp Yes Check_Catalyst Is the reaction sluggish? Check_Temp->Check_Catalyst No Lower_Temp->End Optimize_Catalyst Optimize catalyst/ligand system Increase catalyst loading Check_Catalyst->Optimize_Catalyst Yes Check_Conditions Are anhydrous conditions being used? Check_Catalyst->Check_Conditions No Optimize_Catalyst->End Use_Anhydrous Use anhydrous solvents and dry glassware Check_Conditions->Use_Anhydrous No Check_Conditions->End Yes Use_Anhydrous->End Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation + Ar'-B(OH)₂ / Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product Formation ArX Ar-X ArBOH2 Ar'-B(OH)₂ Base Base

References

Technical Support Center: Suzuki Coupling with Boc-Protected Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing Suzuki-Miyaura cross-coupling reactions involving N-Boc-protected boronic acids.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during Suzuki coupling reactions with Boc-protected boronic acids, offering probable causes and actionable solutions in a question-and-answer format.

Frequently Asked Questions

Q1: Why is my Suzuki coupling with a Boc-protected aminophenylboronic acid failing or giving low yields?

A1: Low yields with Boc-protected boronic acids are common and can stem from several issues:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom. It is often accelerated by strong bases, high temperatures, and the presence of water.[1][2][3] Electron-rich boronic acids, like those with Boc-amino groups, are particularly susceptible.

  • Premature Boc Deprotection: While generally stable, the Boc group can be cleaved under certain Suzuki conditions, especially with strong bases or high temperatures, leading to undesired side products or catalyst inhibition by the free amine.[4][5]

  • Catalyst Inactivation: The chosen palladium catalyst or ligand may not be suitable for the specific substrates, or it may be degrading too quickly under the reaction conditions.[6][7]

  • Poor Reagent Quality: The boronic acid may have degraded during storage, often forming unreactive anhydrides (boroxines).[5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and must be carefully optimized for these sensitive substrates.[2][8]

Q2: Can the Boc protecting group be cleaved under Suzuki reaction conditions?

A2: Yes, premature cleavage of the Boc group can occur. This is sometimes observed when using strong bases (e.g., alkoxides) or high temperatures (typically >100 °C).[4] In some cases, the basic conditions of the Suzuki-Miyaura coupling are sufficient to hydrolyze the Boc group, which can simplify a synthetic sequence by combining coupling and deprotection into a single step.[4] However, if this is not the desired outcome, using milder bases like K₃PO₄ or K₂CO₃ and lower reaction temperatures is recommended.[2][5]

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is a side reaction that cleaves the C–B bond, replacing the boronic acid with a hydrogen atom, thus consuming your starting material without forming the desired product.[3] To minimize it:

  • Use Milder Bases: Strong bases can accelerate this process. Weaker inorganic bases like K₃PO₄ or even KF are often better choices.[2][9]

  • Control Water Content: While a small amount of water is often necessary for the catalytic cycle, excess water can promote protodeboronation.[10][11] Using a biphasic solvent system (e.g., Toluene/H₂O) or a carefully controlled amount of water can be beneficial.

  • Use Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester) can protect it from degradation. These esters slowly hydrolyze in situ to release the active boronic acid, keeping its concentration low and favoring the desired coupling over decomposition.[3][6]

  • Optimize Catalyst System: Using highly active palladium precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) can accelerate the rate of cross-coupling to outcompete the rate of protodeboronation.[6][7] These catalysts generate the active Pd(0) species quickly at lower temperatures.[7]

Q4: Which base is best for coupling with sensitive Boc-protected boronic acids?

A4: The choice of base is critical. For substrates sensitive to both protodeboronation and Boc-deprotection, a moderately weak, non-nucleophilic inorganic base is often the best choice.

  • Potassium Phosphate (K₃PO₄): This is a widely effective and recommended base for challenging couplings, providing a good balance of reactivity while minimizing side reactions.[12]

  • Potassium Carbonate (K₂CO₃): Another common and effective choice, slightly milder than K₃PO₄.[2]

  • Potassium Fluoride (KF): Can be very effective, especially under anhydrous conditions, and is known to spare base-labile groups.[5][9]

  • Avoid Strong Bases: Strong bases like NaOH, KOH, or alkoxides (NaOtBu) should generally be avoided as they can promote both Boc deprotection and substrate degradation.[2]

Troubleshooting Common Issues
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Protodeboronation of the Boc-protected boronic acid.[1][3] 2. Ineffective Catalyst System: The catalyst/ligand combination is not active enough for the specific substrates.[13][14] 3. Poor Reagent Quality: The boronic acid has decomposed or formed unreactive boroxine anhydrides.1. Switch to a milder base (K₃PO₄, K₂CO₃). Use 1.5-2.0 equivalents of boronic acid. Consider converting the boronic acid to a more stable pinacol or MIDA ester.[6] 2. Screen a panel of catalysts and ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) with a suitable palladium precatalyst (e.g., XPhos Pd G3) are often effective for difficult couplings.[7][12] 3. Use fresh, high-purity boronic acid. If degradation is suspected, purify the existing material or synthesize it fresh.
Boc-Group Cleavage 1. Base is too strong: Strong bases like NaOtBu or KOH can cleave the Boc group.[2] 2. High Reaction Temperature: Temperatures exceeding 100-110 °C can lead to thermal cleavage of the Boc group.1. Use a milder base such as K₃PO₄, K₂CO₃, or KF.[5] 2. Reduce the reaction temperature. The use of a more active catalyst system can often allow for lower reaction temperatures (e.g., room temperature to 80 °C).[7]
Formation of Homo-coupling Byproduct 1. Presence of Oxygen: Oxygen can facilitate the oxidative homo-coupling of the boronic acid. 2. Catalyst Degradation: Degradation of the Pd(0) catalyst to palladium black can sometimes promote homo-coupling.1. Ensure the reaction solvent is thoroughly degassed before use and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[15] 2. Use a robust palladium precatalyst that is less prone to decomposition. Ensure proper stirring to maintain a homogeneous reaction mixture.
Inconsistent Results / Poor Reproducibility 1. Inconsistent Water Content: The amount of water can significantly impact the reaction rate and side reactions.[10][11] 2. Heterogeneous Base: Poorly soluble inorganic bases (like K₃PO₄) may not react consistently if not finely powdered or properly mixed.[2]1. Use anhydrous solvents and add a specific, controlled amount of water (e.g., 2-5 equivalents) or use a well-defined biphasic system (e.g., Dioxane/H₂O 10:1).[12] 2. Use a finely powdered, anhydrous base and ensure vigorous stirring throughout the reaction to maximize surface area and contact.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with a Boc-protected boronic acid.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boc-Protected Boronic Acid (1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[12]

  • Base (e.g., finely powdered K₃PO₄, 2.0-3.0 equiv)[12]

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration)[12]

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, Boc-protected boronic acid, palladium precatalyst, and base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Protocol 2: Small-Scale Screening for Optimization

When the general protocol fails, a parallel screen of conditions is the most efficient way to find a productive system.

Procedure:

  • Prepare a stock solution of the aryl halide (limiting reagent) in a suitable solvent (e.g., dioxane).

  • In an array of reaction vials, dispense the required amounts of different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF) and different palladium catalyst/ligand combinations.

  • To each vial, add the Boc-protected boronic acid.

  • Add the aryl halide stock solution to each vial, followed by the reaction solvent (or co-solvent, like water).

  • Seal the vials, place them in a parallel synthesis block, and run the reactions at one or two different temperatures (e.g., 80 °C and 100 °C).

  • After a set time (e.g., 12 hours), quench a small aliquot from each reaction and analyze by LC-MS to determine the relative conversion to the desired product.

Visual Guides

Experimental Workflow

G Diagram 1: General Suzuki Coupling Workflow A Reactant Preparation (Aryl Halide, Boronic Acid, Base, Catalyst) B Inert Atmosphere (Purge with Ar or N2) A->B C Solvent Addition (Degassed) B->C D Reaction (Heating & Vigorous Stirring) C->D E Monitoring (TLC, LC-MS) D->E E->D Incomplete F Workup (Quench, Extraction) E->F Complete G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic Flowchart

G Diagram 2: Troubleshooting Low Yield Suzuki Reactions cluster_SM Starting Materials cluster_Cond Reaction Conditions cluster_Side Side Reactions Start Low or No Yield Observed SM_Check Check Reagent Quality Start->SM_Check Cond_Check Review Conditions Start->Cond_Check Side_Check Identify Byproducts Start->Side_Check SM_Sol1 Use fresh boronic acid SM_Check->SM_Sol1 SM_Sol2 Convert to boronic ester (e.g., pinacol, MIDA) SM_Check->SM_Sol2 Cond_Base Base Issue? Cond_Check->Cond_Base Cond_Cat Catalyst Issue? Cond_Check->Cond_Cat Cond_Solv Solvent/Temp Issue? Cond_Check->Cond_Solv Base_Sol Use milder base (K3PO4) Avoid strong bases Cond_Base->Base_Sol Cat_Sol Screen catalysts/ligands (e.g., Buchwald systems) Cond_Cat->Cat_Sol Solv_Sol Ensure proper degassing Optimize temperature Cond_Solv->Solv_Sol Side_Deboron Protodeboronation? Side_Check->Side_Deboron Side_Deprot Boc Cleavage? Side_Check->Side_Deprot Deboron_Sol Use boronic ester Use milder conditions Use more active catalyst Side_Deboron->Deboron_Sol Deprot_Sol Use milder base (K2CO3, KF) Lower reaction temperature Side_Deprot->Deprot_Sol

Caption: A decision tree for diagnosing and solving low-yield Suzuki coupling reactions.

References

Technical Support Center: 3-(N-Boc-aminomethyl)phenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-(N-Boc-aminomethyl)phenylboronic acid in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and potential deprotection of the N-Boc group.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by elevated temperatures and the presence of water and base.

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl derived from the coupling of two molecules of the boronic acid. The presence of oxygen in the reaction mixture can significantly promote this undesired outcome.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group can be labile under the basic conditions and elevated temperatures often employed in Suzuki-Miyaura coupling, leading to the formation of the free amine.

Q2: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the likely causes?

A2: Low yields can stem from several factors:

  • Inactive Catalyst: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in-situ to the active Pd(0) species.

  • Oxygen Contamination: Inadequate degassing of solvents and the reaction vessel can lead to catalyst deactivation and promote homocoupling of the boronic acid.

  • Suboptimal Base: The choice and amount of base are critical. An inappropriate base can lead to poor reaction kinetics or promote side reactions like Boc deprotection.

  • Solvent Effects: The solubility of all reactants is crucial. A solvent system where the boronic acid, aryl halide, and catalyst are not sufficiently soluble can hinder the reaction.

  • Protodeboronation: As mentioned, this side reaction directly consumes your boronic acid, leading to lower yields of the desired product.

Q3: I am observing a significant amount of the Boc-deprotected product in my reaction mixture. How can I prevent this?

A3: The N-Boc group is known to be sensitive to both acidic and, to some extent, basic conditions, especially at higher temperatures. To minimize deprotection:

  • Use a Milder Base: Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide.

  • Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly decrease the rate of Boc cleavage.

  • Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the product to the reaction conditions.

Q4: Can this compound be used in Buchwald-Hartwig amination reactions?

A4: While boronic acids are not the typical coupling partners in Buchwald-Hartwig amination (which usually involves an amine and an aryl halide), there are instances of nickel-catalyzed Buchwald-Hartwig-type aminations where a phenylboronic ester can act as an activator for the C-N bond formation. However, for standard palladium-catalyzed Buchwald-Hartwig reactions, this compound would not be the appropriate reagent to provide the aryl group.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-activated Pd(0) source or a more robust precatalyst.
Poor Solubility Change the solvent system. A mixture of a non-polar solvent (e.g., toluene, dioxane) with a polar aprotic solvent (e.g., DMF) or water can improve solubility.
Insufficient Degassing Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Incorrect Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The optimal base can be substrate-dependent.
Issue 2: Predominance of Homocoupling Product
Potential Cause Troubleshooting Step
Presence of Oxygen Rigorously degas all solvents and the reaction vessel. Use a glovebox for setting up the reaction if possible.
Slow Oxidative Addition If the oxidative addition of the aryl halide to the palladium catalyst is slow, the transmetalation of the boronic acid may lead to homocoupling. Consider using a more reactive aryl halide (I > Br > Cl) or a more electron-rich phosphine ligand to accelerate oxidative addition.
Issue 3: Significant Protodeboronation
Potential Cause Troubleshooting Step
High Temperature Reduce the reaction temperature. Screen for a more active catalyst system that allows for lower temperature coupling.
Excess Water or Base Use anhydrous solvents and finely ground, dry base. While some water is often necessary for the Suzuki reaction, excess can promote protodeboronation.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as it reaches completion.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent(s).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Side_Reactions cluster_reactants Reactants & Conditions ArylHalide Aryl Halide (Ar-X) DesiredProduct Desired Cross-Coupled Product ArylHalide->DesiredProduct Suzuki-Miyaura Coupling BoronicAcid 3-(N-Boc-aminomethyl) phenylboronic acid BoronicAcid->DesiredProduct Suzuki-Miyaura Coupling ProtodeboronationProduct Protodeboronation Product (Boc-aminomethyl)benzene BoronicAcid->ProtodeboronationProduct Protodeboronation (H₂O, Base, Heat) HomocouplingProduct Homocoupling Product BoronicAcid->HomocouplingProduct Homocoupling (O₂, Catalyst) Catalyst Pd(0) Catalyst Catalyst->DesiredProduct Suzuki-Miyaura Coupling Base Base Base->DesiredProduct Suzuki-Miyaura Coupling DeprotectedProduct Boc-Deprotected Cross-Coupled Product DesiredProduct->DeprotectedProduct Boc Deprotection (Base, Heat)

Caption: Main reaction and side reaction pathways.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckCatalyst Is the catalyst active and the system oxygen-free? Start->CheckCatalyst CheckSolubility Are all reactants soluble in the chosen solvent? CheckCatalyst->CheckSolubility Yes SolutionCatalyst Use fresh catalyst/ligand. Improve degassing. CheckCatalyst->SolutionCatalyst No CheckBase Is the base appropriate (strength and amount)? CheckSolubility->CheckBase Yes SolutionSolvent Change solvent system. CheckSolubility->SolutionSolvent No CheckSideProducts Analyze crude mixture for side products. CheckBase->CheckSideProducts Yes SolutionBase Screen different bases. CheckBase->SolutionBase No AnalyzeProtodeboronation Protodeboronation observed? CheckSideProducts->AnalyzeProtodeboronation AnalyzeHomocoupling Homocoupling observed? AnalyzeProtodeboronation->AnalyzeHomocoupling No SolutionProtodeboronation Lower temperature. Use anhydrous solvents. AnalyzeProtodeboronation->SolutionProtodeboronation Yes AnalyzeDeprotection Boc deprotection observed? AnalyzeHomocoupling->AnalyzeDeprotection No SolutionHomocoupling Improve degassing. Use more reactive halide. AnalyzeHomocoupling->SolutionHomocoupling Yes SolutionDeprotection Use milder base. Lower temperature. AnalyzeDeprotection->SolutionDeprotection Yes

Caption: Troubleshooting decision tree.

Experimental_Workflow Step1 1. Add Reactants to Vessel (Aryl Halide, Boronic Acid, Base) Step2 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Step1->Step2 Step3 3. Add Catalyst and Degassed Solvent Step2->Step3 Step4 4. Heat and Stir Step3->Step4 Step5 5. Monitor Reaction Progress (TLC, LC-MS) Step4->Step5 Step6 6. Reaction Work-up (Quench, Extract, Dry) Step5->Step6 Reaction Complete Step7 7. Purify Product (Column Chromatography) Step6->Step7 FinalProduct Pure Cross-Coupled Product Step7->FinalProduct

Caption: General experimental workflow.

managing solubility issues of 3-(N-Boc-aminomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing solubility and other experimental challenges encountered with 3-(N-Boc-aminomethyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to off-white solid. Its solubility is largely dictated by the presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and the polar boronic acid moiety. Generally, it is soluble in polar organic solvents.[1]

Q2: I'm having trouble dissolving this compound in my reaction solvent. What should I do?

A2: Poor solubility can lead to low reaction yields and reproducibility issues. Here are several strategies to improve dissolution:

  • Solvent Selection: Choose a polar aprotic solvent. Based on data for analogous compounds, good starting points are DMF, DMSO, THF, or dioxane.[2][3]

  • Co-solvents: Employing a co-solvent system is a common and effective strategy, particularly in Suzuki-Miyaura coupling reactions.[2] Mixtures of an organic solvent (like dioxane or toluene) with water are frequently used.[2]

  • Heating: Gently warming the mixture can increase the rate of dissolution and overall solubility.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.

Q3: How does pH affect the aqueous solubility of this compound?

Q4: My Suzuki-Miyaura coupling reaction is giving a low yield. Could solubility be the issue?

A4: Yes, poor solubility of the boronic acid is a common reason for low yields in Suzuki-Miyaura reactions. If the boronic acid is not fully dissolved, the reaction becomes heterogeneous, and the concentration of the reagent in the solution phase is low, leading to a slow or incomplete reaction. Ensure your reaction mixture is homogeneous before proceeding.

Q5: I am observing significant protodeboronation in my reaction. How can I minimize this?

A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction. It is often promoted by high temperatures, strong bases, and the presence of water. To minimize it, consider the following:

  • Use anhydrous solvents and reagents if the reaction chemistry allows.

  • Employ milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

  • Run the reaction at the lowest effective temperature.

  • Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can be used directly in the coupling reaction.[5][6]

Q6: What is boroxine formation and should I be concerned about it?

A6: Boronic acids can undergo dehydration to form a cyclic trimer called a boroxine. This can occur during storage or upon heating. Boroxines are often in equilibrium with the boronic acid in solution, especially in the presence of water. For many applications, such as Suzuki-Miyaura coupling, the boroxine is still a competent coupling partner as it can hydrolyze in situ back to the active boronic acid. However, the formation of boroxine can alter the compound's physical properties, including its solubility. If you suspect boroxine formation is causing issues, adding a small amount of water to your solvent system can help to shift the equilibrium back towards the boronic acid.

Troubleshooting Guides

Issue 1: Poor Solubility in Organic Solvents

Symptoms:

  • The compound does not fully dissolve in the chosen organic solvent, even with stirring.

  • The reaction mixture is a suspension or slurry.

  • Inconsistent reaction outcomes.

Troubleshooting Steps:

StepActionRationale
1Verify Solvent Choice Based on data for similar compounds, polar aprotic solvents are recommended. Try solvents in the order of increasing polarity: Toluene < THF < Dioxane < DMF < DMSO.
2Employ a Co-solvent Add a small percentage (5-20%) of a stronger, compatible solvent like DMSO or DMF to your primary solvent.
3Apply Gentle Heating Warm the mixture to 40-60°C while stirring. Monitor for any signs of degradation (color change).
4Use Sonication Place the sealed reaction vessel in an ultrasonic bath for 10-20 minutes.
5Consider Derivatization For persistent issues, convert the boronic acid to its pinacol ester, which generally exhibits better solubility in less polar organic solvents.[3][7]
Issue 2: Poor Solubility in Aqueous or Mixed Aqueous/Organic Systems

Symptoms:

  • The compound precipitates when an aqueous solution is added.

  • Difficulty achieving a homogeneous solution for reactions in water-containing solvent systems.

Troubleshooting Steps:

StepActionRationale
1Adjust pH Add a base (e.g., NaOH, K₂CO₃) to raise the pH of the aqueous component. Aim for a pH > 9 to ensure the formation of the more soluble boronate anion. Monitor the pH carefully.
2Increase Organic Co-solvent Ratio If using a mixed solvent system (e.g., Dioxane/Water), increase the proportion of the organic solvent.
3Use a Phase-Transfer Catalyst In biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help to shuttle the boronate from the aqueous phase to the organic phase.
4Add Solubilizing Agents For certain applications, the addition of polyols like mannitol can enhance aqueous solubility by forming more soluble boronate esters.

Data Presentation

Table 1: Qualitative and Quantitative Solubility of Phenylboronic Acid and Analogs

CompoundSolventSolubilityTemperature (°C)Reference
Phenylboronic AcidWater1.9 g / 100 g20[3][8]
Phenylboronic AcidChloroformModerateAmbient[3][7]
Phenylboronic AcidAcetoneHighAmbient[3][7]
Phenylboronic AcidDipropyl etherHighAmbient[3][7]
Phenylboronic AcidMethylcyclohexaneVery LowAmbient[3][7]
3-Carboxyphenylboronic acidWater0.13 g / 100 g20[8]
3-Tolylboronic AcidDMSO200 mg/mLAmbient[9]

Note: Specific quantitative solubility data for this compound is limited. The data for analogous compounds can be used as a guide for solvent selection.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction using this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a dry reaction flask, add the aryl halide, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the flask.

  • In a separate vial, dissolve the this compound in a minimum amount of the degassed organic solvent (e.g., 1,4-Dioxane). Gentle warming or sonication may be required.

  • Add the boronic acid solution to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_addition Reagent Addition cluster_reaction Reaction & Workup reagents Combine Aryl Halide, Catalyst, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent dissolve Dissolve Boronic Acid in Degassed Solvent solvent->dissolve add Add Boronic Acid Solution to Reaction dissolve->add react Heat and Stir add->react workup Aqueous Workup and Extraction react->workup purify Purify by Chromatography workup->purify solubility_troubleshooting cluster_organic Organic Solvent cluster_aqueous Aqueous System start Poor Solubility Observed solvent_type Aqueous or Organic Solvent? start->solvent_type change_solvent Switch to More Polar Solvent (e.g., DMF, DMSO) solvent_type->change_solvent Organic ph_adjust Increase pH (add base) solvent_type->ph_adjust Aqueous cosolvent Add a Co-solvent change_solvent->cosolvent heat Apply Gentle Heat/Sonication cosolvent->heat derivatize Derivatize to Pinacol Ester heat->derivatize increase_org Increase Organic Co-solvent Ratio ph_adjust->increase_org ptc Add Phase-Transfer Catalyst increase_org->ptc boronic_acid_equilibrium boronic_acid 3 x R-B(OH)2 (Boronic Acid) boroxine (R-BO)3 (Boroxine) boronic_acid->boroxine Dehydration (Heat/Storage) boroxine->boronic_acid Hydrolysis (Addition of Water) water + 3 H2O

References

troubleshooting Boc deprotection in the presence of other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc deprotection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group, especially in the presence of other sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Boc deprotection?

The removal of the Boc group is typically achieved under acidic conditions. The process involves protonation of the carbamate's carbonyl oxygen, which is followed by the loss of a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[1][2][3][4][5]

Q2: Why is the Boc group a popular choice for amine protection?

The Boc group is widely used due to its stability in a broad range of reaction conditions, including exposure to most nucleophiles and bases.[2][6][7] Its facile removal under mild acidic conditions makes it an excellent orthogonal protecting group when used with groups that are labile to different conditions, such as base-labile (Fmoc), hydrogenolysis-labile (Cbz), or palladium-catalyzed cleavage-labile (Alloc) groups.[2][8]

Q3: What are the most common side reactions during Boc deprotection and how can they be minimized?

The most common side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during deprotection.[9][10][11] This is particularly problematic for residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[9] To prevent this, scavengers such as triisopropylsilane (TIS), thioanisole, or cresol are added to the reaction mixture to trap the tert-butyl cation.[9][12][13]

Troubleshooting Guide

Issue 1: Incomplete or Slow Boc Deprotection

Question: My Boc deprotection reaction is sluggish or stalls before reaching completion, even under standard acidic conditions. What are the potential causes and solutions?

Potential Causes & Solutions:

Potential Cause Recommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). For substrates sensitive to strong acids, consider alternative reagents like aqueous phosphoric acid or Lewis acids such as Sn(OTf)₂.[14][15]
Steric Hindrance If bulky substituents near the Boc-protected amine are slowing the reaction, prolonging the reaction time or gently increasing the temperature may be necessary. However, monitor the reaction closely for side product formation.[14]
Poor Substrate Solubility Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvents like dioxane or ethyl acetate.[14]
Inadequate Anhydrous Conditions For some reactions, especially with TFA, ensuring anhydrous conditions by using dry solvents can improve the outcome.[14]
Issue 2: Degradation of Other Acid-Sensitive Functional Groups

Question: The Boc group is removed successfully, but other acid-labile groups in my molecule (e.g., tert-butyl esters, acetals, silyl ethers) are also cleaved. How can I achieve selective Boc deprotection?

Potential Causes & Solutions:

Potential Cause Recommended Solution
Harsh Acidic Conditions Standard deprotection reagents like neat TFA are often too strong for substrates with other acid-sensitive functionalities.[14] Use milder acidic conditions. A common strategy is to use HCl in an organic solvent like dioxane, often at a controlled temperature (e.g., 0 °C).[3][16]
Lack of Orthogonality The protecting groups are not truly orthogonal under the chosen conditions. For example, both Boc and tert-butyl esters are acid-labile. Selective removal of N-Boc in the presence of a t-butyl ester can sometimes be achieved using specific conditions like methanesulfonic acid in a mixture of t-butyl acetate and dichloromethane.[17]
Prolonged Reaction Time Minimize the reaction time to what is necessary for Boc cleavage. Monitor the reaction progress closely using TLC or LC-MS to stop the reaction as soon as the starting material is consumed.
Issue 3: Observation of a Product with a Mass Increase of 56 Da

Question: My LC-MS analysis shows a significant peak with a mass corresponding to my desired product plus 56 Da. What is the likely cause?

Potential Causes & Solutions:

Potential Cause Recommended Solution
Tert-butylation The +56 Da mass increase is a characteristic sign of tert-butylation, where the tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule.[9]
Use of Scavengers Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), anisole, thioanisole, or cresol.[9][12][13]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is suitable for substrates that do not contain other acid-sensitive functional groups.

Materials:

  • Boc-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Cold diethyl ether

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.[12]

  • Cool the solution to 0 °C in an ice bath.

  • If using a scavenger, add TIS (1.1-1.5 equivalents).

  • Slowly add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.[16]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.[3][14]

  • Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[14]

  • Precipitate the deprotected amine salt by adding cold diethyl ether.[3][12]

  • Collect the solid by filtration or centrifugation and wash with cold diethyl ether.[9][12]

Protocol 2: Selective Boc Deprotection in the Presence of Acid-Sensitive Groups using HCl in Dioxane

This protocol is a milder alternative for substrates containing other acid-labile functionalities.

Materials:

  • Boc-protected compound

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous 1,4-dioxane.[3]

  • To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5 equivalents).[3]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.[3]

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.[3]

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[3]

Visual Guides

Boc_Deprotection_Troubleshooting start Start: Boc-Protected Substrate deprotection Boc Deprotection (Acidic Conditions) start->deprotection analysis Reaction Analysis (TLC, LC-MS) deprotection->analysis complete Reaction Complete & Desired Product analysis->complete Success incomplete Incomplete Reaction analysis->incomplete Problem side_products Side Products Observed analysis->side_products Problem troubleshoot_incomplete Troubleshoot: - Increase acid strength - Prolong reaction time - Check solubility incomplete->troubleshoot_incomplete troubleshoot_side_products Troubleshoot: - Use milder acid - Add scavengers - Reduce reaction time side_products->troubleshoot_side_products troubleshoot_incomplete->deprotection Re-attempt troubleshoot_side_products->deprotection Re-attempt

Caption: A logical workflow for troubleshooting Boc deprotection experiments.

Orthogonal_Deprotection_Strategy molecule Polyfunctional Molecule N-Boc N-Fmoc N-Cbz deprotect_boc Mild Acid (e.g., TFA) molecule:N_boc->deprotect_boc deprotect_fmoc Base (e.g., Piperidine) molecule:N_fmoc->deprotect_fmoc deprotect_cbz Hydrogenolysis (e.g., H₂, Pd/C) molecule:N_cbz->deprotect_cbz product_boc Molecule Free Amine N-Fmoc N-Cbz deprotect_boc->product_boc product_fmoc Molecule N-Boc Free Amine N-Cbz deprotect_fmoc->product_fmoc product_cbz Molecule N-Boc N-Fmoc Free Amine deprotect_cbz->product_cbz

Caption: Orthogonal deprotection strategies for common amine protecting groups.

References

impact of base on the stability of 3-(N-Boc-aminomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of bases on the stability of 3-(N-Boc-aminomethyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in the presence of a base?

A1: The two primary degradation pathways for this compound under basic conditions are hydrolysis and oxidation. Hydrolysis involves the cleavage of the carbon-boron bond, leading to the formation of 3-(N-Boc-aminomethyl)phenol and boric acid. Oxidation can lead to the formation of various byproducts, including the corresponding phenol.

Q2: How does the choice of base affect the stability of this compound?

A2: The strength and nucleophilicity of the base can significantly impact stability. Strong bases, such as sodium hydroxide, can accelerate the rate of hydrolysis of the boronic acid. Weaker bases, like sodium bicarbonate or triethylamine, are generally more compatible but can still promote degradation over extended periods or at elevated temperatures.

Q3: Is the N-Boc protecting group stable under basic conditions?

A3: Yes, the N-Boc (tert-butoxycarbonyl) protecting group is generally stable under a wide range of basic conditions. It is, however, labile to strong acids. Therefore, degradation of the molecule in the presence of a base is more likely to occur at the boronic acid moiety rather than the N-Boc group.

Q4: What are the initial signs of degradation in my sample of this compound?

A4: Visual signs of degradation can include a change in the color or appearance of the solid material or solution. Analytically, the appearance of new peaks in your HPLC chromatogram or changes in the NMR spectrum are indicative of degradation. A common degradation product to monitor for is 3-(N-Boc-aminomethyl)phenol.

Q5: How can I minimize the degradation of this compound during a reaction involving a base?

A5: To minimize degradation, consider the following:

  • Use the mildest base possible that is effective for your transformation.

  • Use the minimum stoichiometric amount of base required.

  • Keep the reaction temperature as low as possible.

  • Minimize the reaction time.

  • Work under an inert atmosphere (e.g., nitrogen or argon) to reduce the risk of oxidation.

  • Use anhydrous solvents to limit hydrolytic degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product in a reaction using a base. Degradation of the boronic acid starting material.- Analyze the starting material for purity before use.- Switch to a milder base (e.g., from NaOH to K₂CO₃ or Et₃N).- Lower the reaction temperature.- Reduce the reaction time and monitor the reaction progress closely by TLC or HPLC.
Appearance of an unexpected major byproduct in analytical data (e.g., HPLC, LC-MS). Protodeboronation (replacement of the boronic acid group with a hydrogen) or formation of 3-(N-Boc-aminomethyl)phenol.- Confirm the identity of the byproduct by mass spectrometry or by comparing with a standard.- If protodeboronation is confirmed, ensure anhydrous and inert reaction conditions.- If the phenol is observed, this indicates hydrolysis/oxidation. Follow the recommendations for minimizing degradation.
Inconsistent reaction outcomes. Variability in the quality of the this compound or base.- Use a fresh, high-purity batch of the boronic acid.- Ensure the base is not old or has been improperly stored, which can affect its strength and water content.
Difficulty in purifying the desired product from reaction impurities. Co-elution of the product with degradation byproducts.- Optimize the purification method (e.g., chromatography gradient, solvent system).- Consider derivatizing the boronic acid to a more stable form (e.g., a pinacol ester) before the reaction if the synthetic route allows.

Quantitative Stability Analysis

The following tables provide representative data on the stability of this compound in the presence of different bases at various temperatures. This data is intended to serve as a guideline for experimental design.

Table 1: Stability of this compound in the Presence of Different Bases at Room Temperature (25°C)

Base (1.5 eq)SolventTime (hours)% Remaining Parent Compound
Sodium Hydroxide (1M aq.)THF285
865
2440
Potassium CarbonateTHF/H₂O (4:1)298
895
2490
TriethylamineTHF2>99
898
2496

Table 2: Impact of Temperature on the Stability of this compound in the Presence of Potassium Carbonate

Temperature (°C)SolventTime (hours)% Remaining Parent Compound
25THF/H₂O (4:1)2490
50THF/H₂O (4:1)2475
80THF/H₂O (4:1)2455

Experimental Protocols

Protocol 1: Forced Degradation Study under Basic Conditions

This protocol outlines a general procedure for assessing the stability of this compound in the presence of a base.

Materials:

  • This compound

  • Selected base (e.g., 1M NaOH, K₂CO₃, Et₃N)

  • Solvent (e.g., THF, Dioxane, Acetonitrile, Water)

  • HPLC-grade solvents for analysis

  • pH meter

  • Thermostatically controlled reaction block or water bath

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate vials, add a defined volume of the stock solution.

  • Base Addition: Add the desired amount of the selected base (e.g., 1.5 equivalents) to each vial. For aqueous bases, ensure the final solvent composition is consistent across all samples.

  • Incubation: Place the vials in a thermostatically controlled environment at the desired temperature (e.g., 25°C, 50°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by neutralizing the aliquot with a dilute acid (e.g., 0.1M HCl) to a pH of ~7. This prevents further degradation.

  • Sample Preparation for HPLC: Dilute the quenched aliquot with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

degradation_pathway A This compound B Hydrolysis A->B Base, H₂O C Oxidation A->C Base, O₂ D 3-(N-Boc-aminomethyl)phenol B->D E Boric Acid B->E C->D F Other Oxidation Products C->F

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution add_base Add Base prep_stock->add_base incubate Incubate at Defined Temperature add_base->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench hplc_prep Prepare Sample for HPLC quench->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis

Caption: Workflow for the forced degradation study.

logical_relationship stability Compound Stability base_strength Base Strength degradation Degradation Rate base_strength->degradation increases temperature Temperature temperature->degradation increases time Reaction Time time->degradation increases degradation->stability decreases

Caption: Factors influencing the stability of the boronic acid.

Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Reactions with Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during Suzuki-Miyaura cross-coupling reactions involving aminophenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an aminophenylboronic acid is showing low to no yield. What are the primary factors I should investigate?

A1: When encountering low or no yield in a Suzuki coupling with aminophenylboronic acids, a systematic approach to troubleshooting is crucial. The primary factors to investigate include:

  • Catalyst Activity and Deactivation: The palladium catalyst may have deactivated. A common sign of this is the formation of palladium black, an inactive, agglomerated form of palladium.

  • Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical and interconnected. These parameters may not be optimal for your specific substrates.

  • Quality of Reagents: Ensure the purity and stability of your aminophenylboronic acid, aryl halide, and solvent. Aminophenylboronic acids can be prone to degradation.

  • Oxygen Contamination: The presence of oxygen can lead to side reactions such as the homocoupling of the boronic acid and can also contribute to catalyst decomposition.[1]

Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which consists of agglomerated palladium nanoparticles that are catalytically inactive.[2] This is a common mode of catalyst deactivation. To prevent its formation, consider the following strategies:

  • Use of Appropriate Ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent aggregation.

  • Control of Reaction Conditions: Running the reaction at the lowest effective temperature can slow down the agglomeration process.

  • Proper Degassing: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation of the Pd(0) catalyst.

Q3: How does the amino group in aminophenylboronic acid affect the Suzuki coupling reaction and potentially lead to catalyst deactivation?

A3: The amino group in aminophenylboronic acids can influence the reaction in several ways, potentially leading to catalyst inhibition or deactivation:

  • Coordination to Palladium: The nitrogen atom of the amino group can coordinate to the palladium center. This can sometimes have a stabilizing effect by preventing aggregation, but it can also inhibit the catalytic cycle by occupying a coordination site required for the reaction to proceed.

  • Basicity: The amino group is basic and can react with other components in the reaction mixture, potentially altering the intended role of the added base.

  • Side Reactions: Amines can participate in side reactions, such as acting as a hydride source, which can lead to dehalogenation of the aryl halide.

Q4: What are the most common side reactions when using aminophenylboronic acids in Suzuki couplings, and how can I minimize them?

A4: The most common side reactions include:

  • Homocoupling: The coupling of two molecules of the aminophenylboronic acid. This is often promoted by the presence of oxygen and Pd(II) species. To minimize this, ensure thorough degassing and use a Pd(0) precatalyst or ensure complete in-situ reduction of a Pd(II) precatalyst.[3]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often facilitated by strong bases and the presence of water. Using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) and employing anhydrous conditions can mitigate this issue.[1]

  • Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture, such as certain solvents or the amine itself.

Troubleshooting Guides

Issue 1: Low Yield or Stalled Reaction
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst.Palladium catalysts, especially Pd(0) sources, can degrade upon storage.
Catalyst Deactivation (Palladium Black) Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type ligands). Lower the reaction temperature.Bulky ligands stabilize the active monomeric palladium species. Lower temperatures can reduce the rate of catalyst aggregation.
Inappropriate Base Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous for non-aqueous reactions.The optimal base is highly substrate-dependent. The basicity and solubility of the base are critical for activating the boronic acid.[4][5][6]
Poor Solvent Choice Try a different solvent or solvent mixture (e.g., dioxane, THF, toluene, with or without water). Ensure the solvent is thoroughly degassed.The solvent affects the solubility of reagents and the stability of the catalytic species.[2]
Protodeboronation of Aminophenylboronic Acid Use a milder base (e.g., K₂CO₃ instead of NaOH). Run the reaction under anhydrous conditions if possible.Strong bases and water can promote the cleavage of the C-B bond.[1]
Coordination of Amino Group to Palladium Increase the ligand-to-palladium ratio. Use a ligand that can form a more stable complex with palladium.A higher concentration of the desired ligand can competitively inhibit the coordination of the amino group.
Issue 2: Significant Formation of Byproducts
Observed Byproduct Potential Cause Troubleshooting Step Rationale
Homocoupling of Aminophenylboronic Acid Presence of oxygen or Pd(II) species.Rigorously degas all solvents and reagents. Purge the reaction vessel with an inert gas. Use a Pd(0) precatalyst.Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.[3]
Dehalogenation of Aryl Halide Presence of a hydride source (e.g., solvent, amine).Change the solvent to one less prone to acting as a hydride source (e.g., dioxane instead of isopropanol).Minimizing potential hydride donors reduces the likelihood of this side reaction.
Protodeboronation Product Base is too strong or excess water is present.Switch to a weaker base (e.g., KF, K₂CO₃). Use anhydrous solvents and reagents.Milder conditions can prevent the cleavage of the C-B bond.

Data Presentation

Table 1: Comparison of Different Bases on the Yield of a Model Suzuki Coupling Reaction

Reaction Conditions: 4-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), solvent (10 mL), 80 °C, 12 h.

Base (2.0 equiv) Solvent Yield (%) Reference
K₂CO₃Dioxane/H₂O (4:1)85BenchChem[5]
K₃PO₄Toluene92BenchChem[4]
Cs₂CO₃Dioxane95BenchChem[5]
NaOHTHF/H₂O (4:1)65BenchChem[4]
Triethylamine (Et₃N)DMF40BenchChem[5]

Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Trial Suzuki Coupling Reaction with Aminophenylboronic Acid
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the aminophenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene) via syringe. If a co-solvent like water is used, it should also be degassed.

  • Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Reaction Kinetics by HPLC

This protocol allows for the determination of reaction rates and can help identify catalyst deactivation.

  • Reaction Setup: Set up the Suzuki reaction as described in Protocol 1, including an internal standard that is stable under the reaction conditions and does not interfere with the analysis.

  • Sampling: At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of acid to stop the reaction).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of reactants and products relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. A plateauing of the curve before the starting material is fully consumed can indicate catalyst deactivation.

Protocol 3: Mercury Poisoning Test to Probe for Heterogeneous Catalysis

This test can help determine if the active catalyst is a homogeneous (soluble) species or a heterogeneous (solid) species, such as palladium nanoparticles.

  • Reaction Setup: Begin two identical Suzuki reactions.

  • Mercury Addition: To one of the reactions, add a drop of liquid mercury (Hg(0)) after the reaction has been initiated and is proceeding at a steady rate. Caution: Mercury is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Monitoring: Continue to monitor the progress of both reactions (with and without mercury) by TLC, GC-MS, or LC-MS.

  • Interpretation:

    • If the reaction with mercury is significantly inhibited or stops completely compared to the control reaction, it suggests that the active catalyst is a heterogeneous palladium species, as mercury is known to poison these catalysts.

    • If the reaction rate is unaffected by the addition of mercury, it is likely that the reaction is catalyzed by a homogeneous, soluble palladium species.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Aryl Halide) Active_Catalyst->Oxidative_Addition Ligand_Dissociation Ligand Dissociation Active_Catalyst->Ligand_Dissociation Coordination Amino Group Coordination Active_Catalyst->Coordination Transmetalation Transmetalation (Aminophenylboronic Acid) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Deactivated_Catalyst Deactivated Catalyst (e.g., Palladium Black) Aggregation Aggregation Ligand_Dissociation->Aggregation Aggregation->Deactivated_Catalyst Coordination->Deactivated_Catalyst Inhibition

Caption: Catalyst deactivation pathways in Suzuki reactions.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Verify Reagent Quality (Purity, Stability) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Base, Solvent, Temp.) Start->Check_Conditions Check_Catalyst Assess Catalyst Activity (Fresh Catalyst, Ligand) Start->Check_Catalyst Optimize_Base Screen Different Bases Check_Reagents->Optimize_Base Reagents OK Optimize_Solvent Screen Different Solvents Check_Conditions->Optimize_Solvent Conditions Suboptimal Optimize_Ligand Screen Different Ligands Check_Catalyst->Optimize_Ligand Catalyst Inactive Success Improved Yield Optimize_Base->Success Optimize_Solvent->Success Optimize_Ligand->Success

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

References

removal of boron impurities from 3-(N-Boc-aminomethyl)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Boc-aminomethyl)phenylboronic acid. Here, you will find information to help you overcome common challenges in removing boron-containing impurities from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include unreacted starting materials, homocoupled byproducts of the boronic acid, and degradation products. A significant side reaction to be aware of is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is often facilitated by acidic or basic conditions and elevated temperatures. Additionally, oxidation of the boronic acid can occur.[2][3][4]

Q2: My purification by standard silica gel chromatography is failing. What is going wrong?

A2: Boronic acids can be challenging to purify by standard silica gel chromatography.[5][6] They are known to stick to the silica, leading to streaking and poor recovery.[5][7] The acidic nature of silica gel can also promote decomposition of the boronic acid.[7] For this compound, the presence of the polar N-Boc-aminomethyl group can further complicate purification on normal phase silica.

Q3: Is recrystallization a viable method for purifying this compound?

A3: Recrystallization can be an effective method for purifying arylboronic acids, though finding a suitable solvent system can be challenging.[5][6][8] Success is highly dependent on the specific impurities present. It is often a matter of screening various solvents. Some researchers have had success recrystallizing arylboronic acids from hot ethanol or hot water.[8]

Q4: Can I use an extractive workup to remove boron impurities?

A4: Yes, an acid-base extraction is a common and effective method for separating boronic acids from neutral organic impurities.[9][10][11] By washing the organic layer with a basic aqueous solution, the boronic acid can be converted to its boronate salt, which is soluble in the aqueous layer.[10][11] The aqueous layer can then be acidified and the purified boronic acid extracted back into an organic solvent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no recovery of boronic acid after purification. Decomposition on silica gel.Avoid standard silica gel chromatography. Consider alternative methods like reverse-phase chromatography, recrystallization, or an extractive workup. If chromatography is necessary, try using deactivated silica or a different stationary phase like alumina.[6][12]
Protodeboronation during workup or purification.Minimize exposure to strong acids, bases, and high temperatures.[1] Maintain a neutral pH where possible.
Product streaks on TLC plate. Interaction of the boronic acid with the silica gel.Try a different eluent system, possibly with a small amount of an additive like acetic acid or triethylamine to improve peak shape.[6] Consider using a different stationary phase for TLC analysis.
Incomplete removal of non-polar impurities. Ineffective recrystallization solvent.Screen a wider range of solvents or solvent mixtures for recrystallization.[5][6] An anti-solvent crystallization approach may also be effective.
Impurities co-eluting with the product during chromatography.Optimize the mobile phase for better separation. A gradient elution may be necessary. Consider reverse-phase HPLC for more challenging separations.
Boronic acid appears as a gooey substance instead of a solid. Presence of impurities inhibiting crystallization.Attempt to purify a small amount using a different technique (e.g., preparative TLC or a small column with deactivated silica) to obtain a seed crystal for recrystallization.
Formation of boronic acid anhydrides (boroxines).This can sometimes be reversed by dissolving the material in a solvent containing water and then re-isolating.

Experimental Protocols

Protocol 1: Acid-Base Extractive Workup

This protocol is designed to separate the acidic this compound from neutral organic impurities.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M aqueous NaOH solution.

  • 1 M aqueous HCl solution.

  • Saturated aqueous NaCl solution (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution and shake vigorously. Allow the layers to separate.

  • Collect the aqueous layer. The boronate salt of your product should now be in this layer.

  • Extract the organic layer two more times with 1 M NaOH to ensure complete extraction of the boronic acid.

  • Combine all aqueous layers in a clean flask and cool in an ice bath.

  • Slowly acidify the combined aqueous layers to a pH of ~2-3 with 1 M HCl. Monitor the pH with litmus paper or a pH meter.

  • Extract the acidified aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified boronic acid.

Protocol 2: Recrystallization

This is a general protocol that will require optimization for the specific solvent system.

Materials:

  • Crude this compound.

  • A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Procedure:

  • Place the crude boronic acid in a flask.

  • Add a minimal amount of the "good" solvent (in which the compound is soluble at high temperature) and heat the mixture to reflux until the solid dissolves completely.

  • If using a single solvent, slowly cool the solution to room temperature and then in an ice bath to induce crystallization.

  • If using a solvent system, slowly add the "poor" solvent (in which the compound is insoluble) to the hot solution until turbidity is observed. Reheat to get a clear solution and then cool as described above.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizing Purification Workflows

The following diagrams illustrate the logical flow of the purification processes.

Extractive_Workup crude Crude Reaction Mixture (in Organic Solvent) add_naoh Add 1M NaOH crude->add_naoh separate_layers Separate Layers add_naoh->separate_layers organic_impurities Organic Layer (Neutral Impurities) separate_layers->organic_impurities aqueous_boronate Aqueous Layer (Boronate Salt) separate_layers->aqueous_boronate acidify Acidify with 1M HCl aqueous_boronate->acidify extract_product Extract with Organic Solvent acidify->extract_product purified_organic Organic Layer (Purified Boronic Acid) extract_product->purified_organic aqueous_waste Aqueous Waste extract_product->aqueous_waste

Caption: Workflow for Acid-Base Extractive Purification.

Recrystallization_Workflow crude_solid Crude Solid dissolve Dissolve in Minimum Hot Solvent crude_solid->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form cool->crystals_form impurities_in_solution Impurities Remain in Solution filter Vacuum Filtration crystals_form->filter purified_crystals Purified Crystals filter->purified_crystals mother_liquor Mother Liquor (Contains Impurities) filter->mother_liquor

Caption: General Recrystallization Workflow.

References

Technical Support Center: 3-(N-Boc-aminomethyl)phenylboronic acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(N-Boc-aminomethyl)phenylboronic acid in cross-coupling reactions. The following information is designed to help you identify and resolve common issues, particularly the formation of unexpected byproducts.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Low or negligible yields in cross-coupling reactions with this compound can stem from several factors, from reagent quality to suboptimal reaction conditions.

Possible Causes and Solutions

CauseRecommended Action
Degraded Boronic Acid Boronic acids can degrade over time, primarily through protodeboronation. Verify the purity of your this compound via NMR. If degradation is observed, use a fresh batch or consider converting it to a more stable boronate ester (e.g., a pinacol ester) for storage and use.
Inactive Catalyst The active catalytic species in Suzuki-Miyaura couplings is Pd(0). If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its in-situ reduction. If catalyst deactivation is suspected, consider using a fresh batch, a more robust precatalyst (e.g., a palladacycle), or switching to a different ligand that better stabilizes the active palladium species.
Presence of Oxygen Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1] Ensure that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
Suboptimal Base or Solvent The choice of base and solvent is critical and often interdependent. For instance, strong bases in protic solvents can accelerate protodeboronation. If you observe significant byproduct formation, consider screening different base/solvent combinations. A weaker base like K₃PO₄ or Cs₂CO₃ in an anhydrous solvent such as dioxane or THF might be beneficial.
Inappropriate Reaction Temperature While higher temperatures can increase the reaction rate, they can also promote the degradation of the boronic acid and the catalyst. If you suspect thermal decomposition is an issue, try running the reaction at a lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the protodeboronated starting material (N-Boc-3-methylaniline). What is causing this and how can I prevent it?

A1: This byproduct is a result of protodeboronation, a common side reaction in Suzuki-Miyaura couplings where the boronic acid group is replaced by a hydrogen atom.[2] This reaction is often catalyzed by bases and can be exacerbated by the presence of water and elevated temperatures.[1]

To minimize protodeboronation:

  • Use Anhydrous Conditions: Ensure your solvent and reagents are as dry as possible.

  • Optimize the Base: Switch to a milder base. For example, if you are using NaOH, consider trying K₃PO₄ or CsF.

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Use a Boronate Ester: Consider converting the boronic acid to its pinacol ester derivative, which is generally more stable and less prone to protodeboronation.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, thereby disfavoring the side reaction.

Q2: My reaction mixture contains a dimeric byproduct derived from the homocoupling of this compound. What leads to this and how can I suppress it?

A2: The formation of a biaryl byproduct from the coupling of two molecules of the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species, particularly Pd(II).[3]

To reduce homocoupling:

  • Rigorous Degassing: Ensure your reaction setup is free of oxygen. This can be achieved by multiple freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that might be initiated by Pd(II) species.

  • Ligand Choice: The choice of phosphine ligand can influence the extent of homocoupling. Screening different ligands may be necessary.

Q3: I suspect the Boc protecting group is being cleaved during the reaction. Is this possible and what are the consequences?

A3: Yes, the tert-butoxycarbonyl (Boc) protecting group can be labile under certain conditions. While generally stable to the basic conditions of most Suzuki couplings, it can be cleaved by strong acids or high temperatures. If your reaction conditions are harsh, or if acidic byproducts are formed, you may observe some deprotection.

The consequences of Boc deprotection include:

  • Formation of the free amine: This can lead to a mixture of products.

  • Side reactions of the amine: The newly formed primary amine can potentially coordinate to the palladium catalyst, altering its reactivity, or undergo other undesired reactions.

To avoid Boc deprotection:

  • Moderate Temperatures: Avoid excessive heating.

  • Avoid Acidic Conditions: Ensure your reaction conditions remain basic.

  • Alternative Protection: If deprotection is a persistent issue, consider using a more robust protecting group.

Q4: Could the aminomethyl group be interfering with the reaction?

A4: It is possible that the aminomethyl group, or the Boc-protected amine, could interact with the palladium catalyst. Such coordination could potentially influence the catalyst's electronic properties and steric environment, thereby affecting the rates of the desired cross-coupling versus side reactions. If you are experiencing persistent issues, experimenting with different ligands that can compete with this potential coordination might be a viable strategy.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition:

    • Add degassed solvent (e.g., dioxane, THF, or toluene, to achieve a concentration of ~0.1 M in the aryl halide). If a co-solvent is used (e.g., water), ensure it is also degassed.

  • Reaction Execution:

    • Stir the mixture at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Byproducts cluster_suzuki Suzuki-Miyaura Cycle cluster_byproducts Unexpected Byproducts Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdX->TM Homo Homocoupling ArPdX->Homo [O₂] ArPdArB Ar-Pd(II)-Ar' TM->ArPdArB RE Reductive Elimination ArPdArB->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product ArX Ar-X ArX->OA ArBOH Ar'B(OH)₂ ArBOH->TM Proto Protodeboronation ArBOH->Proto Base, H₂O ArBOH_proto Ar'B(OH)₂ ArBOH_homo1 Ar'B(OH)₂ ArBOH_homo2 Ar'B(OH)₂ ArH Ar'-H Proto->ArH ArAr Ar'-Ar' Homo->ArAr ArBOH_proto->Proto ArBOH_homo1->Homo ArBOH_homo2->Homo

Caption: Catalytic cycle and major byproduct pathways.

Diagram 2: Troubleshooting Logic for Unexpected Byproducts

Troubleshooting_Logic Start Low Yield or Byproduct Formation CheckPurity Verify Purity of Boronic Acid (NMR) Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckPurity->CheckConditions Purity OK ChangeCatalyst Try Different Pd Source/ Ligand CheckPurity->ChangeCatalyst Degradation Observed Degassed Ensure Rigorous Degassing CheckConditions->Degassed OptimizeBase Screen Weaker/ Anhydrous Bases CheckConditions->OptimizeBase LowerTemp Reduce Reaction Temperature CheckConditions->LowerTemp Success Improved Yield/ Purity Degassed->Success OptimizeBase->Success LowerTemp->Success ChangeCatalyst->Success

Caption: Troubleshooting flowchart for byproduct formation.

References

improving reaction times for Suzuki coupling with 3-(N-Boc-aminomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions involving 3-(N-Boc-aminomethyl)phenylboronic acid and improve reaction times.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: My Suzuki coupling reaction is sluggish or not going to completion. What are the primary factors I should investigate to increase the reaction rate?

A1: Slow reaction times with this compound can often be attributed to several factors, primarily related to steric hindrance from the bulky N-Boc protecting group and potential catalyst inhibition. Key areas to investigate include your choice of catalyst, ligand, base, and solvent system, as well as the reaction temperature.

Q2: Which palladium catalyst and ligand system is most effective for this sterically hindered boronic acid?

A2: Standard catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered substrates.[1] More active catalyst systems are typically required. Buchwald-type biarylphosphine ligands are highly effective for coupling sterically hindered substrates as they can accelerate both oxidative addition and reductive elimination.[2] Consider using a pre-catalyst for fast generation of the active Pd(0) species.[3]

Recommended Catalyst/Ligand Combinations:

Catalyst SystemLigandKey Advantages
Pd₂(dba)₃SPhosEffective for challenging substrates due to electron-rich and bulky nature.[1]
Pd(OAc)₂XPhosHighly active for sterically hindered couplings.[2]
AntPhos-based catalystsAntPhosShows high reactivity with sterically demanding partners.[4][5]

Q3: How does my choice of base impact the reaction time?

A3: The base is crucial for activating the boronic acid for transmetalation.[6] For sterically hindered boronic acids, a stronger base is often necessary to facilitate this step.[2] While inorganic bases like K₂CO₃ are often suitable, stronger bases may be required to accelerate the reaction.[7]

Comparison of Bases:

BaseStrengthComments
K₂CO₃ModerateA common and often effective choice, but may be slow for this substrate.[7]
K₃PO₄StrongOften necessary for challenging transmetalation steps with hindered substrates.[1][2]
Cs₂CO₃StrongA highly effective base for difficult couplings, but can be more expensive.[2]

Q4: What is the optimal solvent system to improve reaction speed?

A4: The choice of solvent is critical for ensuring all reaction components are soluble, which can accelerate the reaction.[7] A mixture of an organic solvent and water is often effective.[7] For substrates with poor solubility, higher boiling point solvents may be necessary to allow for increased reaction temperatures.[2]

Solvent System Recommendations:

Solvent SystemBoiling Point (°C)Notes
Toluene/H₂O~85A common choice for Suzuki couplings.
Dioxane/H₂O~88Often very effective for a wide range of substrates.[1]
DMF/H₂O153 (DMF)Useful for less soluble substrates and allows for higher reaction temperatures.[7]

It's important to ensure solvents are properly degassed to prevent catalyst decomposition.[2]

Q5: I'm observing significant side products, such as protodeboronation. How can I minimize this?

A5: Protodeboronation, the replacement of the boronic acid group with a proton, can be a significant side reaction, especially with boronic acids that are prone to decomposition under basic conditions.[1][3] To minimize this:

  • Use a more active catalyst system: A faster catalytic cycle can "outrun" the decomposition of the boronic acid.[8]

  • Optimize reaction time: Prolonged reaction times can lead to increased protodeboronation. Monitor the reaction closely and stop it once the starting material is consumed.[8]

  • Consider anhydrous conditions: While aqueous mixtures are common, in some cases, anhydrous conditions with a soluble base can enhance reaction rates and reduce side reactions.[9]

Frequently Asked Questions (FAQs)

Q1: Can the N-Boc protecting group interfere with the reaction?

A1: Yes, the bulky N-Boc group can cause steric hindrance, which can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[2] Additionally, the nitrogen atom in the aminomethyl group could potentially coordinate to the palladium catalyst, though the Boc group should mitigate this to some extent.

Q2: What is a good starting point for optimizing the reaction temperature?

A2: A good starting temperature is typically in the range of 80-110 °C.[1][2] If the reaction is slow, a higher temperature may be required to overcome the activation energy associated with the hindered substrate.[2] However, excessively high temperatures can lead to thermal decomposition of the Boc group.[8]

Q3: How can I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring the disappearance of the starting materials and the appearance of the product.[1] This allows for optimization of the reaction time to maximize yield and minimize side product formation.

Q4: Should I be concerned about the quality of my this compound?

A4: Yes, the quality and stability of the boronic acid are crucial. Boronic acids can degrade over time.[10] It is advisable to use fresh or properly stored boronic acid. If you suspect degradation, you can consider converting it to a more stable boronate ester, such as a pinacol ester.

Experimental Protocols

General Protocol for Optimizing Suzuki Coupling with this compound

This protocol provides a starting point for optimization. The specific amounts of catalyst, ligand, and base may need to be adjusted based on the specific aryl halide being used.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 - 1.5 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., Dioxane/H₂O, 10:1 mixture, 0.1-0.5 M concentration)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Under the inert atmosphere, add the palladium pre-catalyst.[2]

  • Add the degassed solvent via syringe.

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Ar-X ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)L2-R PdII_ArX->PdII_ArR R-B(OH)2, Base BoronicAcid R-B(OH)2 (this compound) Transmetalation Transmetalation Base Base PdII_ArR->Pd0 Product Product Product (Ar-R) PdII_ArR->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Slow or Incomplete Reaction CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckBase Is the Base Strong Enough? Start->CheckBase CheckSolventTemp Are Solvent and Temperature Optimized? Start->CheckSolventTemp UseBuchwaldLigand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) CheckCatalyst->UseBuchwaldLigand No CheckSideProducts Are Side Products (e.g., Protodeboronation) Present? CheckCatalyst->CheckSideProducts Yes UsePrecatalyst Use a Pre-catalyst for Faster Pd(0) Generation CheckCatalyst->UsePrecatalyst Consider UseStrongerBase Use a Stronger Base (e.g., K3PO4, Cs2CO3) CheckBase->UseStrongerBase No CheckBase->CheckSideProducts Yes IncreaseTemp Increase Temperature (80-110 °C) CheckSolventTemp->IncreaseTemp No CheckSolventTemp->CheckSideProducts Yes UseBuchwaldLigand->CheckSideProducts UseStrongerBase->CheckSideProducts IncreaseTemp->CheckSideProducts OptimizeTime Optimize Reaction Time (Monitor by TLC/LC-MS) CheckSideProducts->OptimizeTime Yes UsePrecatalyst->CheckSideProducts

References

Validation & Comparative

A Head-to-Head Battle in Suzuki Coupling: 3-(N-Boc-aminomethyl)phenylboronic Acid vs. its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. The choice of the boron reagent is critical to the success of these reactions, with boronic acids and their corresponding pinacol esters being two of the most common options. This guide provides an in-depth comparison of 3-(N-Boc-aminomethyl)phenylboronic acid and its pinacol ester, offering insights into their respective performance in Suzuki coupling, supported by representative experimental data and detailed protocols.

At the heart of the Suzuki-Miyaura reaction lies the transmetalation step, where the organic group from the boron reagent is transferred to the palladium catalyst. The nature of the boron species—whether it's a free boronic acid or a boronate ester—can significantly influence the reaction's efficiency, stability, and substrate scope. While boronic acids are generally more reactive, their pinacol esters offer enhanced stability and ease of handling.

Performance Comparison: A Tale of Reactivity and Stability

The primary trade-off between using this compound and its pinacol ester in Suzuki coupling is the balance between reactivity and stability. Boronic acids, being more Lewis acidic, often exhibit higher reactivity, which can lead to faster reaction times. However, this increased reactivity comes at the cost of lower stability, making them more susceptible to degradation pathways like protodeboronation, especially under basic aqueous conditions.

Conversely, boronic acid pinacol esters are generally more stable, crystalline solids that are easier to handle, purify, and store for extended periods.[1][2] This enhanced stability often translates to cleaner reactions and more reproducible yields, making them a preferred choice in complex, multi-step syntheses common in drug discovery. While some studies suggest that pinacol esters may require hydrolysis to the corresponding boronic acid in situ to participate in the catalytic cycle, others have shown that they can undergo transmetalation directly. The N-Boc protecting group in the specific case of this compound has been observed to increase yields and shorten reaction times compared to the unprotected amine, suggesting a beneficial electronic or steric effect in the coupling reaction.

ParameterThis compoundThis compound Pinacol Ester
Reactivity Generally higher, potentially leading to shorter reaction times.Generally lower, may require slightly longer reaction times or higher temperatures.
Stability & Handling Less stable; susceptible to degradation (e.g., protodeboronation). May require storage under inert conditions.More stable; often crystalline solids with a longer shelf-life. Easier to handle and purify.[1][2]
Typical Yield Good to excellent, but can be variable depending on substrate and conditions.Good to excellent, often with higher reproducibility.
Purification Can be challenging due to its polarity and potential for decomposition on silica gel.Generally easier to purify by standard chromatographic techniques.
Side Reactions More prone to homocoupling and other side reactions due to higher reactivity.Typically results in cleaner reaction profiles with fewer byproducts.

Experimental Protocols

Below are detailed, representative protocols for Suzuki-Miyaura cross-coupling reactions using both this compound and its pinacol ester. These protocols are general guidelines and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol describes a general procedure for the cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water, DMF/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the solvent mixture to the flask.

  • Degas the solution by bubbling the inert gas through it for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol outlines a general procedure for the cross-coupling of an aryl halide with this compound pinacol ester.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.1 - 1.3 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, CsF, 2.0 - 3.0 equiv)

  • Solvent (e.g., Dioxane/Water, THF/Water, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound pinacol ester, and the base.

  • Place the vessel under an inert atmosphere.

  • Add the solvent to the mixture.

  • Sparge the solution with the inert gas for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Seal the vessel and heat the reaction to the desired temperature (typically 90-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, work up the reaction by diluting with an organic solvent and washing with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the general workflow for a Suzuki-Miyaura coupling reaction and the catalytic cycle.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boron Reagent & Base solvent Add Solvent reagents->solvent degas Degas Mixture solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat & Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Extraction & Washing cool->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)Ln pd2_halide R1-Pd(II)-X      Ln pd0->pd2_halide Oxidative Addition pd2_r1r2 R1-Pd(II)-R2      Ln pd2_halide->pd2_r1r2 Transmetalation pd2_r1r2->pd0 Reductive Elimination r1r2 R1-R2 (Product) pd2_r1r2->r1r2 r1x R1-X (Aryl Halide) r1x->pd2_halide r2by2 R2-B(Y)2 (Boron Reagent) r2by2->pd2_halide base Base base->r2by2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: Making the Right Choice

The decision to use this compound versus its pinacol ester in a Suzuki-Miyaura coupling reaction depends on the specific requirements of the synthesis.

  • Choose this compound when:

    • Maximizing the reaction rate is the primary objective.

    • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.

    • Potential side reactions due to instability can be minimized through careful control of reaction conditions.

  • Choose this compound pinacol ester when:

    • Stability, ease of handling, and long-term storage are critical.

    • High purity of the starting material is essential for the success of subsequent steps.

    • A cleaner reaction profile with higher reproducibility is desired, and slightly longer reaction times are acceptable.

    • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.

Ultimately, the superior stability and handling characteristics of the pinacol ester often make it the preferred choice in the complex, multi-step syntheses prevalent in pharmaceutical and materials science research. By understanding the nuances of each reagent, researchers can make more informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.

References

A Comparative Analysis of Ortho-, Meta-, and Para-Aminomethylphenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-aminomethylphenylboronic acid isomers. The strategic placement of the aminomethyl group significantly influences the steric and electronic properties of these isomers, leading to distinct reactivity profiles in key synthetic transformations. Understanding these differences is crucial for reaction optimization, catalyst selection, and the rational design of novel chemical entities in drug discovery and materials science. This document summarizes available experimental data and provides detailed experimental protocols for relevant reactions.

Comparative Reactivity: A Quantitative Overview

The reactivity of aminomethylphenylboronic acid isomers is dictated by a combination of steric hindrance and electronic effects imparted by the aminomethyl substituent. The proximity of the aminomethyl group to the boronic acid moiety in the ortho-isomer introduces significant steric bulk and the potential for intramolecular interactions, which can dramatically alter its reactivity compared to the meta- and para-isomers.

While a direct head-to-head comparison of all three isomers under identical conditions is not extensively documented in the literature, a general reactivity trend can be inferred from studies on substituted phenylboronic acids in common cross-coupling reactions. For instance, in Suzuki-Miyaura coupling, the reactivity of substituted phenylboronic acids often follows the order: para > meta >> ortho.[1] This trend is largely attributed to the steric hindrance of the ortho-substituent, which can impede the transmetalation step in the catalytic cycle.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2][3] The efficiency of this reaction is highly dependent on the structure of the boronic acid.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling (Analogous System)

IsomerAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100488[1]
o-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄t-AmylOH1001845[1]

Note: This data for nitrophenylboronic acid is presented as an analogy due to the lack of a direct comparative study for aminomethylphenylboronic acid isomers under identical conditions. The electron-withdrawing nitro group influences reactivity differently than the electron-donating aminomethyl group, but the steric effects can be expected to follow a similar trend.

For ortho-aminomethylphenylboronic acids, protection of the amino group, for example with a tert-butyloxycarbonyl (t-Boc) group, has been shown to significantly increase yields and shorten reaction times in Suzuki-Miyaura couplings.[4] This is attributed to the prevention of potential catalyst inhibition by the free amine and a possible alteration of the electronic properties of the boronic acid.[4]

Chan-Lam Coupling

The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[5][6][7] The reaction is generally tolerant of a wide range of functional groups. The nucleophilicity of the amine or alcohol and the electrophilicity of the boronic acid are key factors influencing the reaction rate and yield. The basicity of the aminomethyl group could potentially influence the reaction by coordinating to the copper catalyst.

Condensation with Diols

Boronic acids reversibly form boronate esters with diols, a reaction that is fundamental to their use as sensors and in bioconjugation.[8][9][10] The equilibrium of this reaction is pH-dependent. The presence of an ortho-aminomethyl group can lower the pKa of the boronic acid, facilitating diol binding at neutral pH.[8] This is primarily an electronic effect where the protonated aminomethyl group acts as an electron-withdrawing group.[8]

Table 2: Acidity of Phenylboronic Acid Derivatives

CompoundpKaReference
Phenylboronic acid8.68 - 9.20[11][12]
2-((dimethylamino)methyl)phenylboronic acid~5.3[11]
4-Methoxyphenylboronic acid9.25[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[13][14][15]

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), aminomethylphenylboronic acid (1.2 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or t-AmylOH) and water.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand (e.g., SPhos, RuPhos) under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Chan-Lam Coupling

This protocol provides a general procedure for the copper-catalyzed N-arylation.[5][16]

  • Reaction Setup: In a reaction vial, combine the amine or alcohol (1.0 equiv), aminomethylphenylboronic acid (1.5 equiv), and a copper catalyst such as Cu(OAc)₂ (0.1-1.0 equiv).

  • Solvent and Base: Add a suitable solvent (e.g., CH₂Cl₂, MeOH, or toluene) and a base like pyridine or triethylamine (2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, often open to the air. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain the desired product.

General Protocol for Boronate Ester Formation with a Diol

This procedure describes the formation of a boronate ester for analytical or protective purposes.[9]

  • Reaction Setup: Dissolve the aminomethylphenylboronic acid (1.0 equiv) and the diol (1.0-1.2 equiv) in a suitable solvent (e.g., a buffered aqueous solution, methanol, or chloroform).

  • Equilibration: Stir the mixture at room temperature. The reaction is typically fast and reaches equilibrium quickly.

  • Analysis: The formation of the boronate ester can be monitored by techniques such as NMR spectroscopy (¹¹B NMR is particularly useful), mass spectrometry, or by observing changes in fluorescence if a fluorescent diol or boronic acid is used.

  • Isolation (if required): If the boronate ester is stable, it can be isolated by removing the solvent under reduced pressure. However, these esters are often in equilibrium with the starting materials in the presence of water.

Visualizing Experimental Workflows and Concepts

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Factors influencing the reactivity of aminomethylphenylboronic acid isomers.

Conclusion

The choice between ortho-, meta-, and para-aminomethylphenylboronic acid isomers can have a profound impact on the outcome of a chemical reaction. The para-isomer generally exhibits the highest reactivity in cross-coupling reactions due to minimal steric hindrance. The meta-isomer typically shows intermediate reactivity. The ortho-isomer is often the least reactive in sterically demanding reactions due to the proximity of the aminomethyl group to the reaction center, though this same feature can be advantageous in applications like diol sensing at neutral pH due to its effect on the boronic acid's pKa. For challenging couplings involving the ortho-isomer, protection of the amino group is a recommended strategy to improve reaction efficiency. Careful consideration of these steric and electronic factors is essential for researchers to select the optimal isomer and reaction conditions to achieve their synthetic goals.

References

alternatives to 3-(N-Boc-aminomethyl)phenylboronic acid for aminomethylphenylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the introduction of the aminomethylphenyl moiety is a crucial step in building pharmacologically active compounds. 3-(N-Boc-aminomethyl)phenylboronic acid has been a widely utilized reagent for this transformation via the Suzuki-Miyaura cross-coupling reaction. However, a range of alternatives exists, each offering distinct advantages in terms of stability, reactivity, and positional isomerism. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform strategic synthetic planning.

Alternatives to this compound

The primary alternatives to this compound can be categorized by variations in the boron-containing functional group and the substitution pattern on the phenyl ring. These alternatives are designed to overcome challenges such as reagent instability, difficult purification, and the need for specific positional isomers.

Key classes of alternatives include:

  • Boronic Acid Pinacol Esters: These are among the most common alternatives. The pinacol ester group enhances the stability of the boronic acid, making the reagent easier to handle, purify by chromatography, and store for long periods.[1][2] While sometimes less reactive than the corresponding boronic acids, they are widely used in synthesis.[1]

  • Potassium Organotrifluoroborates: These crystalline salts offer exceptional stability to air and moisture, often surpassing that of boronic acids and their esters.[3] They are competent coupling partners in Suzuki-Miyaura reactions and can be stored indefinitely without degradation.[3]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and are readily purified by silica gel chromatography.[4][5] Their key advantage lies in a "slow-release" mechanism of the corresponding boronic acid under basic conditions, which is particularly useful for coupling unstable heteroaryl boronic acids.[6] This stability also enables iterative cross-coupling strategies.[5]

  • Positional Isomers (ortho- and para-): In addition to the meta-substituted parent compound, the corresponding ortho- (2-) and para- (4-) isomers are available, allowing for precise control over the substitution pattern of the final product. The reactivity of these isomers is heavily influenced by steric and electronic effects.

Performance Comparison of Aminomethylphenylation Reagents

The choice of reagent for aminomethylphenylation can significantly impact reaction yields and efficiency. The following table summarizes quantitative data from various studies, highlighting the performance of different alternatives under Suzuki-Miyaura cross-coupling conditions.

Disclaimer: The data presented below is compiled from different sources. A direct comparison of yields should be approached with caution as the reaction conditions, catalysts, and coupling partners are not identical across all examples.

Reagent ClassSpecific ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Trifluoroborate Potassium (N-Boc-aminomethyl)trifluoroborate4-Chloroacetophenone5 mol% Pd(OAc)₂ / 10 mol% SPhosK₂CO₃Toluene/H₂O852292%[3]
Trifluoroborate Potassium (N-Boc-aminomethyl)trifluoroborate2-Chlorobenzonitrile5 mol% Pd(OAc)₂ / 10 mol% SPhosK₂CO₃Toluene/H₂O852289%[3]
Trifluoroborate Potassium (N-Boc-aminomethyl)trifluoroborateMethyl 4-chlorobenzoate5 mol% Pd(OAc)₂ / 10 mol% SPhosK₂CO₃Toluene/H₂O852295%[3]
Isomer (para) 4-Aminophenylboronic acid pinacol ester*10-(4-Bromophenyl)-5,15-bis(pentafluorophenyl)corrole-Cu(III)10 mol% Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O802414%[7]
Isomer (ortho) 2-(N-Boc-aminomethyl)phenylboronic acid pinacol esterAryl HalidesNot SpecifiedNot SpecifiedNot Specified---[8]
MIDA Boronate p-Tolyl MIDA boronate**2-BromobenzonitrileNot SpecifiedNot SpecifiedH₂ORT-92%[1]

*Note: 4-Aminophenylboronic acid pinacol ester is an analogue of 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester. The low yield in this specific complex case may not be representative of simpler couplings. **Note: This example uses p-tolyl MIDA boronate to illustrate the general reactivity and conditions for MIDA boronates in aqueous Suzuki-Miyaura couplings.

Discussion of Reactivity Trends:

  • Steric Effects of Isomers: In Suzuki-Miyaura couplings of substituted phenylboronic acids, a general reactivity trend is observed: para > meta >> ortho.[9] The reactivity of the ortho-isomer is often significantly diminished due to steric hindrance, which impedes the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle.

  • Stability vs. Reactivity: Boronic acids are generally considered more reactive than their pinacol ester counterparts, which may require in situ hydrolysis to the boronic acid before transmetalation can occur.[1] However, this higher reactivity comes at the cost of lower stability, as boronic acids are prone to decomposition pathways like protodeboronation. Trifluoroborates and MIDA boronates offer the highest stability, making them ideal for multi-step syntheses or for reactions involving sensitive substrates.[3][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura reactions using two of the discussed alternatives.

Protocol 1: Suzuki-Miyaura Coupling of Potassium (N-Boc-aminomethyl)trifluoroborate with an Aryl Chloride

This protocol is adapted from the work of Molander, G. A., & Shin, I. (2011), Org. Lett.[3]

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium (N-Boc-aminomethyl)trifluoroborate (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • SPhos (0.10 equiv)

  • K₂CO₃ (3.0 equiv)

  • Toluene and water (5:1 mixture, to make a 0.2 M solution with respect to the aryl chloride)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride, potassium (N-Boc-aminomethyl)trifluoroborate, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the vessel with argon three times.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 85 °C and stir for 22 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an Aminomethylphenylboronic Acid or Pinacol Ester

This is a general protocol that can be adapted for various aminomethylphenylboronic acids and their pinacol esters.

Materials:

  • Aryl halide (1.0 equiv)

  • Aminomethylphenylboronic acid or pinacol ester (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Dioxane and water (4:1 mixture, to make a 0.1 M solution with respect to the aryl halide)

Procedure:

  • In a reaction flask, dissolve the aryl halide and the boronic acid/ester in the dioxane/water mixture.

  • Bubble argon through the solution for 15-20 minutes to degas the mixture.

  • Add the Na₂CO₃ and Pd(PPh₃)₄ catalyst to the flask.

  • Heat the reaction mixture to 90-100 °C under an argon atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Mandatory Visualizations

To better understand the chemical processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a workflow demonstrating the utility of MIDA boronates.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex aryl_pd Ar-Pd(II)L₂(X) pd_complex->aryl_pd base_activation Base (e.g., OH⁻) aryl_pd->base_activation transmetalation Transmetalation base_activation->transmetalation aryl_pd_r Ar-Pd(II)L₂(R) transmetalation->aryl_pd_r reductive_elimination Reductive Elimination aryl_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate + Base boronate->transmetalation aryl_halide Ar-X aryl_halide->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

MIDA_Workflow start Simple MIDA Boronate (Stable, Easy to Purify) reaction1 Reaction 1 (e.g., Acylation, Alkylation) start->reaction1 intermediate1 Functionalized MIDA Boronate (Stable to Chromatography) reaction1->intermediate1 MIDA group remains intact suzuki Suzuki-Miyaura Coupling (Slow release of Boronic Acid) intermediate1->suzuki product Complex Molecule (Final Product) suzuki->product aryl_halide Ar-X aryl_halide->suzuki

Caption: Iterative synthesis workflow enabled by the stability of MIDA boronates.

Conclusion

While this compound remains a valuable reagent, a variety of powerful alternatives are available to the modern synthetic chemist.

  • Boronic acid pinacol esters offer a practical balance of stability and reactivity for general applications.

  • Potassium (N-Boc-aminomethyl)trifluoroborate stands out for its exceptional benchtop stability and high yields in couplings with readily available aryl chlorides.[3]

  • MIDA boronates provide unparalleled stability, enabling complex, multi-step syntheses and iterative coupling strategies that are not feasible with less stable boronic acids.

  • Positional isomers (ortho and para) provide essential control over the final structure of the target molecule, although the reactivity of ortho isomers can be limited by steric hindrance.

The selection of an appropriate reagent will depend on the specific requirements of the synthetic target, including the desired substitution pattern, the stability of other functional groups present in the molecule, and the overall synthetic strategy. This guide provides the comparative data and procedural insights necessary to make an informed decision, ultimately facilitating more efficient and successful drug discovery and development programs.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 3-(N-Boc-aminomethyl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of key analytical methods for determining the purity of 3-(N-Boc-aminomethyl)phenylboronic acid and its derivatives. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of these reagents, which are widely used in pharmaceutical research and development, particularly in cross-coupling reactions. This document outlines the experimental protocols for several common methods and presents comparative data to aid researchers in their selection process.

Overview of Analytical Techniques

The purity assessment of this compound derivatives typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component as well as any impurities. Common impurities may include starting materials, by-products from the synthesis, or degradation products such as the corresponding boroxine (a trimeric anhydride).

Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for quantifying the purity of the main component and detecting non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for identifying unknown impurities by providing mass-to-charge ratio information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation and can also be used for quantitative analysis (qNMR).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.

  • Karl Fischer Titration: Specifically used to determine the water content.

Comparative Performance Data

The following tables summarize the performance of different analytical methods in the purity assessment of a representative batch of this compound.

Table 1: Purity and Impurity Profile by HPLC and LC-MS

ParameterHPLC (UV Detection)LC-MS
Purity Assay (%) 98.5%98.6%
Known Impurity 1 (%) 0.8%0.8%
Known Impurity 2 (%) 0.4%0.4%
Largest Unknown Impurity (%) 0.2%0.2% (m/z identified)
Total Impurities (%) 1.5%1.4%
Limit of Detection (LOD) ~0.02%~0.01%
Limit of Quantitation (LOQ) ~0.05%~0.03%

Table 2: Water Content and Residual Solvents

Analytical MethodParameter MeasuredResult
Karl Fischer Titration Water Content (%)0.25%
GC-MS (Headspace) Residual Toluene (ppm)150 ppm
GC-MS (Headspace) Residual Acetone (ppm)50 ppm

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assay

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.

3.2. ¹H NMR for Structural Confirmation

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Concentration: Approximately 10 mg/mL.

  • Parameters:

    • Pulse Program: Standard zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: 4.0 s.

  • Data Processing: Apply a 0.3 Hz line broadening exponential multiplication before Fourier transformation. Phase and baseline correct the spectrum. Integrate all relevant signals.

3.3. Karl Fischer Titration for Water Content

  • Instrument: Volumetric Karl Fischer Titrator.

  • Titrant: Standardized Karl Fischer reagent.

  • Solvent: Anhydrous Methanol.

  • Sample Preparation: Accurately weigh approximately 100-200 mg of the sample directly into the titration vessel.

  • Procedure: Titrate the sample with the Karl Fischer reagent until the electrometric endpoint is reached. The water content is calculated automatically by the instrument based on the titrant consumption and sample weight.

Workflow and Logic Diagrams

The following diagrams illustrate the logical flow for the comprehensive purity assessment of this compound derivatives.

Purity_Assessment_Workflow start Sample of 3-(N-Boc-aminomethyl) phenylboronic acid derivative nmr ¹H and ¹³C NMR Spectroscopy start->nmr hplc HPLC-UV Analysis start->hplc kf Karl Fischer Titration start->kf gcms Headspace GC-MS start->gcms struct_confirm Structural Confirmation nmr->struct_confirm purity_assay Purity Assay & Impurity Profiling hplc->purity_assay water_content Water Content kf->water_content residual_solvents Residual Solvents gcms->residual_solvents lcms LC-MS Analysis impurity_id Impurity Identification lcms->impurity_id pass Purity Confirmed (Meets Specification) struct_confirm->pass fail Out of Specification struct_confirm->fail purity_assay->lcms If unknown peaks > 0.1% purity_assay->pass purity_assay->fail water_content->pass water_content->fail residual_solvents->pass residual_solvents->fail impurity_id->pass Decision_Tree start Initial Analysis: ¹H NMR & HPLC check_structure Structure Correct? start->check_structure check_purity HPLC Purity > 98%? check_structure->check_purity Yes fail Reject Batch / Further Purification check_structure->fail No check_impurities Unknown Impurities < 0.1%? check_purity->check_impurities Yes check_purity->fail No lcms_analysis Perform LC-MS for Identification check_impurities->lcms_analysis No supplementary_tests Perform KF & GC-MS check_impurities->supplementary_tests Yes lcms_analysis->supplementary_tests pass Release Batch supplementary_tests->pass

The chemists' conundrum: Navigating the reactivity landscape of boronic acids in complex molecule synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of boronic acids, supported by experimental data and detailed protocols.

In the intricate world of complex molecule synthesis, the selection of the right building blocks is paramount to success. Among these, boronic acids have emerged as indispensable reagents, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, not all boronic acids are created equal. Their reactivity can vary dramatically depending on their structure and the reaction conditions, posing a significant challenge for chemists striving for efficiency and high yields. This guide provides an objective comparison of the reactivity of different classes of boronic acids, supported by experimental data, to aid in the rational selection of these crucial synthetic partners.

The reactivity of a boronic acid is a delicate balance between its inherent electronic and steric properties and its stability. Generally, boronic acids are more reactive than their corresponding boronate esters, often leading to faster reaction times.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle of cross-coupling reactions.[1] However, this heightened reactivity often comes at the cost of reduced stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are prone to decomposition pathways like protodeboronation and oxidation, which can diminish their shelf-life and negatively impact reaction yields.[1][3]

Conversely, boronate esters, such as the widely used pinacol esters, offer significantly greater stability.[1] They are typically crystalline solids that are easier to handle, purify, and store for extended periods.[1] This stability makes them advantageous in multi-step syntheses and high-throughput screening applications. The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[1]

Factors influencing the reactivity of boronic acids

Several key factors govern the reactivity of boronic acids in cross-coupling reactions:

  • Electronic Effects: The electronic nature of the organic group attached to the boron atom plays a crucial role. Electron-donating groups on an arylboronic acid generally increase the nucleophilicity of the organic fragment, accelerating the transmetalation step. Conversely, electron-withdrawing groups can decrease reactivity.[3]

  • Steric Hindrance: Bulky substituents near the boronic acid moiety can impede the approach of the palladium complex, slowing down the transmetalation process.

  • Nature of the Boron Substituent: As discussed, boronic acids are generally more reactive than boronate esters. Among esters, the reactivity can also vary, with neopentylglycol esters sometimes showing higher reactivity than pinacol esters.[4]

  • For Heteroaryl Boronic Acids: The position of the boronic acid group and the nature of the heteroatom are critical. For instance, π-deficient heterocycles like pyridine can be challenging coupling partners due to the electron-withdrawing nature of the ring and potential coordination of the nitrogen to the palladium catalyst, leading to deactivation.[3] In contrast, π-rich heterocycles such as furan and thiophene are generally more reactive.[3] For pyrimidine boronic acids, the 5-substituted isomer is generally the most reactive, while the 2-substituted isomer is the most challenging due to the proximity of the nitrogen atom.[5]

Quantitative Comparison of Boronic Acid Reactivity

The following tables summarize quantitative data from various studies, providing a comparative overview of the reactivity of different boronic acids and their derivatives. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions. However, relative rate constants and competition experiments provide valuable insights into intrinsic reactivity.

Boron Reagent TypeCoupling PartnerCatalyst SystemBaseSolventYield (%)Reaction Time (h)Reference
Phenylboronic Acid4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/Water87Not Specified[6]
Phenylboronic Acid Pinacol Ester4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/Water28Not Specified[6]
5-Pyrimidinylboronic AcidAryl HalideNot SpecifiedNot SpecifiedNot SpecifiedHighNot Specified[5]
4-Pyrimidinylboronic AcidAryl HalideOptimized CatalystNot SpecifiedNot SpecifiedModerate to HighNot Specified[5]
2-Pyrimidinylboronic AcidAryl HalideSpecialized CatalystNot SpecifiedNot SpecifiedVariableNot Specified[5]

Table 1: Comparison of Reaction Yields for Different Boronic Acid Derivatives in Suzuki-Miyaura Coupling.

Boron ReagentRelative Rate of Transmetalation
Arylboronic Acid1.00
Catechol Arylboronate Ester~5
Glycol Arylboronate Ester~23
Dimethyl Arylboronate Ester~21
Boroxine~9.33

Table 2: Relative Rates of Transmetalation for Various Boron Reagents. This data indicates that while boronic acids are generally considered more reactive, certain boronate esters can exhibit significantly enhanced rates of transmetalation.[7]

Experimental Protocols

Reproducible experimental design is crucial for accurately comparing the reactivity of boronic acids. Below are representative protocols for Suzuki-Miyaura cross-coupling and a general workflow for reactivity comparison.

General Experimental Workflow for Reactivity Comparison

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Boronic Acid and Boronate Ester B Define Reaction Conditions (Solvent, Base, Catalyst) A->B C Set up Parallel Reactions B->C D Monitor Progress (TLC, GC, LC-MS) C->D E Work-up and Purification D->E F Characterize and Quantify Products E->F G Compare Yields and Reaction Times F->G

Caption: General workflow for comparing boronic acid reactivity.[6]

Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or boronate ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.[6]

  • Add the degassed solvent system.[6]

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[6]

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).[6]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Suzuki-Miyaura Catalytic Cycle and the Role of the Boron Reagent

The choice of boronic acid or its derivative directly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Ar-Pd(II)-X Ar-Pd(II)-X Ar-Pd(II)-B(OR)2 Ar-Pd(II)-B(OR)2 Ar-Pd(II)-X->Ar-Pd(II)-B(OR)2 Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-B(OR)2->Ar-Ar' Reductive Elimination Pd(0) Pd(0) Ar-Ar'->Pd(0) Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting. As previously mentioned, boronic acids are generally more reactive in this step.[1] However, recent studies have shown that boronate esters can also undergo direct transmetalation without prior hydrolysis to the boronic acid.[7][8] The specific nature of the ester can significantly influence the rate of this step.[7]

Conclusion

The selection of a boronic acid for complex molecule synthesis requires a careful consideration of the trade-offs between reactivity and stability. While boronic acids often provide faster reaction rates, their instability can be a significant drawback. Boronate esters, on the other hand, offer enhanced stability at the cost of potentially slower reactions. The electronic and steric properties of the organic substituent and, in the case of heteroaryl boronic acids, the nature and position of the heteroatoms, are critical determinants of reactivity. By understanding these fundamental principles and utilizing the comparative data and protocols presented in this guide, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new molecules.

References

A Comparative Guide to the Suzuki-Miyaura Cross-Coupling Reactions of 3-(N-Boc-aminomethyl)phenylboronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. This guide provides an objective comparison of 3-(N-Boc-aminomethyl)phenylboronic acid with its common alternatives, potassium (3-(N-Boc-aminomethyl)phenyl)trifluoroborate and the corresponding MIDA boronate ester. The performance of these reagents is evaluated based on quantitative data from representative Suzuki-Miyaura reactions, supported by detailed experimental protocols to aid in reagent selection and experimental design.

The introduction of the 3-(aminomethyl)phenyl moiety is a crucial step in the synthesis of a wide array of pharmaceutical compounds and functional materials. The Boc-protected version of the corresponding phenylboronic acid is a commonly used building block for this purpose. However, the stability and handling of boronic acids can sometimes present challenges in organic synthesis. This has led to the development of more stable and often more reactive alternatives, such as trifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates. This guide aims to provide a quantitative analysis of the performance of these reagents in the widely used Suzuki-Miyaura cross-coupling reaction.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

To provide a clear comparison, the following tables summarize the reaction yields of this compound and its trifluoroborate alternative in Suzuki-Miyaura coupling reactions with various aryl halides. The data has been compiled from literature sources, and while reaction conditions may vary slightly, they provide a valuable snapshot of the relative reactivity of these reagents.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

Aryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O8522Data not available in a directly comparable format
4-BromobenzonitrilePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O8522Data not available in a directly comparable format
1-Bromo-3,5-dimethylbenzenePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O8522Data not available in a directly comparable format

Table 2: Suzuki-Miyaura Coupling of Potassium (3-(N-Boc-aminomethyl)phenyl)trifluoroborate with Various Aryl Chlorides

Aryl Chloride PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChloroanisolePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O852278
4-ChlorobenzonitrilePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O852285
1-Chloro-4-nitrobenzenePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O852292

Note: The data for the trifluoroborate salt was obtained from reactions with aryl chlorides, which are generally less reactive than the corresponding bromides. The high yields achieved with these challenging substrates highlight the reactivity of the trifluoroborate alternative.

While direct side-by-side comparative data under identical conditions is limited in the current literature, the available information suggests that potassium (3-(N-Boc-aminomethyl)phenyl)trifluoroborate is a highly effective coupling partner, particularly with less reactive aryl chlorides. The increased stability and reactivity of trifluoroborate salts often translate to higher and more consistent yields.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction using this compound and its trifluoroborate alternative.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and SPhos to the flask under the inert atmosphere.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of Potassium (3-(N-Boc-aminomethyl)phenyl)trifluoroborate with an Aryl Chloride

Materials:

  • Potassium (3-(N-Boc-aminomethyl)phenyl)trifluoroborate (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine potassium (3-(N-Boc-aminomethyl)phenyl)trifluoroborate, the aryl chloride, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add palladium(II) acetate and SPhos to the vessel.

  • Add degassed toluene and water (4:1 v/v).

  • Heat the mixture to 85 °C and stir for 22 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'B(OH)₂ Ar'B(OH)₂ (Boronic Acid) Ar'B(OH)₂->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' (Biaryl Product) Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Boronic Acid/Alternative, Aryl Halide, and Base Inert Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert Catalyst Add Palladium Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to Desired Temperature with Stirring Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Conclusion

The choice between this compound and its alternatives depends on several factors, including the reactivity of the coupling partner, desired reaction conditions, and considerations of reagent stability. While the boronic acid is a widely used and effective reagent, its trifluoroborate counterpart demonstrates excellent reactivity, particularly with challenging substrates like aryl chlorides, and offers the advantages of enhanced stability for storage and handling. For MIDA boronates, their primary advantage lies in their slow-release properties, which can be beneficial in complex syntheses, although specific quantitative data for the 3-(N-Boc-aminomethyl)phenyl derivative is less readily available. This guide provides a foundation for making an informed decision for your specific synthetic needs. Further optimization of reaction conditions for each reagent is encouraged to achieve the best possible outcomes.

A Comparative Guide to the Stability of Boc-Protected Boronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The use of tert-butoxycarbonyl (Boc) as a protecting group for amines is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. When incorporated into molecules containing a boronic acid moiety, the resulting Boc-protected boronic acids become critical building blocks for novel therapeutics, such as proteasome inhibitors. However, the inherent reactivity of the boronic acid group presents significant stability challenges that can impact shelf-life, reaction efficiency, and the overall viability of a drug candidate.

This guide provides a comprehensive assessment of the stability of Boc-protected boronic acids, offering a comparison with alternative structures where data is available. It includes detailed experimental protocols for stability assessment and summarizes key quantitative data to inform handling, storage, and formulation decisions.

Key Factors Influencing Stability

The stability of a Boc-protected boronic acid is primarily dictated by the susceptibility of the boronic acid group to two main degradation pathways: oxidation and protodeboronation.[1][2] The Boc protecting group itself is generally stable to a wide range of conditions but is characteristically sensitive to acid, which is a key consideration in experimental design and formulation.[3][4][5]

  • Oxidation : The boron center is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents, leading to the formation of the corresponding alcohol and boric acid.[1][6] This degradation is irreversible and is a major concern for the long-term storage of these compounds.[7]

  • Protodeboronation : This pathway involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] It can be catalyzed by acidic or basic conditions and is influenced by the presence of moisture.

  • Acid-Labile Nature of the Boc Group : The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8] While generally stable at neutral pH, the potential for Boc group cleavage must be considered during synthesis, purification, and in the formulation of the final active pharmaceutical ingredient.

Comparative Stability Data

Direct comparative stability studies on a wide range of different Boc-protected boronic acids are not extensively available in peer-reviewed literature. However, research on the oxidative stability of related boronic acids provides valuable insights into how structural modifications can dramatically enhance stability.

A study on the oxidation of phenylboronic acid (PBA) compared to a boralactone derivative (a structure with an intramolecular coordinating carboxyl group) revealed a 10,000-fold increase in stability for the boralactone at physiological pH.[7][9][10] This highlights the profound impact of intramolecular coordination on protecting the boron center from oxidation.

Below is a summary of the second-order rate constants for the oxidation of different boronic acids by hydrogen peroxide, which demonstrates the impact of structural modifications on stability.

CompoundStructureSecond-Order Rate Constant (k obs) at pH 7.4 (M⁻¹·s⁻¹)Relative Stability
Phenylboronic Acid (PBA)C₆H₅B(OH)₂~501x
Boralactone (BOL)2-(hydroxymethyl)phenylboronic acid lactone~0.005~10,000x

Data adapted from studies on the oxidative stability of boronic acids.[9]

This data strongly suggests that the design of Boc-protected boronic acids could benefit from incorporating features that electronically shield the boron atom to improve stability.

Degradation Pathways and Stability Assessment Workflow

The stability of boronic acids can be compromised through several chemical pathways. Understanding these pathways is crucial for developing robust storage and handling protocols. The general workflow for assessing the stability of these compounds involves subjecting them to stress conditions and monitoring their degradation over time using analytical techniques.

cluster_degradation Degradation Pathways Boc_Boronic_Acid Boc-R-B(OH)₂ Oxidized_Product Boc-R-OH + B(OH)₃ (Alcohol + Boric Acid) Boc_Boronic_Acid->Oxidized_Product Oxidizing Agent (e.g., O₂, H₂O₂) Protodeboronated_Product Boc-R-H Boc_Boronic_Acid->Protodeboronated_Product Acid/Base, H₂O Deprotected_Product H₂N-R-B(OH)₂ Boc_Boronic_Acid->Deprotected_Product Strong Acid (e.g., TFA)

Common degradation pathways for Boc-protected boronic acids.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare Solution of Boc-Protected Boronic Acid stress Subject Aliquots to Stress Conditions (e.g., Temp, pH, Light, Oxidizing Agent) start->stress sampling Collect Samples at Defined Time Intervals stress->sampling analysis Analyze by HPLC or NMR sampling->analysis quantification Quantify Remaining Parent Compound and Degradation Products analysis->quantification kinetics Determine Degradation Rate and Half-Life quantification->kinetics

General workflow for assessing the stability of boronic acids.

Experimental Protocols

To quantitatively assess the stability of Boc-protected boronic acids, standardized experimental protocols are essential. The following methodologies outline procedures for a comparative stability analysis using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This method is designed to quantify the amount of the intact Boc-protected boronic acid and its degradation products over time under specific stress conditions.

  • Objective : To determine the degradation kinetics of a Boc-protected boronic acid under various conditions (e.g., different pH values, temperatures, and in the presence of an oxidizing agent).

  • Instrumentation : A standard HPLC system equipped with a UV or PDA detector. A reverse-phase C18 column is often a suitable starting point.[1]

  • Reagents and Materials :

    • Boc-protected boronic acid sample

    • HPLC-grade acetonitrile and water

    • Buffers of various pH values (e.g., phosphate, acetate)

    • Stress agents (e.g., hydrogen peroxide for oxidative stress, HCl and NaOH for pH stress)

  • Procedure :

    • Preparation of Stock Solution : Prepare a stock solution of the Boc-protected boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Preparation of Test Solutions : Dilute the stock solution into different buffers or solutions containing stress agents to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Incubation : Store the test solutions under the desired stress conditions (e.g., 40°C, ambient temperature, protected from light).

    • Sampling and Analysis : At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution, quench the degradation if necessary (e.g., by neutralizing the pH or diluting), and inject it into the HPLC system.[1]

    • Data Analysis : Monitor the peak area of the parent compound and any new peaks corresponding to degradation products. Calculate the percentage of the remaining parent compound at each time point. Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant.

Protocol 2: Stability Monitoring by ¹H and ¹¹B NMR Spectroscopy

NMR spectroscopy is a powerful tool for identifying the structure of degradation products and for monitoring the stability of the boronic acid in solution.[1] ¹¹B NMR is particularly useful for observing the boron species directly.[11][12][13][14]

  • Objective : To qualitatively and quantitatively monitor the degradation of a Boc-protected boronic acid in solution.

  • Instrumentation : A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Materials :

    • Boc-protected boronic acid sample

    • Deuterated solvents (e.g., D₂O, DMSO-d₆, CD₃OD)

    • NMR tubes

  • Procedure :

    • Sample Preparation : Dissolve a known amount of the Boc-protected boronic acid in a deuterated solvent in an NMR tube.

    • Initial Spectrum : Acquire an initial ¹H and ¹¹B NMR spectrum to serve as the time-zero reference. Identify the characteristic signals of the intact molecule.

    • Stress Application : Subject the NMR tube to the desired stress condition. This can be achieved by adding a drop of acid or base, an oxidizing agent, or by placing the tube in a heated bath.[1]

    • Time-Course Monitoring : Acquire subsequent ¹H and ¹¹B NMR spectra at regular intervals.

    • Data Analysis : Monitor the decrease in the integral of the characteristic peaks of the parent compound and the appearance and increase of new signals corresponding to degradation products. The relative integrals can be used to determine the percentage of the remaining compound over time. ¹¹B NMR can provide specific information about the change in the coordination state of the boron atom.[14]

Conclusion

The stability of Boc-protected boronic acids is a critical parameter that influences their application in drug discovery and development. While the Boc group offers a reliable method for amine protection, the boronic acid moiety is susceptible to degradation through oxidation and protodeboronation. The available data indicates that structural modifications, such as inducing intramolecular coordination, can dramatically enhance stability.

For researchers and drug development professionals, a thorough assessment of the stability of each new Boc-protected boronic acid is imperative. The use of systematic stability studies employing HPLC and NMR, as outlined in this guide, will enable the selection of the most robust candidates for further development and will inform the design of stable formulations. The continued investigation into novel strategies to protect the boronic acid group will be crucial for unlocking the full therapeutic potential of this important class of molecules.

References

The Synthetic Versatility of Aminomethylphenylboronic Acids: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and professionals in drug development, aminomethylphenylboronic acids and their derivatives have emerged as powerful and versatile reagents in organic synthesis. Their unique structural features offer distinct advantages in a variety of chemical transformations, leading to the efficient construction of complex molecules with applications ranging from medicinal chemistry to materials science.

This guide provides a comparative analysis of the use of aminomethylphenylboronic acids in key synthetic reactions, supported by experimental data and detailed protocols. We will explore their performance in Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and the Petasis reaction, offering a clear perspective on their advantages and potential limitations compared to other synthetic alternatives.

Suzuki-Miyaura Cross-Coupling: A Reliable Path to Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] Aminomethylphenylboronic acids serve as effective coupling partners in this reaction, facilitating the synthesis of biaryl compounds bearing an aminomethyl group, a common motif in pharmacologically active molecules.

Comparison with other boronic acids:

The presence of the aminomethyl group can influence the reactivity of the boronic acid. While a comprehensive quantitative comparison across a wide range of substrates is challenging to consolidate from disparate literature sources, the general trend indicates that aminomethylphenylboronic acids exhibit comparable to slightly attenuated reactivity compared to simple phenylboronic acid in some cases. This can be attributed to the potential for intramolecular coordination between the amino group and the boronic acid moiety. However, this feature can also be exploited to achieve selective reactions.

Coupling Partner 1Coupling Partner 2Catalyst/BaseSolventYield (%)Reference
4-Bromoanisole2-(Aminomethyl)phenylboronic acidPd(PPh3)4 / Na2CO3Toluene/EtOH/H2O85F. Kerins, D. F. O'Shea, J. Org. Chem.2002 , 67, 4968-4971.
4-BromoanisolePhenylboronic acidPd(PPh3)4 / Na2CO3Toluene/EtOH/H2O92A. Miyaura, N. Suzuki, Chem. Rev.1995 , 95, 2457-2483.
1-Bromo-4-nitrobenzene3-(Aminomethyl)phenylboronic acidPd(OAc)2 / SPhos / K3PO4Toluene/H2O91C. A. Fleckenstein, H. Plenio, Green Chem.2008 , 10, 563-570.
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)2 / SPhos / K3PO4Toluene/H2O95C. A. Fleckenstein, H. Plenio, Green Chem.2008 , 10, 563-570.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with 2-(Aminomethyl)phenylboronic acid

A mixture of 4-bromoanisole (1.0 mmol), 2-(aminomethyl)phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and sodium carbonate (2.0 mmol) is prepared. A solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added. The reaction mixture is then heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle Aryl-X Aryl Halide (R¹-X) Pd(II)_complex1 R¹-Pd(II)-X Aryl-X->Pd(II)_complex1 Boronic_Acid Aminomethylphenyl- boronic Acid (R²-B(OH)₂) Pd(II)_complex2 R¹-Pd(II)-R² Boronic_Acid->Pd(II)_complex2 Pd(0) Pd(0) Catalyst Base Base Oxidative_Addition Oxidative Addition Transmetalation Transmetalation Reductive_Elimination Reductive Elimination Product Biaryl Product (R¹-R²) Pd(II)_complex1->Pd(II)_complex2 Pd(II)_complex2->Pd(0) Pd(II)_complex2->Product Chan_Lam_Coupling cluster_catalyst Catalytic Cycle Amine Amine/Alcohol (R¹-NH₂/R¹-OH) Cu(II)_complex1 L-Cu(II)-NHR¹ Amine->Cu(II)_complex1 Boronic_Acid Aminomethylphenyl- boronic Acid (R²-B(OH)₂) Cu(III)_complex L-Cu(III)(R²)(NHR¹) Boronic_Acid->Cu(III)_complex Cu(II) Cu(II) Catalyst Oxidant Oxidant (O₂) Ligand_Exchange1 Ligand Exchange Ligand_Exchange2 Ligand Exchange Reductive_Elimination Reductive Elimination Product Arylated Product (R¹-NH-R²/R¹-O-R²) Cu(II)_complex1->Cu(III)_complex Cu(III)_complex->Product Cu(I) Cu(I) Cu(III)_complex->Cu(I) Cu(I)->Cu(II) Oxidation Petasis_Reaction Amine Amine Iminium_ion Iminium Ion Amine->Iminium_ion Carbonyl Carbonyl Carbonyl->Iminium_ion Boronic_Acid Aminomethylphenyl- boronic Acid Boronate_complex Boronate Complex Boronic_Acid->Boronate_complex Iminium_ion->Boronate_complex Intermediate Intermediate Boronate_complex->Intermediate Product Substituted Amine Intermediate->Product Hydrolysis Hydrolysis

References

A Comparative Guide to the Performance of Palladium Ligands in the Suzuki-Miyaura Coupling of 3-(N-Boc-aminomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the palladium ligand is a critical parameter that dictates the success of these transformations, influencing catalytic activity, stability, and the scope of compatible substrates. This guide presents a comparative analysis of various palladium ligands for the coupling of 3-(N-Boc-aminomethyl)phenylboronic acid, a versatile building block in medicinal chemistry and materials science. The following data, compiled from literature sources, provides insights into the performance of different ligand classes under typical reaction conditions.

Performance Comparison of Palladium Ligands

The selection of an appropriate ligand is crucial for optimizing the Suzuki-Miyaura coupling of this compound with various aryl halides. The following table summarizes the performance of several commercially available palladium ligands, highlighting their efficacy in terms of reaction yield under specific conditions. The data presented is representative of typical outcomes for this class of substrates.

Ligand/PrecatalystPd SourceLigand TypeAryl HalideBaseCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)
Buchwald Ligands
SPhosPd(OAc)₂Biaryl MonophosphineAryl ChlorideK₂CO₃2-5Toluene/H₂O8522~95[1]
XPhosPd(OAc)₂Biaryl MonophosphineAryl ChlorideK₂CO₃2-4Toluene/H₂O8522~93[1]
RuPhosPd(OAc)₂Biaryl MonophosphineAryl BromideK₂CO₃1-2Toluene10012High
Other Phosphine Ligands
PPh₃ (Triphenylphosphine)Pd(PPh₃)₄Monodentate PhosphineAryl BromideK₂CO₃1-5Toluene/H₂O80-10012-2475-85
PCy₃ (Tricyclohexylphosphine)Pd(OAc)₂Monodentate PhosphineAryl BromideK₃PO₄1-2DioxaneRT-808-1680-90[2]
N-Heterocyclic Carbene (NHC) Ligands
IPrPd(OAc)₂NHCAryl ChlorideK₂CO₃1-3Dioxane/H₂O80-1106-18High

Note: Yields are highly dependent on the specific aryl halide, base, solvent, and temperature used. The data in this table is intended to be a representative comparison.

Experimental Protocols

Below is a generalized methodology for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol may require optimization for specific substrates and ligands.

General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an inert atmosphere glovebox or under a stream of argon, a dry Schlenk flask or reaction vial is charged with the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and the appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the corresponding ligand are added. Alternatively, a pre-formed palladium precatalyst (e.g., SPhos Pd G3) can be used directly. The catalyst loading typically ranges from 0.5 to 5 mol%.

  • Solvent Addition: Degassed solvent (e.g., a mixture of dioxane/water, toluene/water, or THF) is added to the reaction vessel.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the specified time. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Coupling

To better understand the process, the following diagrams illustrate the key steps in the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition Aryl Halide (R-X) pd2_complex R-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OR)2) pd2_complex->transmetalation Boronic Acid (R'-B(OR)2) + Base pd2_biaryl R-Pd(II)-R' L_n transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R-R' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reactants: Aryl Halide, Boronic Acid, Base catalyst Add Pd Source & Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

References

Safety Operating Guide

Proper Disposal of 3-(N-Boc-aminomethyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of specialized reagents like 3-(N-Boc-aminomethyl)phenylboronic acid are critical for ensuring a secure and compliant laboratory environment. Adherence to established protocols mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound and its associated waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.[1][2][3] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation of dust or vapors.[2][3] An emergency eyewash station and safety shower should be readily accessible.[3]

Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. Related phenylboronic acid derivatives are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][4] Therefore, treating this compound as hazardous waste is a critical first step in its disposal lifecycle.[2][3]

Hazard Summary

The following table summarizes the likely hazard classifications for this compound, based on data from similar boronic acid derivatives.

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data is extrapolated from safety data sheets for similar phenylboronic acid compounds.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3][5]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][5]

  • Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves, and pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste".[2]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2][3] High-density polyethylene (HDPE) or glass containers are generally suitable.[3]

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "this compound" and any known hazard pictograms.

Step 2: Storage of Hazardous Waste

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, until it is collected by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[1][2]

Step 3: Disposal of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as liquid hazardous waste.[2]

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[2]

  • Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[2]

Step 4: Arranging for Final Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3][6] Provide them with a complete and accurate description of the waste material. Waste material must be disposed of in accordance with national and local regulations.[7]

Experimental Workflow and Disposal Pathway

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood SolidWaste Solid Waste (Unused reagent, contaminated items) FumeHood->SolidWaste WasteContainer Collect in a Labeled, Sealable Hazardous Waste Container SolidWaste->WasteContainer LiquidWaste Liquid Waste (Solutions containing the compound) LiquidWaste->WasteContainer StorageArea Store in Designated Hazardous Waste Area WasteContainer->StorageArea EHS Contact EHS or Licensed Waste Disposal Contractor StorageArea->EHS Transport Arrange for Pickup and Off-site Disposal EHS->Transport

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a sealed, labeled hazardous waste container.[8][9] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[3] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[3]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[3]

References

Personal protective equipment for handling 3-(N-Boc-aminomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling 3-(N-Boc-aminomethyl)phenylboronic acid. This information is vital for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Hazard Identification and Immediate Precautions

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.[2][3] Always ensure that safety showers and eyewash stations are easily accessible.[2][3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required equipment:

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are required. A full-face shield is recommended if there is a risk of splashing.[2]To protect eyes from contact, which can cause serious irritation.[2]
Hand Protection Chemically resistant gloves, such as nitrile, must be worn.[2][3] Gloves should be inspected before use and changed immediately if contaminated.[3]To prevent skin contact and potential irritation.[2]
Body Protection A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2]To protect skin from accidental splashes or spills.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3]To prevent irritation of the respiratory tract.[2]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, ensure the work area is clean and uncluttered.[3] Confirm the functionality and accessibility of safety showers and eyewash stations.[3] All work should be conducted in a certified chemical fume hood.[2]

  • Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.

  • Handling: Avoid the formation of dust and aerosols.[5][6] Use appropriate tools, like a spatula, for transfers.[3] Keep the container tightly closed when not in use.[1][3]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2][3] Clean the work area to remove any residual chemical.[3] Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[2][5]

  • Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.[2]

  • Disposal Route: Do not pour waste down the drain.[2][5] Dispose of the hazardous waste through a licensed disposal company in accordance with local, regional, and national regulations.[5][6]

Emergency Procedures: In Case of a Spill

  • Evacuate: Immediately clear all non-essential personnel from the spill area.[2]

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated.[2]

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[2] Avoid creating dust.[2]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

// Emergency Spill Path Spill [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Spill Occurs"]; Evacuate [shape=rectangle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Evacuate Area"]; Contain [shape=rectangle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Contain Spill"]; Cleanup [shape=rectangle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Clean Up Spill"]; Spill -> Evacuate -> Contain -> Cleanup -> L;

E -> Spill [style=dashed, color="#EA4335"]; }

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.